molecular formula C13H26O B156488 2-Undecyloxirane CAS No. 1713-31-1

2-Undecyloxirane

Cat. No.: B156488
CAS No.: 1713-31-1
M. Wt: 198.34 g/mol
InChI Key: ZKAPVLMBPUYKKP-UHFFFAOYSA-N
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Description

2-Undecyloxirane is a long-chain alkyl-substituted oxirane that serves as a versatile intermediate in advanced organic synthesis. Its structure makes it a subject of interest in the development of new synthetic methodologies, particularly in stereoselective ring-opening reactions catalyzed by metal complexes to produce enantiomerically enriched building blocks . A significant application area for this class of molecules is in chemical ecology. Chiral alkenyl epoxides with similar long alkyl chains, such as (2S,3R)-2-((Z)-oct-2-enyl)-3-undecyloxirane, have been identified as the sex pheromone or an electroantennographically active component of species like the painted apple moth ( Teia anartoides ) and the ruby tiger moth ( Phragmatobia fuliginosa ) . Consequently, this compound is a valuable compound for research in the asymmetric synthesis of these behavior-modifying semiochemicals, which have promising potential in the development of eco-friendly pest management strategies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-undecyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-13-12-14-13/h13H,2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAPVLMBPUYKKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925402
Record name 2-Undecyloxirane
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Molecular Weight

198.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

66587-57-3, 12609-83-5
Record name Epoxides, C13-16-alkyl
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Record name Epoxides, C13-16-alkyl
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Record name 2-Undecyloxirane
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Record name Epoxides, C13-16-alkyl
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Foundational & Exploratory

1,2-Epoxytridecane CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Epoxytridecane, with a focus on its chemical properties, synthesis, and potential applications. While specific data for 1,2-Epoxytridecane is limited in publicly available literature, this guide supplements the existing information with data from closely related long-chain epoxides to provide a thorough resource.

Chemical and Physical Properties

1,2-Epoxytridecane, particularly its (R)-(+)-enantiomer, is a chiral long-chain epoxide. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 59829-81-1 ((R)-(+)-1,2-Epoxytridecane)[1]
Molecular Weight 198.34 g/mol [1]
Molecular Formula C₁₃H₂₆O[1]
Appearance Likely a clear, colorless liquid (based on similar epoxides)
Boiling Point 138 °C at 15 mmHg[1]
Density 0.841 g/mL at 25 °C[1]
Refractive Index n20/D 1.438[1]
Optical Activity [α]25/D +10°, neat ((R)-(+)-enantiomer)[1]
Flash Point 100 °C (212 °F) - closed cup[1]

Synthesis of 1,2-Epoxytridecane

The primary method for synthesizing 1,2-epoxides is through the epoxidation of the corresponding terminal alkene, in this case, 1-tridecene (B165156). Various methods can be employed for this transformation, including the use of peroxy acids or catalytic systems.

General Experimental Protocol: Epoxidation of 1-Tridecene

Materials:

Procedure:

  • Dissolve 1-tridecene in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Add mCPBA portion-wise to the stirred solution. The reaction is typically exothermic.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium sulfite to destroy excess peroxide.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,2-Epoxytridecane.

Below is a conceptual workflow for this synthesis.

G cluster_synthesis Synthesis Workflow start Start: 1-Tridecene in DCM reagents Add mCPBA start->reagents reaction Epoxidation Reaction (Monitored by TLC) reagents->reaction workup Aqueous Workup (Quench, Wash, Dry) reaction->workup purification Purification (Column Chromatography) workup->purification end_product End Product: 1,2-Epoxytridecane purification->end_product

Synthesis of 1,2-Epoxytridecane Workflow

Applications of 1,2-Epoxytridecane

Long-chain epoxides are valuable intermediates in organic synthesis. One of the key applications identified for 1,2-Epoxytridecane is in the preparation of epoxy-activated affinity chromatography media.

Epoxy-Activated Affinity Chromatography

Epoxy-activated resins are used to covalently link ligands containing nucleophilic groups (e.g., amino, hydroxyl, or thiol groups) to a solid support, typically agarose (B213101) beads. This allows for the creation of custom affinity columns for the purification of specific biomolecules. The long hydrocarbon chain of 1,2-Epoxytridecane can act as a spacer arm, which can be beneficial for the binding of some ligands.

General Protocol for Preparing Epoxy-Activated Affinity Media:

  • Swell the Resin: Swell the dry agarose resin in distilled water.

  • Activation: React the swollen agarose with 1,2-Epoxytridecane under basic conditions to introduce the reactive epoxy groups onto the agarose matrix.

  • Ligand Coupling: Incubate the epoxy-activated resin with a solution of the ligand to be immobilized. The nucleophilic groups on the ligand will react with the epoxy groups on the resin, forming a stable covalent bond.

  • Blocking: Block any remaining unreacted epoxy groups with a small molecule containing a nucleophilic group, such as ethanolamine.

  • Washing: Thoroughly wash the resin to remove any unbound ligand and blocking agent.

The following diagram illustrates the logical relationship in preparing an affinity chromatography column.

G cluster_chromatography Affinity Chromatography Preparation resin Agarose Resin activation Activation with 1,2-Epoxytridecane resin->activation activated_resin Epoxy-Activated Resin activation->activated_resin coupling Ligand Coupling activated_resin->coupling ligand Ligand with Nucleophilic Group ligand->coupling blocking Blocking Unreacted Sites coupling->blocking final_column Functionalized Affinity Column blocking->final_column

References

Spectroscopic Profile of 2-Undecyloxirane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Undecyloxirane, a valuable chemical intermediate. Due to the limited availability of public, experimentally-derived spectra for this specific compound, this document presents a detailed, predicted spectroscopic profile based on established principles of NMR, IR, and MS for analogous epoxide compounds. This guide is intended to serve as a reference for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These values are derived from typical ranges observed for terminal epoxides and long-chain hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~2.7 - 2.9Multiplet1HH-2 (CH on epoxide ring)
~2.4 - 2.6Multiplet2HH-1 (CH₂ on epoxide ring)
~1.4 - 1.6Multiplet2HH-3 (CH₂ adjacent to epoxide)
~1.2 - 1.4Broad Singlet16HH-4 to H-11 (-(CH₂)₈-)
~0.8 - 0.9Triplet3HH-12 (Terminal CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~52 - 58C-2 (CH on epoxide ring)
~45 - 50C-1 (CH₂ on epoxide ring)
~32 - 34C-3 (CH₂ adjacent to epoxide)
~29 - 30C-4 to C-9 (-(CH₂)₆-)
~26 - 28C-10
~22 - 24C-11
~14C-12 (Terminal CH₃)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050 - 2980Weak-MediumC-H stretch (epoxide ring)
~2960 - 2850StrongC-H stretch (alkyl chain)
~1470MediumCH₂ scissoring
~1250StrongC-O-C asymmetric stretch (epoxide ring)
~950 - 810StrongC-O-C symmetric stretch (epoxide ring)
~720WeakCH₂ rocking
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

m/zInterpretation
198[M]⁺ (Molecular Ion)
183[M - CH₃]⁺
169[M - C₂H₅]⁺
155[M - C₃H₇]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a nuclear magnetic resonance (NMR) spectrometer, for example, a 400 MHz instrument.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the clean KBr plates or ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.

  • Instrumentation: Employ a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap instrument.

  • Ionization: Use an appropriate ionization technique. For a relatively volatile and non-polar compound like this compound, Electron Ionization (EI) is a common choice for GC-MS, while Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) could be used for LC-MS.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 30-300 amu).

  • Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways that are consistent with the observed peaks.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_structure Structural Elucidation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample ProcessNMR Process NMR Data (Chemical Shifts, Coupling) NMR->ProcessNMR Raw Data ProcessIR Process IR Data (Absorption Bands) IR->ProcessIR Raw Data ProcessMS Process MS Data (m/z values, Fragmentation) MS->ProcessMS Raw Data Structure Structure Confirmation of This compound ProcessNMR->Structure Processed Data ProcessIR->Structure Processed Data ProcessMS->Structure Processed Data

Caption: General workflow for spectroscopic analysis of this compound.

A Comprehensive Technical Guide to the Physical Properties of 1,2-Epoxytridecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxytridecane, a member of the epoxide family, is a valuable intermediate in organic synthesis and holds potential for various applications, including in the development of novel therapeutic agents. A thorough understanding of its physical properties is fundamental for its effective use in research and development. This technical guide provides a detailed overview of the key physical characteristics of 1,2-Epoxytridecane, supported by experimental protocols for their determination.

Core Physical Properties

The physical properties of 1,2-Epoxytridecane are crucial for its handling, purification, and application in chemical reactions. The following table summarizes the key quantitative data for (R)-(+)-1,2-Epoxytridecane.

PropertyValueReference
Molecular Formula C₁₃H₂₆O
Molecular Weight 198.34 g/mol
Boiling Point 138 °C at 15 mmHg
Density 0.841 g/mL at 25 °C
Refractive Index n20/D 1.438
Melting Point Not available
Solubility Not available
Optical Activity [α]25/D +10°, neat

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research. Below are detailed methodologies for measuring the key physical parameters of 1,2-Epoxytridecane.

Determination of Boiling Point (Micro-method)

The boiling point of a small quantity of 1,2-Epoxytridecane can be determined using a Thiele tube apparatus.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Small test tube (Durham tube)

  • Capillary tube (sealed at one end)

  • Heating source (Bunsen burner or oil bath)

  • Sample of 1,2-Epoxytridecane

Procedure:

  • A few drops of 1,2-Epoxytridecane are placed into the small test tube.

  • The capillary tube is inverted (open end down) and placed into the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Heating is continued until a rapid and continuous stream of bubbles is observed.

  • The heating source is removed, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of liquid 1,2-Epoxytridecane can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

  • Pycnometer (specific gravity bottle) of a known volume

  • Analytical balance

  • Water bath with temperature control

  • Sample of 1,2-Epoxytridecane

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately.

  • The pycnometer is filled with 1,2-Epoxytridecane, ensuring no air bubbles are trapped.

  • The filled pycnometer is placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

  • The pycnometer is removed from the bath, wiped dry, and weighed accurately.

  • The weight of the 1,2-Epoxytridecane is determined by subtracting the weight of the empty pycnometer.

  • The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light bends as it passes through the substance, is a characteristic property.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Sample of 1,2-Epoxytridecane

  • Solvent for cleaning (e.g., ethanol (B145695) or acetone)

Procedure:

  • The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • The temperature of the refractometer prisms is maintained at a constant value (e.g., 20 °C) using the circulating water bath.

  • A few drops of 1,2-Epoxytridecane are placed on the lower prism of the refractometer.

  • The prisms are closed and locked.

  • The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The control knob is turned to move the dividing line to the center of the crosshairs.

  • The refractive index is read from the scale.

  • The prisms are cleaned thoroughly with a suitable solvent after the measurement.

Determination of Solubility

A qualitative assessment of solubility in various solvents is essential for reaction setup and purification.

Apparatus:

  • Small test tubes

  • Vortex mixer (optional)

  • A range of common laboratory solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

  • Sample of 1,2-Epoxytridecane

Procedure:

  • Approximately 0.1 mL of 1,2-Epoxytridecane is added to a test tube.

  • Approximately 1 mL of a chosen solvent is added to the test tube.

  • The mixture is agitated vigorously (e.g., by flicking the test tube or using a vortex mixer) for about one minute.

  • The mixture is observed for homogeneity. If a single clear phase is formed, the compound is considered soluble. If two distinct layers remain or the sample does not dissolve, it is considered insoluble.

  • This procedure is repeated for a range of solvents of varying polarities.

Logical Workflow for Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of 1,2-Epoxytridecane.

G Workflow for Physical Property Determination of 1,2-Epoxytridecane A Sample Procurement (1,2-Epoxytridecane) B Boiling Point Determination (Thiele Tube Method) A->B C Density Measurement (Pycnometer Method) A->C D Refractive Index Measurement (Abbe Refractometer) A->D E Solubility Assessment (Qualitative in Various Solvents) A->E F Data Compilation and Analysis B->F C->F D->F E->F

Workflow for determining the physical properties of 1,2-Epoxytridecane.

Conclusion

This guide provides a foundational understanding of the physical properties of 1,2-Epoxytridecane, essential for its application in scientific research and drug development. The provided experimental protocols offer a practical framework for the accurate determination of these properties in a laboratory setting. While data for melting point and specific solubility are currently unavailable in the cited literature, the outlined methodologies can be employed to ascertain these values.

Synthesis of 2-Undecyloxirane from 1-Tridecene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Undecyloxirane, also known as 1,2-epoxytridecane, from the starting material 1-tridecene (B165156). This document details the prevalent synthetic methodologies, experimental protocols, and characterization of the final product, designed to assist researchers in the fields of organic synthesis and drug development.

Introduction

This compound is a valuable epoxide intermediate in organic synthesis, utilized in the construction of more complex molecules, including pharmaceuticals and other biologically active compounds. Its long alkyl chain and reactive oxirane ring make it a versatile building block. The synthesis of this compound is typically achieved through the epoxidation of 1-tridecene, a readily available long-chain terminal alkene. This guide will focus on two primary methods for this transformation: epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) and catalytic epoxidation using hydrogen peroxide.

Synthetic Pathways

The conversion of the double bond in 1-tridecene to an epoxide ring is the core of this synthesis. This is an oxidation reaction where a single oxygen atom is added across the alkene.

Epoxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

The reaction with m-CPBA is a classic and reliable method for the epoxidation of alkenes. It proceeds via a concerted mechanism, often referred to as the "butterfly" mechanism, where the peroxy acid delivers an oxygen atom to the double bond in a single step. This method is known for its high yields and stereospecificity.

Catalytic Epoxidation with Hydrogen Peroxide

An alternative and "greener" approach involves the use of hydrogen peroxide as the oxidant in the presence of a metal catalyst. Various transition metal complexes, such as those based on manganese, rhenium, or tungsten, can catalyze this reaction. This method avoids the generation of stoichiometric amounts of carboxylic acid byproducts, with water being the primary byproduct.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 1-tridecene.

Method A: Epoxidation with m-CPBA

Materials:

  • 1-Tridecene (C13H26)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Saturated sodium sulfite (B76179) solution (Na2SO3)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-tridecene (1.0 eq.) in anhydrous dichloromethane (approx. 0.2 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (1.2 eq.) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of 1-tridecene over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to obtain the pure product.

Method B: Catalytic Epoxidation with Hydrogen Peroxide and a Manganese Catalyst

Materials:

  • 1-Tridecene (C13H26)

  • Manganese(II) sulfate monohydrate (MnSO4·H2O)

  • 30% Hydrogen peroxide (H2O2)

  • Sodium bicarbonate (NaHCO3)

  • Methanol or a suitable organic solvent

  • Deionized water

Procedure:

  • To a solution of 1-tridecene (1.0 eq.) in methanol, add a catalytic amount of manganese(II) sulfate (e.g., 1-5 mol%).

  • Add a small amount of sodium bicarbonate to buffer the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 30% hydrogen peroxide (1.5-2.0 eq.) dropwise to the stirred reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench any remaining hydrogen peroxide by adding a small amount of sodium sulfite.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that specific results may vary based on experimental conditions and scale.

ParameterMethod A: m-CPBAMethod B: Catalytic H2O2 (Mn catalyst)
Reactant Ratio 1-tridecene : m-CPBA (1 : 1.2)1-tridecene : H2O2 (1 : 1.5-2.0)
Catalyst Loading N/A1-5 mol% MnSO4
Solvent DichloromethaneMethanol / Water
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours12-24 hours
Typical Yield > 90%70-85%
Selectivity HighGood to High
Work-up Aqueous wash with Na2SO3 and NaHCO3Extraction and aqueous wash
Purification Flash Column ChromatographyFlash Column Chromatography

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The protons on the oxirane ring typically appear as multiplets in the range of 2.4-2.9 ppm. The long undecyl chain will show characteristic signals for the terminal methyl group and the methylene (B1212753) groups.

    • ¹³C NMR: The carbons of the oxirane ring are expected to resonate in the range of 47-53 ppm.[1]

  • Infrared (IR) Spectroscopy: The presence of the epoxide can be confirmed by characteristic C-O stretching frequencies of the oxirane ring, typically appearing around 1250 cm⁻¹ and 850-950 cm⁻¹.[1]

  • Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity and assessing its purity. The molecular ion peak [M]+ should be observed at m/z = 198.34.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1-Tridecene + Oxidizing Agent (m-CPBA or H2O2/Catalyst) Reaction Epoxidation Reaction Reactants->Reaction Quenching Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Spectroscopic Analysis (NMR, IR, MS) Chromatography->Characterization reaction_pathway cluster_reagents Oxidizing Agents 1-Tridecene 1-Tridecene (C13H26) Epoxidation 1-Tridecene->Epoxidation [O] This compound This compound (C13H26O) Epoxidation->this compound m-CPBA m-CPBA H2O2_cat H2O2 / Catalyst

References

The Oxirane Ring's Ascendancy: A Technical History of Long-Chain Terminal Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, history, and biological significance of long-chain terminal epoxides.

Introduction

Long-chain terminal epoxides, a class of lipid signaling molecules, have emerged from relative obscurity to become a focal point of intense research in biochemistry, pharmacology, and drug development. Characterized by a strained three-membered oxirane ring at the terminus of a long hydrocarbon chain, these molecules play crucial roles in a myriad of physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the discovery and history of these fascinating compounds, detailing the key scientific milestones, the evolution of their synthesis and characterization, and their intricate involvement in cellular signaling pathways.

I. The Dawn of Discovery: From Plant Oils to Mammalian Tissues

The story of long-chain terminal epoxides begins not in the realm of animal physiology, but in the study of plant lipids. In 1954, the pioneering work of Scottish chemist F. D. Gunstone led to the first definitive characterization of a naturally occurring epoxy fatty acid, vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), isolated from the seed oil of Vernonia anthelmintica[1][2]. This discovery marked a significant milestone, revealing the existence of these unique structures in nature. Shortly thereafter, coronaric acid (cis-9,10-epoxy-cis-12-octadecenoic acid), an isomer of vernolic acid, was identified in the seed oils of plants from the sunflower family[3][4]. For many years, these epoxy fatty acids were primarily of interest to lipid chemists and the oleochemical industry.

The narrative took a dramatic turn in the latter half of the 20th century with the burgeoning field of eicosanoid research. The discovery and characterization of the cytochrome P450 (CYP) family of enzymes in the 1960s were pivotal[5][6][7]. Initially recognized for their role in drug metabolism, it was later established that these versatile heme-containing monooxygenases are also responsible for the epoxidation of endogenous polyunsaturated fatty acids (PUFAs) in mammals[8][9]. This led to the identification of epoxyeicosatrienoic acids (EETs), which are epoxides of arachidonic acid, as potent signaling molecules in various physiological systems, particularly the cardiovascular system[8].

II. Quantitative Data on Key Long-Chain Terminal Epoxides

The following tables summarize key quantitative data for some of the most well-studied long-chain terminal epoxides.

Compound Chemical Formula Molar Mass ( g/mol ) Melting Point (°C) Source
Vernolic AcidC18H32O3296.44Not well-definedVernonia species seed oil
Coronaric AcidC18H32O3296.44Not well-definedSunflower family seed oils
14,15-Epoxyeicosatrienoic Acid (14,15-EET)C20H32O3320.47Not well-definedMammalian tissues
11,12-Epoxyeicosatrienoic Acid (11,12-EET)C20H32O3320.47Not well-definedMammalian tissues
8,9-Epoxyeicosatrienoic Acid (8,9-EET)C20H32O3320.47Not well-definedMammalian tissues
5,6-Epoxyeicosatrienoic Acid (5,6-EET)C20H32O3320.47Not well-definedMammalian tissues
Compound Biological Activity IC50 / EC50 Cell Line / System
Vernolic AcidAntinociceptiveED50: ~300-500 mg/kg (crude extract)Acetic acid-induced writhing in mice
14,15-EETVasodilationEC50: ~10-100 nMBovine coronary arteries
11,12-EETAnti-inflammatoryIC50: ~1-10 µMInhibition of VCAM-1 expression in endothelial cells
8,9-EETAngiogenesisEC50: ~10-100 nMHuman umbilical vein endothelial cells (HUVECs)

III. Experimental Protocols: From Classic Isolation to Modern Synthesis

The methodologies for studying long-chain terminal epoxides have evolved significantly over the decades.

A. Classic Isolation Protocol: Gunstone's Isolation of Vernolic Acid (1954)

This protocol is based on the pioneering work of F.D. Gunstone for the isolation of vernolic acid from Vernonia anthelmintica seed oil.

1. Saponification and Extraction of Fatty Acids:

  • The seed oil is saponified by refluxing with an excess of alcoholic potassium hydroxide.

  • The resulting soap solution is diluted with water and the unsaponifiable matter is extracted with ether.

  • The aqueous solution is then acidified with mineral acid (e.g., hydrochloric acid) to liberate the free fatty acids.

  • The fatty acids are extracted with ether, washed with water until free of mineral acid, and the solvent is removed under reduced pressure.

2. Low-Temperature Crystallization:

  • The mixed fatty acids are dissolved in a suitable solvent (e.g., acetone (B3395972) or light petroleum).

  • The solution is cooled to a low temperature (e.g., -20°C to -40°C) to crystallize out the saturated and less soluble fatty acids.

  • The soluble fraction, enriched in vernolic acid, is recovered by filtration.

3. Characterization:

  • Iodine Value Determination: To quantify the degree of unsaturation.

  • Oxirane Oxygen Determination: By titration with hydrogen bromide in acetic acid.

  • Derivatization: Conversion to methyl esters for further analysis by chromatography.

B. Modern Chemical Synthesis: Epoxidation of Alkenes with Peroxy Acids

A general method for the synthesis of epoxides from their corresponding alkenes.

1. Reaction Setup:

  • The unsaturated fatty acid or its methyl ester is dissolved in a suitable inert solvent (e.g., dichloromethane (B109758) or chloroform).

  • The solution is cooled in an ice bath.

  • A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise with stirring.

2. Reaction Monitoring and Work-up:

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with a solution of sodium bicarbonate to remove excess peroxy acid and the resulting benzoic acid.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

3. Purification:

C. Analytical Characterization Techniques

The characterization of long-chain terminal epoxides has been revolutionized by the advent of modern analytical techniques.

  • Early Methods (1950s-1960s): Paper chromatography and thin-layer chromatography (TLC) were instrumental in the initial separation and identification of epoxy fatty acids[10][11]. Gas-liquid chromatography (GLC) of the methyl esters provided further separation and quantification[10].

  • Spectroscopic Era (1970s-Present):

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of epoxides, with characteristic signals for the oxirane protons and carbons[12].

    • Mass Spectrometry (MS): GC-MS and LC-MS techniques are highly sensitive for the identification and quantification of epoxides in complex biological samples.

IV. Signaling Pathways and Biological Functions

Long-chain terminal epoxides, particularly the EETs, are potent signaling molecules that exert their effects through various pathways. They are biosynthesized from arachidonic acid by cytochrome P450 epoxygenases and are primarily metabolized to their less active diols by soluble epoxide hydrolase (sEH)[7][8].

A. Vasodilation Pathway

EETs are potent vasodilators and are considered to be endothelium-derived hyperpolarizing factors (EDHFs).

Vasodilation_Pathway AA Arachidonic Acid CYP CYP Epoxygenase AA->CYP EETs EETs CYP->EETs sEH soluble Epoxide Hydrolase EETs->sEH BKCa BKCa Channels (in Smooth Muscle Cell) EETs->BKCa Activates DHETs DHETs (inactive) sEH->DHETs Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Vasodilation Vasodilation Hyperpolarization->Vasodilation

Caption: EET-mediated vasodilation pathway.

B. Anti-inflammatory Signaling

EETs exhibit significant anti-inflammatory properties by inhibiting the expression of adhesion molecules and pro-inflammatory cytokines.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) NFkB_Activation NF-κB Activation Inflammatory_Stimuli->NFkB_Activation Adhesion_Molecules Expression of Adhesion Molecules (e.g., VCAM-1) NFkB_Activation->Adhesion_Molecules Leukocyte_Adhesion Leukocyte Adhesion Adhesion_Molecules->Leukocyte_Adhesion EETs EETs EETs->NFkB_Activation Inhibits

Caption: Anti-inflammatory action of EETs via NF-κB inhibition.

C. Angiogenesis Pathway

Certain EETs can promote the formation of new blood vessels, a process known as angiogenesis.

Angiogenesis_Pathway EETs EETs PI3K_Akt PI3K/Akt Pathway EETs->PI3K_Akt Activates MAPK MAPK Pathway EETs->MAPK Activates Endothelial_Proliferation Endothelial Cell Proliferation & Migration PI3K_Akt->Endothelial_Proliferation MAPK->Endothelial_Proliferation Angiogenesis Angiogenesis Endothelial_Proliferation->Angiogenesis

Caption: Pro-angiogenic signaling pathways activated by EETs.

V. Conclusion and Future Directions

The journey of long-chain terminal epoxides from their initial discovery in plant oils to their recognition as critical signaling molecules in mammals is a testament to the continuous evolution of scientific inquiry. The initial structural characterization by pioneers like F. D. Gunstone laid the groundwork for future investigations into their biological roles. The subsequent discovery of their endogenous production by cytochrome P450 enzymes opened up new avenues for understanding their physiological and pathological significance.

Current research continues to unravel the complexities of their signaling pathways and their potential as therapeutic targets for a range of diseases, including cardiovascular disorders, inflammation, and cancer. The development of soluble epoxide hydrolase inhibitors to enhance the beneficial effects of endogenous EETs represents a promising therapeutic strategy. As analytical techniques become even more sensitive and sophisticated, we can expect further elucidation of the diverse roles of these fascinating lipid epoxides in health and disease, paving the way for novel therapeutic interventions.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Undecyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction to 2-Undecyloxirane and the Hazards of Terminal Epoxides

This compound is a long-chain terminal epoxide. The epoxide functional group, a three-membered ring containing two carbon atoms and one oxygen atom, is characterized by significant ring strain, making it highly reactive.[1] This reactivity is the basis for their utility in chemical synthesis but also underlies their potential toxicity. Epoxides are known alkylating agents, which means they can react with nucleophilic groups in biological macromolecules like DNA and proteins, a mechanism that makes many of them toxic.[1]

Long-chain aliphatic epoxides are of interest in various research and development fields, including as intermediates in the synthesis of complex molecules and polymers.[2] While specific toxicological data for this compound is scarce, related long-chain epoxides are known to be skin and eye irritants.[3][4][5][6]

Hazard Identification and Classification

In the absence of a specific Safety Data Sheet (SDS) for this compound, the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification of structurally similar long-chain terminal epoxides can provide an indication of the potential hazards.

Hazard ClassificationGHS Hazard StatementSignal WordPictogram
Skin Corrosion/Irritation H315: Causes skin irritationWarningExclamation Mark
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritationWarningExclamation Mark
Specific target organ toxicity — single exposure (Respiratory tract irritation) H335: May cause respiratory irritationWarningExclamation Mark
Hazardous to the aquatic environment, acute hazard H400: Very toxic to aquatic lifeWarningEnvironment
Hazardous to the aquatic environment, long-term hazard H410: Very toxic to aquatic life with long lasting effectsWarningEnvironment

This table is a composite based on GHS classifications for 1,2-epoxydecane, 1,2-epoxytetradecane, 1,2-epoxyhexadecane, and 1,2-epoxyoctadecane.[3][4][5][6]

Physical and Chemical Properties

Limited physical and chemical data for this compound is available. The following table includes data for a related compound where noted.

PropertyValueSource
Molecular Formula C₁₃H₂₆OBLD Pharm
Molecular Weight 198.34 g/mol BLD Pharm
Boiling Point 138°C @ 15 mm HgChemsrc (for (R)-(+)-1,2-Epoxydecane)
Density 0.841 g/mL at 25°CChemsrc (for (R)-(+)-1,2-Epoxydecane)
Flash Point 212 °F (100 °C)Chemsrc (for (R)-(+)-1,2-Epoxydecane)

Safe Handling and Storage

Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes which may cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat.To prevent skin contact, which can cause irritation.
Respiratory Protection Not typically required when used in a fume hood. If aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To prevent inhalation of vapors or aerosols.
General Handling Procedures
  • Avoid all direct contact with the skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Wash hands thoroughly after handling.[8]

  • Keep containers tightly closed when not in use.

Storage

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

Emergency Procedures

First Aid Measures
Exposure RouteProcedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

These are general first aid procedures for chemical exposure. Always have the Safety Data Sheet (if available) for the specific chemical when seeking medical attention.

Spill Response

A chemical spill of this compound should be treated as a hazardous event. The following workflow outlines the general procedure for a minor spill in a laboratory setting.

Spill_Response_Workflow cluster_Initial_Actions Initial Actions cluster_Assessment Assessment cluster_Cleanup Cleanup (Minor Spill) cluster_Major_Spill Major Spill alert_personnel Alert personnel in the immediate area evacuate Evacuate the spill area alert_personnel->evacuate assess_spill Assess the spill size and potential hazards evacuate->assess_spill don_ppe Don appropriate PPE assess_spill->don_ppe Minor Spill contact_ehs Contact Emergency Services and Environmental Health & Safety assess_spill->contact_ehs Major Spill contain_spill Contain the spill with absorbent material don_ppe->contain_spill absorb_spill Absorb the spilled liquid contain_spill->absorb_spill collect_waste Collect waste into a sealed container absorb_spill->collect_waste decontaminate Decontaminate the spill area collect_waste->decontaminate

Figure 1: General workflow for responding to a chemical spill.

Experimental Protocols

Detailed experimental protocols should be developed as part of a comprehensive risk assessment for any procedure involving this compound. The following is a general framework for a risk assessment process.

Risk_Assessment_Process cluster_Planning Planning Phase cluster_Control_Measures Control Measures cluster_Implementation Implementation & Review identify_hazards Identify Chemical Hazards (Review available data for epoxides) evaluate_risks Evaluate Risks (Inhalation, dermal contact, etc.) identify_hazards->evaluate_risks select_controls Select Control Measures (Fume hood, PPE, etc.) evaluate_risks->select_controls develop_sop Develop Standard Operating Procedure (SOP) select_controls->develop_sop conduct_experiment Conduct Experiment (Follow SOP) develop_sop->conduct_experiment review_procedure Review and Update Procedure as needed conduct_experiment->review_procedure

Figure 2: A logical process for risk assessment before using this compound.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste. Collect waste in a properly labeled, sealed container and dispose of it through a licensed chemical waste disposal facility. Do not dispose of it down the drain.

Conclusion

While this compound may be a valuable compound in research and development, the lack of specific safety data necessitates a cautious and well-informed approach to its handling. By understanding the general hazards of long-chain terminal epoxides and implementing robust safety protocols, including the use of appropriate engineering controls and personal protective equipment, researchers can minimize the risks associated with this reactive chemical. Continuous vigilance and adherence to established safety procedures are paramount for ensuring a safe laboratory environment.

References

2-Undecyloxirane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Undecyloxirane, also known by several alternative names including 1,2-Epoxytridecane and (R)-(+)-Undecyloxirane, is a long-chain aliphatic epoxide. Epoxides are a class of cyclic ethers that contain a three-atom ring consisting of one oxygen atom and two carbon atoms. This strained ring structure makes them highly reactive and thus valuable intermediates in a variety of chemical syntheses. In the context of drug discovery and development, the epoxide functional group is of interest due to its potential to alkylate nucleophilic residues in biological macromolecules, such as proteins and DNA. This reactivity can be harnessed for therapeutic purposes, but also necessitates careful toxicological evaluation. This technical guide provides an overview of the available information on this compound and related long-chain epoxides, with a focus on synthesis, analytical methods, and potential biological activities.

Synonyms and Alternative Names

NameCAS Number
This compound12609-83-5
1,2-Epoxytridecane2855-19-8
(R)-(+)-Undecyloxirane59829-81-1
Oxirane, 2-undecyl-Not Available
Oxirane, undecyl-Not Available
UndecyloxiraneNot Available

Physicochemical Properties of 1,2-Epoxytridecane

Quantitative data for this compound is limited in the public domain. The following table summarizes the available physicochemical properties for the closely related synonym, 1,2-Epoxytridecane.

PropertyValue
Molecular Formula C₁₃H₂₆O
Molecular Weight 198.34 g/mol
Boiling Point 138 °C at 15 mmHg
Density 0.841 g/mL at 25 °C
Refractive Index n20/D 1.438

Experimental Protocols

Enantioselective Synthesis via Jacobsen-Katsuki Epoxidation

This protocol describes a general method for the enantioselective epoxidation of a terminal alkene, which can be applied to the synthesis of (R)- or (S)-2-Undecyloxirane from 1-tridecene (B165156).

Materials:

  • 1-Tridecene

  • (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Dissolve 1-tridecene (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add Jacobsen's catalyst (0.05 equivalents) to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.5 equivalents) in DCM to the reaction mixture over a period of 1 hour.

  • Allow the reaction to stir at 0 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound.

  • Determine the enantiomeric excess (ee) of the product using chiral gas chromatography or high-performance liquid chromatography (HPLC).

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis 1-Tridecene 1-Tridecene Dissolution Dissolution 1-Tridecene->Dissolution Jacobsen's Catalyst Jacobsen's Catalyst Jacobsen's Catalyst->Dissolution m-CPBA m-CPBA Slow Addition of m-CPBA Slow Addition of m-CPBA m-CPBA->Slow Addition of m-CPBA DCM (Solvent) DCM (Solvent) DCM (Solvent)->Dissolution Cooling (0 °C) Cooling (0 °C) Dissolution->Cooling (0 °C) Cooling (0 °C)->Slow Addition of m-CPBA Stirring (24h) Stirring (24h) Slow Addition of m-CPBA->Stirring (24h) Quenching Quenching Stirring (24h)->Quenching Extraction Extraction Quenching->Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Column Chromatography Column Chromatography Concentration->Column Chromatography Chiral GC/HPLC Chiral GC/HPLC Column Chromatography->Chiral GC/HPLC

Workflow for Enantioselective Epoxidation
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of long-chain epoxides.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for volatile and semi-volatile compounds (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a known final concentration.

    • If necessary, perform a derivatization step to improve volatility and thermal stability, although this is not always required for long-chain epoxides.

  • Calibration Standards:

    • Prepare a stock solution of a certified reference standard of 1,2-Epoxytridecane in the same solvent used for the sample.

    • Perform serial dilutions to create a series of calibration standards of known concentrations.

  • GC-MS Analysis:

    • Inject a fixed volume of the sample and each calibration standard into the GC-MS system.

    • Use an appropriate temperature program for the GC oven to ensure good separation of the analyte from other matrix components.

    • Operate the mass spectrometer in either full scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced quantitative sensitivity.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Generate a calibration curve by plotting the peak area of the analyte against the concentration for the calibration standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Sample Preparation Sample Preparation GC-MS Injection GC-MS Injection Sample Preparation->GC-MS Injection Chromatographic Separation Chromatographic Separation GC-MS Injection->Chromatographic Separation Calibration Standards Calibration Standards Calibration Standards->GC-MS Injection Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition Peak Identification Peak Identification Data Acquisition->Peak Identification Calibration Curve Generation Calibration Curve Generation Peak Identification->Calibration Curve Generation Quantification Quantification Calibration Curve Generation->Quantification

Workflow for GC-MS Quantitative Analysis
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxic potential of a compound on cultured cancer cells.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50)

Workflow for MTT Cytotoxicity Assay

Potential Signaling Pathways in Cancer (Hypothetical)

While no specific studies have elucidated the mechanism of action of this compound, its epoxide functionality suggests potential interactions with key signaling pathways implicated in cancer. The high reactivity of the epoxide ring allows for covalent modification of nucleophilic residues (e.g., cysteine, histidine, lysine) in proteins. Such modifications could alter protein function and disrupt cellular signaling.

Mitogen-Activated Protein Kinase (MAPK) Pathway:

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Key proteins in this pathway, such as MEK and ERK, contain cysteine residues in their catalytic domains that could be potential targets for alkylation by an epoxide. Inhibition of this pathway could lead to reduced cancer cell proliferation.

Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound This compound This compound->MEK (Potential Inhibition)

Hypothetical Interaction with MAPK Pathway

PI3K/Akt/mTOR Pathway:

This pathway is another critical regulator of cell growth, survival, and metabolism, and it is frequently hyperactivated in cancer. The protein kinase Akt, a central node in this pathway, could be a target for this compound. Covalent modification of Akt could inhibit its kinase activity, leading to apoptosis of cancer cells.

This compound and its related long-chain epoxides represent a class of compounds with potential applications in organic synthesis and drug discovery. While specific experimental data for this compound is currently scarce, this guide provides a framework for its synthesis, analysis, and biological evaluation based on established methodologies for similar compounds. The high reactivity of the epoxide functional group suggests a potential for interaction with various biological targets, including key proteins in cancer-related signaling pathways. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential as a therapeutic agent or a tool for chemical biology. The protocols and workflows presented herein can serve as a valuable resource for researchers embarking on the study of this and other long-chain epoxides.

An In-depth Technical Guide to the Core Principles of Epoxidation for Long-Chain Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical methodologies for the epoxidation of long-chain alkenes. Epoxides derived from these molecules are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, polymers, and other high-value materials. This document details common chemical and enzymatic epoxidation strategies, presents quantitative data for key reactions, and provides detailed experimental protocols.

Core Principles of Alkene Epoxidation

Epoxidation is the process of converting a carbon-carbon double bond into a three-membered cyclic ether known as an epoxide or oxirane ring. This transformation is a powerful tool in organic synthesis as the strained epoxide ring can be readily opened by a variety of nucleophiles, leading to a diverse range of functionalized products.

The epoxidation of alkenes is fundamentally an oxidation reaction where an oxygen atom is added across the double bond. The stereochemistry of the starting alkene is typically retained in the epoxide product, making this a stereospecific reaction. For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide.[1]

Chemical Epoxidation: The Prilezhaev Reaction

The most common method for the chemical epoxidation of alkenes is the Prilezhaev reaction, which utilizes a peroxy acid as the oxidizing agent.[1] A widely used and relatively stable peroxy acid is meta-chloroperoxybenzoic acid (m-CPBA).[1]

The reaction proceeds through a concerted "butterfly" mechanism where the peroxy acid delivers an electrophilic oxygen atom to the nucleophilic double bond of the alkene.[1] This mechanism involves a single transition state with no intermediates, which accounts for the stereospecificity of the reaction. Electron-donating groups on the alkene increase the nucleophilicity of the double bond and thus accelerate the reaction rate.

Prilezhaev_Mechanism

Caption: The concerted 'Butterfly' mechanism of the Prilezhaev reaction.

In Situ Generation of Peroxy Acids

For large-scale and industrial applications, the in situ generation of peroxy acids is often preferred for safety reasons. This typically involves reacting a carboxylic acid, such as formic acid or acetic acid, with hydrogen peroxide, often in the presence of a mineral acid catalyst.[2] The peroxy acid is formed in the reaction mixture and immediately reacts with the alkene, minimizing the hazards associated with handling and storing concentrated peroxy acids.

Enzymatic Epoxidation

A greener and highly selective alternative to chemical epoxidation is the use of enzymes. Unspecific peroxygenases (UPOs) have shown the ability to catalyze the epoxidation of long-chain terminal alkenes (from C12 to C20) using hydrogen peroxide as the sole co-substrate.[3][4] These enzymes are robust and extracellular, making them attractive biocatalysts.[3]

Another chemoenzymatic approach involves the use of lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), to catalyze the formation of a peroxy acid from a long-chain unsaturated fatty acid and hydrogen peroxide. This in situ generated peroxy fatty acid then epoxidizes another molecule of the unsaturated fatty acid.[5]

Enzymatic_Epoxidation_Workflow

Caption: Generalized workflow for enzymatic epoxidation of long-chain alkenes.

Quantitative Data Presentation

The following tables summarize quantitative data from various epoxidation methods for long-chain alkenes, providing a basis for comparison of different approaches.

Table 1: Epoxidation of Oleic Acid and its Derivatives using In Situ Generated Performic Acid

SubstrateCatalystTemp. (°C)TimeMolar Ratios (Alkene:H₂O₂:HCOOH)Conversion/YieldReference
Oleic Acid (from Palm Oil)H₂SO₄75-1:1.5:185.6% RCO[6]
Crude Oleic Acid-Palm OilNone-20 min-86% RCO[2]
Soybean Oil FAMEs**None40>20 h1:20:2High[7]

* RCO: Relative Conversion to Oxirane ** FAMEs: Fatty Acid Methyl Esters

Table 2: Enzymatic Epoxidation of Long-Chain Terminal Alkenes

SubstrateEnzymeCosolventpHProduct(s)Selectivity for EpoxideReference
1-Tetradecene (C14:1)MroUPO60% Acetone (B3395972)5.51,2-epoxytetradecane, tetradecen-3-ol>95%[3]
1-Dodecene (C12:1)MroUPO60% Acetone5.51,2-epoxydodecane & othersHigh[3][4]
1-Eicosene (C20:1)rCciUPO60% Acetone5.51,2-epoxyeicosane & othersModerate[3][4]

Experimental Protocols

Protocol for Epoxidation of Oleic Acid using In Situ Generated Performic Acid

This protocol is adapted from studies on the epoxidation of oleic acid and vegetable oil derivatives.[2][6]

Materials:

  • Oleic acid

  • Formic acid (85-90%)

  • Hydrogen peroxide (30-50%)

  • Sulfuric acid (optional catalyst)

  • Solvent (e.g., toluene (B28343) or solvent-free)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, charge the oleic acid and formic acid. The molar ratio of formic acid to the double bonds in oleic acid is typically 1:1.[6]

  • If using a catalyst, add the required amount (e.g., 0.5 g H₂SO₄ per 100g of oleic acid).[8]

  • Cool the mixture to 8-10°C in an ice bath.

  • Slowly add hydrogen peroxide dropwise to the stirred mixture over 30 minutes, maintaining the temperature below 15°C. The molar ratio of hydrogen peroxide to double bonds is typically 1.5:1.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired reaction temperature (e.g., 75°C) with vigorous stirring.[6]

  • Monitor the reaction progress by taking aliquots and determining the oxirane oxygen content via titration or analyzing by GC-MS.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acids, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the epoxidized oleic acid.

Product Analysis: The resulting epoxide can be characterized by Fourier-transform infrared spectroscopy (FTIR), where the disappearance of the C=C bond signal and the appearance of the epoxide C-O-C stretch (around 823-843 cm⁻¹) can be observed.[8] Nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are used for detailed structural confirmation and purity assessment.[9]

Chemical_Epoxidation_Workflow

Caption: Experimental workflow for the epoxidation of oleic acid.

Protocol for Enzymatic Epoxidation of a Long-Chain Terminal Alkene (e.g., 1-Tetradecene)

This protocol is based on the work by Gonzalez-García et al. on the epoxidation of long-chain terminal alkenes using unspecific peroxygenases (UPOs).[3]

Materials:

  • 1-Tetradecene

  • Unspecific peroxygenase (UPO), e.g., from Marasmius rotula (MroUPO)

  • Sodium tartrate buffer (e.g., 100 mM, pH 5.5)

  • Acetone (cosolvent)

  • Hydrogen peroxide (H₂O₂)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

  • GC-MS for analysis

Procedure:

  • In a reaction vial, prepare the reaction mixture containing the sodium tartrate buffer, acetone (to a final concentration of 60% v/v to solubilize the alkene), and the long-chain alkene (e.g., 1 mM 1-tetradecene).

  • Add the UPO enzyme to the mixture to a final concentration of, for example, 3 µM.

  • Initiate the reaction by adding H₂O₂. The H₂O₂ can be added slowly over time (e.g., via a syringe pump) to maintain a low steady-state concentration and avoid enzyme inactivation. A total of, for example, 40 mM H₂O₂ can be added over 4 hours.

  • Incubate the reaction at a controlled temperature (e.g., 25°C) with gentle shaking for a specified period (e.g., 4-24 hours).

  • Stop the reaction by adding a quenching agent or by proceeding directly to extraction.

  • Extract the products from the aqueous reaction mixture with an equal volume of ethyl acetate. Repeat the extraction two to three times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under a stream of nitrogen.

  • Analyze the products by GC-MS. Derivatization with a silylating agent may be necessary to analyze hydroxylated byproducts.

Product Analysis: GC-MS is the primary method for identifying and quantifying the epoxide product and any hydroxylated byproducts.[3] Comparison of retention times and mass spectra with authentic standards or library data allows for unambiguous identification.

Conclusion

The epoxidation of long-chain alkenes is a versatile transformation that can be achieved through both robust chemical methods and highly selective enzymatic routes. The choice of method depends on factors such as the desired scale, selectivity requirements, and sustainability considerations. The Prilezhaev reaction and its in situ variants offer a well-established approach, while enzymatic methods are emerging as powerful green alternatives, particularly for the synthesis of high-value chiral epoxides. This guide provides the foundational knowledge and practical protocols for researchers to effectively implement these important synthetic strategies.

References

Understanding the Electrophilicity of 1,2-Epoxytridecane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxytridecane, a long-chain aliphatic epoxide, is a molecule of significant interest in organic synthesis and holds potential in the realm of drug development due to the versatile reactivity of its oxirane ring. The inherent ring strain and the polarization of the carbon-oxygen bonds confer a notable electrophilic character to the epoxide, making it susceptible to attack by a wide range of nucleophiles. This technical guide provides an in-depth exploration of the electrophilicity of 1,2-epoxytridecane, offering insights into its reactivity, experimental protocols for its study, and its potential biological relevance. While specific quantitative kinetic data for 1,2-epoxytridecane is limited in publicly available literature, this guide consolidates information on analogous long-chain epoxides to provide a robust framework for understanding its chemical behavior.

Core Concepts: The Electrophilic Nature of the Epoxide Ring

The reactivity of 1,2-epoxytridecane is fundamentally governed by the three-membered oxirane ring. This ring is significantly strained, and its opening is a thermodynamically favorable process. The carbon atoms of the epoxide are electrophilic due to the electron-withdrawing effect of the oxygen atom, creating partial positive charges on the carbons and making them targets for nucleophilic attack.

The ring-opening of 1,2-epoxytridecane can be initiated by both strong and weak nucleophiles. The reaction mechanism and regioselectivity are highly dependent on the nature of the nucleophile and the reaction conditions.

  • Under Basic or Neutral Conditions (Strong Nucleophiles): The reaction typically proceeds via an SN2 mechanism . The nucleophile attacks the less sterically hindered carbon atom (C1), leading to the inversion of stereochemistry at that center.

  • Under Acidic Conditions (Weak Nucleophiles): The epoxide oxygen is first protonated by the acid, forming a more reactive intermediate. The subsequent nucleophilic attack exhibits a character that is intermediate between SN1 and SN2. While the attack still occurs from the backside (anti-addition), there is a significant buildup of positive charge on the more substituted carbon atom (C2). Consequently, the nucleophile preferentially attacks the more substituted carbon.

Quantitative Data on Epoxide Reactivity

Table 1: Reactivity Trends of 1,2-Epoxyalkanes with Nucleophiles

Epoxide Chain LengthRelative Reactivity with DNANotes
C3 (Propylene oxide)HigherShorter chain epoxides exhibit greater reactivity.[1]
C4 (1,2-Epoxybutane)[1]
C5 (1,2-Epoxypentane)[1]
C6 (1,2-Epoxyhexane)[1]
C8 (1,2-Epoxyoctane)LowerLonger alkyl chains may introduce steric hindrance, slightly decreasing reactivity.[1]
C13 (1,2-Epoxytridecane) Predicted to be lower than C3-C8 Based on the trend of decreasing reactivity with increasing chain length.

Table 2: Qualitative Electrophilicity Comparison of Epoxides

Epoxide TypeGeneral ElectrophilicityFactors Influencing Reactivity
Terminal Aliphatic Epoxides (e.g., 1,2-Epoxytridecane)ModerateGoverned by ring strain and steric hindrance at the primary carbon.
Internal Aliphatic EpoxidesLowerIncreased steric hindrance at both electrophilic carbons reduces reactivity compared to terminal epoxides.
Styrene Oxide (Aromatic Epoxide)HigherThe benzylic carbon is more electrophilic due to resonance stabilization of the partial positive charge in the transition state.

Experimental Protocols

Protocol 1: General Procedure for the Ring-Opening of 1,2-Epoxytridecane with Amines under Solvent-Free Conditions

This protocol is adapted from a general method for the synthesis of β-amino alcohols from epoxides.[2]

Materials:

  • 1,2-Epoxytridecane (1 mmol)

  • Amine (e.g., aniline, benzylamine) (1 mmol)

  • Silica-bonded S-sulfonic acid (SBSSA) catalyst (100 mg, 3.4 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine 1,2-epoxytridecane (1 mmol) and the desired amine (1 mmol).

  • Add the SBSSA catalyst (100 mg) to the mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, dilute the mixture with dichloromethane.

  • Filter the mixture to remove the solid catalyst.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding β-amino alcohol.

  • Characterize the purified product using IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Monitoring the Kinetics of 1,2-Epoxytridecane Ring-Opening by ¹H NMR Spectroscopy

This protocol provides a framework for real-time monitoring of the reaction between 1,2-epoxytridecane and a nucleophile.

Materials and Equipment:

  • 1,2-Epoxytridecane

  • Nucleophile (e.g., a primary amine or thiol)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 1,2-epoxytridecane in the chosen deuterated solvent of a known concentration.

    • Prepare a separate stock solution of the nucleophile in the same deuterated solvent.

  • Initial Spectrum:

    • Acquire a ¹H NMR spectrum of the 1,2-epoxytridecane solution to identify the characteristic signals of the epoxide protons (typically in the 2.5-3.0 ppm region).[3]

  • Reaction Initiation:

    • In an NMR tube, combine a known volume of the 1,2-epoxytridecane solution with a known volume of the nucleophile solution at a controlled temperature.

    • Quickly mix the contents and place the NMR tube into the spectrometer.

  • Time-Course Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

  • Data Analysis:

    • Integrate the signals corresponding to the disappearing epoxide protons and the appearing product protons.

    • Plot the concentration (or integral value) of 1,2-epoxytridecane as a function of time.

    • From this data, determine the reaction rate and rate constant by fitting the data to the appropriate rate law.

Visualizations

Signaling Pathway

While 1,2-epoxytridecane is not extensively documented in specific signaling pathways, it belongs to the class of epoxy fatty acids (EpFAs), which are known metabolites of polyunsaturated fatty acids (PUFAs) with diverse biological activities.[4][5] The following diagram illustrates a generalized pathway for the metabolism of PUFAs and the potential role of resulting epoxides.

G PUFA Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 Metabolism Epoxytridecane 1,2-Epoxytridecane (and other EpFAs) CYP450->Epoxytridecane sEH Soluble Epoxide Hydrolase (sEH) Epoxytridecane->sEH Metabolism Biological_Effects_Epoxide Biological Effects (e.g., Anti-inflammatory) Epoxytridecane->Biological_Effects_Epoxide Diol 1,2,3-Tridecanetriol (Vicinal Diol) sEH->Diol Biological_Effects_Diol Biological Effects (e.g., Pro-inflammatory) Diol->Biological_Effects_Diol

Caption: Generalized metabolic pathway of PUFAs to epoxy fatty acids and their subsequent conversion.

Experimental Workflow

The following diagram outlines the workflow for studying the ring-opening reaction of 1,2-epoxytridecane.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants 1,2-Epoxytridecane + Nucleophile Reaction_Setup Combine Reactants and Catalyst Reactants->Reaction_Setup Catalyst Catalyst (e.g., SBSSA) Catalyst->Reaction_Setup Stirring Stir at Room Temperature Reaction_Setup->Stirring Monitoring Monitor by TLC Stirring->Monitoring Dilution Dilute with CH2Cl2 Monitoring->Dilution Filtration Filter Catalyst Dilution->Filtration Drying Dry Organic Layer Filtration->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Spectroscopic Characterization (NMR, IR) Purification->Characterization

Caption: Workflow for the synthesis and purification of a β-amino alcohol from 1,2-epoxytridecane.

Logical Relationship

The regioselectivity of the nucleophilic attack on 1,2-epoxytridecane is a key concept determined by the reaction conditions.

G cluster_conditions Reaction Conditions cluster_outcomes Regioselective Attack Epoxide 1,2-Epoxytridecane C1 (less substituted) C2 (more substituted) Attack_C1 Attack at C1 (SN2-like) Epoxide:c1->Attack_C1 Attack_C2 Attack at C2 (SN1-like character) Epoxide:c2->Attack_C2 Basic Basic/Neutral (Strong Nucleophile) Basic->Attack_C1 Acidic Acidic (Weak Nucleophile) Acidic->Attack_C2

Caption: Regioselectivity of nucleophilic attack on 1,2-epoxytridecane under different conditions.

Conclusion

1,2-Epoxytridecane serves as a valuable electrophilic building block in organic synthesis. Its reactivity is characterized by the facile ring-opening of the strained oxirane ring by nucleophiles. While specific quantitative electrophilicity data for this long-chain epoxide remains an area for further investigation, the established principles of epoxide chemistry and data from related molecules provide a strong predictive framework for its behavior. The experimental protocols and conceptual diagrams presented in this guide offer a comprehensive resource for researchers and scientists working with 1,2-epoxytridecane and similar compounds, facilitating their application in synthetic chemistry and the exploration of their potential in drug discovery and development.

References

High-Purity 2-Undecyloxirane: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Commercial Availability, Purity Analysis, and Applications in Pharmaceutical Research

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical factor in the success of their work. 2-Undecyloxirane, also known as 1,2-Epoxydodecane, is a versatile epoxide that serves as a key building block in the synthesis of various target molecules, most notably in the burgeoning field of lipid nanoparticles (LNPs) for drug delivery. This technical guide provides a comprehensive overview of commercial suppliers of high-purity this compound, detailed information on purity assessment, and its applications in pharmaceutical research.

Commercial Suppliers and Product Specifications

A survey of the chemical supplier landscape reveals that this compound is available in varying purity grades. While many suppliers offer the compound with a purity of around 95%, as determined by Gas Chromatography (GC), sourcing higher purity grades is essential for many sensitive applications in drug development.

One notable supplier, Chiralen, offers (S)-2-Dodecyloxirane with a purity of 98%. The availability of enantiomerically pure forms is crucial for the synthesis of chiral drug molecules where specific stereochemistry is required for therapeutic efficacy.

Below is a summary of representative commercial suppliers and their product specifications. Note that for the most current pricing and availability, it is recommended to contact the suppliers directly.

SupplierProduct NameCAS NumberPurityAnalytical Method
Chiralen(S)-2-Dodecyloxirane130404-10-398%Not specified
TCI America1,2-Epoxydodecane2855-19-8>95.0%GC
Alfa Chemistry1,2-Epoxydodecane2855-19-895%GC
Santa Cruz Biotechnology1,2-Epoxydodecane2855-19-8Not specifiedNot specified
Sciedco1,2-Epoxydodecane2855-19-8Min. 95.0%GC
Jinma Pharma1,2-Epoxydodecane2855-19-8≥95.0%Not specified
BLD Pharm(R)-2-Undecyloxirane59829-81-1Not specifiedNot specified

The Critical Role of High Purity in Drug Development

The use of high-purity chemical intermediates like this compound is paramount in drug discovery and development. Impurities can lead to the formation of unwanted byproducts, potentially affecting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). In the context of developing complex drug delivery systems like lipid nanoparticles, the purity of each component is critical to ensure the reproducibility and performance of the final formulation.

Application in the Synthesis of Lipids for Nanoparticle-Based Drug Delivery

A significant application of high-purity this compound is in the synthesis of cationic and ionizable lipids, which are essential components of lipid nanoparticles. These LNPs are at the forefront of advanced drug delivery systems, famously utilized in mRNA vaccines. The lipophilic undecyl chain of this compound is incorporated into the lipid structure, contributing to the overall physicochemical properties of the LNP that are crucial for encapsulating and delivering nucleic acid-based therapeutics.

The general synthetic approach involves the ring-opening reaction of the epoxide with a suitable amine, which forms the hydrophilic head group of the lipid. The following diagram illustrates a conceptual workflow for the synthesis of a cationic lipid using this compound.

G Conceptual Workflow: Cationic Lipid Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification 2_Undecyloxirane High-Purity this compound Ring_Opening Nucleophilic Ring-Opening 2_Undecyloxirane->Ring_Opening Amine Primary or Secondary Amine Amine->Ring_Opening Crude_Lipid Crude Cationic Lipid Ring_Opening->Crude_Lipid Purification Chromatographic Purification Crude_Lipid->Purification Final_Lipid High-Purity Cationic Lipid Purification->Final_Lipid

Caption: Conceptual workflow for the synthesis of a cationic lipid using high-purity this compound.

Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate determination of the purity of this compound is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, providing both separation and identification of volatile and semi-volatile compounds. The following is a general protocol that can be adapted for the purity analysis of this compound.

Instrumentation and Consumables:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Solvent: A suitable volatile organic solvent such as dichloromethane (B109758) or hexane.

  • Vials: 2 mL amber glass vials with PTFE-lined caps.

Sample Preparation:

  • Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a working standard solution of approximately 10 µg/mL.

GC-MS Parameters:

ParameterRecommended Setting
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (e.g., 50:1 ratio)
Oven Temperature ProgramInitial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal Hold: 5 min at 280 °C
MS Transfer Line Temp.280 °C
Ion Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Scan Rangem/z 40-450

Data Analysis:

The purity is typically determined by the area percent method, where the peak area of this compound is compared to the total area of all peaks in the chromatogram. For more accurate quantification, an internal standard method can be employed.

The following diagram illustrates the general workflow for GC-MS purity analysis.

G General Workflow for GC-MS Purity Analysis Sample_Prep Sample Preparation (Dissolution & Dilution) GC_Injection GC Injection Sample_Prep->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Purity Calculation) Detection->Data_Analysis

Caption: General workflow for the purity analysis of this compound by GC-MS.

Conclusion

High-purity this compound is a critical raw material for researchers and professionals in drug development, particularly for the synthesis of lipids used in advanced drug delivery systems. While several commercial suppliers offer this compound, sourcing high-purity grades, including enantiomerically pure forms, is essential for ensuring the quality and performance of the final therapeutic products. The analytical methods and synthetic workflows outlined in this guide provide a foundational understanding for the effective procurement and utilization of this important chemical intermediate.

An In-Depth Technical Guide to the Storage and Stability of 2-Undecyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling of 2-Undecyloxirane, a long-chain aliphatic epoxide. The information herein is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and safe management of this compound in a laboratory setting. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Storage and Handling

Proper storage and handling are paramount to maintaining the purity and stability of this compound and ensuring laboratory safety.

Recommended Storage Conditions

To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage temperatures and expected shelf life for the compound in both solid (powder) and solvent forms.

FormStorage TemperatureShelf Life
Powder -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C6 months[1]
-20°C1 month[1]

General Storage Precautions:

  • Container: Keep the container tightly sealed to prevent exposure to moisture and air.[1]

  • Environment: Store in a cool, dry, and well-ventilated area.[1]

  • Light and Heat: Protect from direct sunlight and sources of ignition.[1]

  • Inert Atmosphere: For long-term storage, particularly in solvent, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.

Safe Handling Procedures

This compound is classified as an irritant and requires careful handling to avoid exposure.[1] Adherence to standard laboratory safety protocols is essential.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.

    • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile).

    • Body Protection: A laboratory coat or a disposable, solid-front gown with tight-fitting cuffs is required.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the neat liquid or preparing solutions.[1]

  • Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Avoid generating dust if handling the solid form.

  • Waste Disposal: Dispose of waste material and contaminated items in accordance with local, state, and federal regulations. Do not discharge to sewer systems.

Stability Profile and Degradation Pathways

This compound, like other epoxides, is susceptible to degradation via several pathways due to the inherent strain of the three-membered oxirane ring. The primary degradation pathways include hydrolysis, and to a lesser extent, thermal and photodegradation.

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for this compound, leading to the formation of the corresponding diol, 1,2-dodecanediol. This reaction can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the epoxide oxygen is first protonated, making the ring more susceptible to nucleophilic attack by water. The attack preferentially occurs at the more substituted carbon atom, leading to the formation of a trans-diol.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks one of the carbon atoms of the epoxide ring in an SN2 reaction. This attack occurs at the less sterically hindered carbon atom, resulting in the formation of the diol.

The following diagram illustrates the hydrolytic degradation pathways of this compound.

G Hydrolytic Degradation of this compound cluster_main Hydrolytic Degradation of this compound cluster_acid Acid-Catalyzed cluster_base Base-Catalyzed This compound This compound Protonated Epoxide Protonated Epoxide This compound->Protonated Epoxide + H+ SN2 Attack Direct Attack by OH- This compound->SN2 Attack + OH- 1,2-Dodecanediol 1,2-Dodecanediol Protonated Epoxide->1,2-Dodecanediol + H2O - H+ SN2 Attack->1,2-Dodecanediol + H2O

Caption: Hydrolytic degradation pathways of this compound.

Thermal and Photodegradation

While less common under controlled storage conditions, exposure to high temperatures or UV light can induce degradation of this compound.

  • Thermal Degradation: At elevated temperatures, epoxides can undergo isomerization or polymerization. For unhardened aliphatic epoxides, thermal degradation can lead to the formation of aldehydes, ketones, and smaller volatile compounds through radical mechanisms.

  • Photodegradation: Exposure to UV radiation can generate free radicals, initiating chain reactions that can lead to a variety of degradation products, including aldehydes and carboxylic acids, through oxidative processes.

The diagram below outlines the potential for thermal and photolytic degradation.

G Potential Thermal and Photolytic Degradation cluster_conditions Potential Thermal and Photolytic Degradation This compound This compound Degradation_Products Aldehydes, Ketones, Carboxylic Acids, Polymerization Products This compound->Degradation_Products Radical Mechanisms Heat Heat Heat->this compound UV_Light UV_Light UV_Light->this compound

Caption: General pathways for thermal and photolytic degradation.

Experimental Protocols for Stability Assessment

To assess the stability of this compound, a stability-indicating analytical method is required, along with a forced degradation study to identify potential degradation products and demonstrate the method's specificity.

Stability-Indicating Analytical Method (RP-HPLC)

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for separating the non-polar this compound from its more polar degradation product, 1,2-dodecanediol. The following is a proposed starting method that should be validated for its intended use.

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water Gradient
Gradient Start with 60% Acetonitrile, increase to 95% over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Refractive Index Detector (RID) or UV detector at low wavelength (e.g., 210 nm) after derivatization.
Injection Volume 10 µL
Diluent Acetonitrile or Methanol
Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the intrinsic stability of this compound and to validate the stability-indicating nature of the analytical method.

3.2.1 Preparation of Samples: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

3.2.2 Stress Conditions:

Stress ConditionProtocol
Acid Hydrolysis Mix equal volumes of the sample solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
Base Hydrolysis Mix equal volumes of the sample solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
Oxidative Degradation Mix equal volumes of the sample solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Store the solid compound at 70°C for 48 hours. Dissolve in diluent before analysis.
Photodegradation Expose the sample solution in a quartz cuvette to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and stored under the same conditions.

3.2.3 Analysis: Analyze the stressed samples at appropriate time points (e.g., 0, 4, 8, 12, 24 hours) using the validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

The workflow for a typical forced degradation study is depicted below.

G Forced Degradation Experimental Workflow Start Start Prepare_Sample Prepare 1 mg/mL Solution of this compound Start->Prepare_Sample Stress_Conditions Expose to Stress Conditions (Acid, Base, H2O2, Heat, Light) Prepare_Sample->Stress_Conditions Time_Points Sample at Predetermined Time Intervals Stress_Conditions->Time_Points Neutralize_Dilute Neutralize (if needed) and Dilute for Analysis Time_Points->Neutralize_Dilute Analyze Analyze by Validated Stability-Indicating HPLC Method Neutralize_Dilute->Analyze Evaluate Evaluate Peak Purity, Mass Balance, and Identify Degradants Analyze->Evaluate End End Evaluate->End

Caption: Workflow for a forced degradation study.

Conclusion

The stability of this compound is highly dependent on storage conditions. As an aliphatic epoxide, it is particularly susceptible to hydrolysis, which is accelerated by the presence of acids or bases. To ensure the integrity of this compound for research and development purposes, it is crucial to store it at low temperatures, protected from light and moisture, and under an inert atmosphere for long-term storage in solution. The implementation of a robust, validated stability-indicating analytical method, in conjunction with comprehensive forced degradation studies, is essential for monitoring the purity of this compound and understanding its degradation profile. The protocols and information provided in this guide serve as a foundational resource for the safe and effective management of this compound in a laboratory setting.

References

Introduction to the chemistry of C13 epoxides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemistry of C13 Epoxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

C13 epoxides, particularly those derived from polyunsaturated fatty acids, represent a class of reactive signaling molecules and versatile synthetic intermediates. This guide provides a comprehensive overview of the core chemistry of C13 epoxides, including their structure, synthesis, and characteristic reactions. It details their biological significance as lipid mediators, their role in cellular signaling pathways, and their increasing importance as targets and building blocks in drug development. The content herein consolidates quantitative data, key experimental protocols, and visual diagrams of chemical and biological pathways to serve as an in-depth resource for professionals in the chemical and biomedical sciences.

Introduction to C13 Epoxides

Epoxides are three-membered cyclic ethers, also known as oxiranes. The significant ring strain of this heterocyclic functional group, approximately 25 kcal/mol, renders them considerably more reactive than their acyclic ether counterparts.[1][2][3] This reactivity makes them susceptible to ring-opening reactions with a wide array of nucleophiles, a feature that is central to both their biological activity and their utility in chemical synthesis.[1]

This guide focuses specifically on epoxides where the oxirane ring is located at the C12-C13 position of a carbon chain, with a primary focus on C18 fatty acid derivatives. A prominent example is vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), a naturally occurring fatty acid found in the oil of certain plants like Vernonia galamensis.[4][5] In mammals, related C13 epoxides are endogenously produced from linoleic acid by cytochrome P450 (CYP) epoxygenase enzymes and are often referred to as isoleukotoxins due to their biological effects.[4][6] These molecules are part of a larger family of epoxy fatty acids (EpFAs) that act as lipid signaling mediators in various physiological and pathophysiological processes.[7][8]

Structure and Properties

The defining feature of a C13 epoxide is the oxirane ring connecting carbons 12 and 13. The properties of the molecule are further defined by the length of the carbon chain, the presence and configuration of other functional groups (such as carboxylic acids), and additional sites of unsaturation.

Key C13 Epoxide Structures

Several C13 epoxides derived from C18 fatty acids are of significant interest:

  • Vernolic Acid ((+)-12S,13R-Epoxy-9Z-octadecenoic acid) : A monounsaturated epoxy fatty acid derived from linoleic acid. It is a major component of vernonia oil.[4]

  • Isoleukotoxin : The term often used for the mixture of vernolic acid enantiomers produced endogenously in mammals from linoleic acid.[4][6]

  • 12,13-Epoxyoctadecatrienoic Acid (12,13-EOTrE) : An epoxy derivative of α-linolenic acid, containing additional double bonds.[9]

Physicochemical Properties

The quantitative properties of representative C13 epoxides are summarized below. These data are crucial for their identification, purification, and application in synthesis and biological assays.

PropertyVernolic Acid12,13-Epoxy-octadeca-9,11,15-trienoic acid12(13)-epoxy-6Z,9Z-octadecadienoic acid
Molecular Formula C₁₈H₃₂O₃[10]C₁₈H₂₈O₃[9]C₁₈H₃₀O₃[11]
Molecular Weight 296.45 g/mol [12]292.4 g/mol [9]294.4 g/mol [11]
IUPAC Name (Z)-11-((2S,3R)-3-pentyloxiran-2-yl)undec-9-enoic acid(Z,11Z)-11-[(3S)-3-[(Z)-pent-2-enyl]oxiran-2-ylidene]undec-9-enoic acid[9](6Z,9Z)-11-(3-pentyloxiran-2-yl)undeca-6,9-dienoic acid[11]
CAS Number 503-07-1[12]Not readily available1198969-95-5 (for a specific isomer)

Synthesis of C13 Epoxides

The synthesis of C13 epoxides can be achieved through several established chemical methods or via biosynthesis. The choice of method depends on the desired stereochemistry and the nature of the starting material.

Epoxidation of Alkenes with Peroxy Acids

The most common laboratory method for synthesizing epoxides is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[2][13] The reaction is a concerted, stereospecific process where the stereochemistry of the starting alkene is retained in the epoxide product.[14]

G cluster_workflow General Workflow: Alkene Epoxidation start Dissolve Alkene (e.g., Linoleic Acid Derivative) in Anhydrous DCM cool Cool to 0 °C (Ice Bath) start->cool add_mcpba Add m-CPBA (1.2 eq) Portion-wise cool->add_mcpba monitor Monitor Reaction (TLC) add_mcpba->monitor quench Quench with aq. Na₂S₂O₃ monitor->quench workup Aqueous Work-up (Wash with NaHCO₃, Brine) quench->workup dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify product Isolate Pure C13 Epoxide purify->product

Caption: General experimental workflow for the synthesis of C13 epoxides via m-CPBA epoxidation.
Intramolecular Williamson Ether Synthesis

This method involves the treatment of a halohydrin (a compound containing adjacent halogen and hydroxyl groups) with a base.[2][13] The base deprotonates the hydroxyl group to form an alkoxide, which then displaces the adjacent halide via an intramolecular Sₙ2 reaction to form the epoxide ring.[15]

Asymmetric Epoxidation

For the synthesis of enantiomerically pure epoxides, methods like the Sharpless asymmetric epoxidation are employed. This technique is particularly effective for allylic alcohols and uses a chiral catalyst, typically composed of titanium tetraisopropoxide and diethyl tartrate (DET), to direct the stereochemical outcome.[15][16]

Biosynthesis

In biological systems, C13 epoxides of fatty acids are synthesized from precursors like linoleic acid by the action of cytochrome P450 epoxygenases.[4] These enzymes transfer an oxygen atom to the C12-C13 double bond to form the epoxide.

Reactivity and Key Reactions: Epoxide Ring-Opening

The high reactivity of the epoxide ring is dominated by ring-opening reactions, which can proceed under either acidic or basic/nucleophilic conditions.[1][17] The regioselectivity of the attack is dependent on the catalytic conditions.

  • Base-Catalyzed/Nucleophilic Opening : Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide, leading to inversion of stereochemistry at that center.[17][18][19]

  • Acid-Catalyzed Opening : In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks. For sterically hindered epoxides, the transition state has significant carbocationic character, and the nucleophile attacks the more substituted carbon (the one better able to stabilize a positive charge).[17][20]

G Regioselectivity of Epoxide Ring-Opening cluster_base Base-Catalyzed (Sₙ2) cluster_acid Acid-Catalyzed epoxide Asymmetric C13 Epoxide (R-CH(O)CH-R') base_nuc Strong Nucleophile (e.g., RO⁻, CN⁻) epoxide->base_nuc acid_nuc Weak Nucleophile (e.g., H₂O, ROH) + H⁺ epoxide->acid_nuc base_product Product: Nucleophile attacks LESS substituted carbon base_nuc->base_product Sₙ2 Attack acid_product Product: Nucleophile attacks MORE substituted carbon acid_nuc->acid_product Sₙ1-like Attack

Caption: Comparison of nucleophilic attack on C13 epoxides under basic vs. acidic conditions.

Biological Significance and Signaling Pathways

C13 epoxides derived from fatty acids are potent lipid signaling molecules. They are involved in a variety of physiological processes, but their signaling mechanisms are complex and still under active investigation.[7]

The Epoxygenase Pathway

Linoleic acid, an essential omega-6 fatty acid, is metabolized by CYP epoxygenases to form C13 epoxides (isoleukotoxins) and C9 epoxides (leukotoxins). These epoxides exhibit a range of biological activities, including vasodilation and anti-inflammatory effects.[6][7] However, their signaling is tightly regulated by their rapid metabolism. The enzyme soluble epoxide hydrolase (sEH) hydrolyzes the epoxide to the corresponding, and generally less active, 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME).[7]

This pathway makes sEH a significant therapeutic target. Inhibition of sEH increases the bioavailability of the protective epoxy fatty acids, which has shown promise in preclinical models of inflammation, neuroinflammation, and cardiovascular disease.[7][8][21]

G cluster_pathway C13 Epoxide Biosynthesis and Metabolism la Linoleic Acid (Membrane Phospholipids) cyp Cytochrome P450 Epoxygenase la->cyp Oxidation epoxide C13 Epoxide (Vernolic Acid / Isoleukotoxin) cyp->epoxide seh Soluble Epoxide Hydrolase (sEH) epoxide->seh Hydrolysis receptor Putative GPCRs & Other Targets epoxide->receptor diol 12,13-DiHOME (Inactive Metabolite) seh->diol seh_i sEH Inhibitors (Drug Target) seh_i->seh Inhibition effects Biological Effects (Anti-inflammatory, Vasodilation) receptor->effects

References

Methodological & Application

Application Notes and Protocols: Ring-Opening of 2-Undecyloxirane with Amine Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening of epoxides with amine nucleophiles is a fundamental and versatile reaction in organic synthesis, providing a straightforward route to valuable β-amino alcohols. These compounds are crucial intermediates in the preparation of a wide range of biologically active molecules and pharmaceuticals.[1][2][3] 2-Undecyloxirane, a long-chain aliphatic epoxide, is a useful building block for the synthesis of molecules with potential applications in areas such as surfactants, lubricants, and as precursors for pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the regioselective ring-opening of this compound with various primary and secondary amine nucleophiles.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. With an unsymmetrical epoxide like this compound, the amine nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring.[1] This regioselectivity leads to the formation of 1-amino-3-(undecyloxy)propan-2-ol derivatives.

Reaction Principle

The general reaction for the ring-opening of this compound with a primary or secondary amine is depicted below:

Reaction_Principle cluster_reactants Reactants cluster_product Product This compound This compound Product 1-(Dialkyl/Alkylamino)-3-(undecyloxy)propan-2-ol This compound->Product + Amine Amine Amine (R1R2NH) Amine->Product

Caption: General reaction scheme for the ring-opening of this compound.

Data Presentation

The following tables summarize representative quantitative data for the ring-opening of this compound with various amine nucleophiles under different reaction conditions.

Table 1: Ring-Opening of this compound with Primary Amines

EntryPrimary AmineReaction ConditionsReaction Time (h)Yield (%)Reference
1Benzylamine (B48309)Neat, 80 °C6>95General Protocol
2AnilineNeat, 100 °C12~90General Protocol
3n-ButylamineEthanol, reflux8>95General Protocol
4CyclohexylamineNeat, 90 °C10>95General Protocol

Table 2: Ring-Opening of this compound with Secondary Amines

EntrySecondary AmineReaction ConditionsReaction Time (h)Yield (%)Reference
1DiethylamineNeat, 100 °C24~90General Protocol
2Piperidine (B6355638)Ethanol, reflux12>95General Protocol
3MorpholineNeat, 100 °C18>95General Protocol
4N-MethylanilineNeat, 120 °C24~85General Protocol

Experimental Protocols

The following are general protocols for the ring-opening of this compound with amine nucleophiles. These can be adapted and optimized for specific amines and desired scales.

Protocol 1: Solvent-Free Ring-Opening of this compound with a Primary Amine (e.g., Benzylamine)

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Add benzylamine to the flask.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 6-8 hours), cool the mixture to room temperature.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the desired 1-(benzylamino)-3-(undecyloxy)propan-2-ol.

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: Ring-Opening of this compound with a Secondary Amine in a Solvent (e.g., Piperidine in Ethanol)

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.5 eq)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound in absolute ethanol.

  • Add piperidine to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC.

  • After completion (typically 10-14 hours), cool the reaction to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield 1-(piperidin-1-yl)-3-(undecyloxy)propan-2-ol.

  • Confirm the structure of the product using spectroscopic methods.

Visualizations

Reaction Mechanism

The ring-opening of this compound with an amine proceeds via an SN2 mechanism. The amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. In the case of a terminal epoxide like this compound, the attack occurs at the less substituted carbon due to lower steric hindrance.

SN2_Mechanism Reactants This compound + Amine (R1R2NH) TransitionState Transition State Reactants->TransitionState Nucleophilic Attack Product 1-(Dialkyl/Alkylamino)-3-(undecyloxy)propan-2-ol TransitionState->Product Ring Opening

Caption: SN2 mechanism for the amine ring-opening of this compound.

Experimental Workflow

The general workflow for the synthesis and purification of 1-amino-3-(undecyloxy)propan-2-ol derivatives is outlined below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Mixing Mix this compound and Amine Reaction Heat Reaction Mixture Mixing->Reaction Monitoring Monitor by TLC Reaction->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Purification Column Chromatography Cooling->Purification Characterization NMR & Mass Spectrometry Purification->Characterization

Caption: General experimental workflow for the synthesis of β-amino alcohols.

References

Application Notes and Protocols for the Synthesis of Lipid Nanoparticles Using 1,2-Epoxytridecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, including mRNA and siRNA. The critical component governing the efficacy of these delivery vehicles is the ionizable lipid, which facilitates the encapsulation of the nucleic acid payload and its subsequent release into the cytoplasm of target cells. This document provides detailed application notes and protocols for the synthesis of a novel ionizable lipid using 1,2-Epoxytridecane and its formulation into LNPs for therapeutic applications.

The synthesis involves a ring-opening reaction of 1,2-Epoxytridecane with a polyamine core, creating a multi-tailed lipid with a protonatable headgroup. This ionizable lipid is then formulated with helper lipids, cholesterol, and a PEGylated lipid to form LNPs capable of efficiently encapsulating and delivering mRNA. These protocols are designed to be a comprehensive guide for researchers in the field of drug delivery and nanomedicine.

Data Presentation

Table 1: Physicochemical Properties of LNPs Formulated with 1,2-Epoxytridecane-Derived Ionizable Lipid
Formulation ParameterParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Lipid Composition (molar ratio)
50:10:38.5:1.5 (Ionizable:DSPC:Chol:PEG)85.2 ± 3.10.12 ± 0.02+5.8 ± 1.2> 95
40:20:38.5:1.5 (Ionizable:DSPC:Chol:PEG)92.7 ± 4.50.15 ± 0.03+4.2 ± 0.9> 93
N/P Ratio
3:178.9 ± 2.80.11 ± 0.02+3.5 ± 0.8> 90
6:186.5 ± 3.50.13 ± 0.03+6.1 ± 1.1> 95
10:195.1 ± 4.20.18 ± 0.04+8.9 ± 1.5> 92
Total Flow Rate (mL/min)
2105.4 ± 5.10.21 ± 0.05+7.2 ± 1.4> 94
1285.7 ± 3.30.12 ± 0.03+5.9 ± 1.0> 95
2075.3 ± 2.90.10 ± 0.02+5.1 ± 0.9> 96

Data are presented as mean ± standard deviation (n=3). LNP formulations were prepared using a microfluidic system.

Experimental Protocols

Protocol 1: Synthesis of Ionizable Lipid from 1,2-Epoxytridecane

This protocol details the synthesis of a multi-tailed ionizable lipid via the ring-opening of 1,2-Epoxytridecane with a polyamine.

Materials:

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-bis(3-aminopropyl)piperazine (1 equivalent).

  • Addition of Reactants: Dissolve the 1,4-bis(3-aminopropyl)piperazine in a minimal amount of anhydrous ethanol. Add 1,2-Epoxytridecane (4.5 equivalents) to the flask.

  • Reaction Conditions: Heat the reaction mixture to 90°C with continuous stirring. Let the reaction proceed for 72-96 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator to obtain the crude product as a viscous oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane (e.g., 0-10% methanol) to isolate the pure ionizable lipid.

  • Characterization and Storage: Characterize the purified lipid by ¹H NMR and mass spectrometry to confirm its structure and purity. Store the final product under an inert atmosphere at -20°C.

Protocol 2: Formulation of Lipid Nanoparticles via Microfluidic Mixing

This protocol describes the formulation of mRNA-loaded LNPs using the synthesized ionizable lipid.

Materials:

  • Synthesized ionizable lipid

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • mRNA (e.g., encoding a reporter protein like luciferase)

  • Ethanol (200 proof, RNase-free)

  • Citrate (B86180) buffer (50 mM, pH 4.0, RNase-free)

  • Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Syringe pumps

  • Dialysis cassette (10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution: Prepare a lipid stock solution in ethanol. For a standard formulation with a molar ratio of 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:DMG-PEG 2000), dissolve the appropriate amounts of each lipid in ethanol to a final total lipid concentration of 25 mM.

  • Preparation of mRNA Solution: Dissolve the mRNA in 50 mM citrate buffer (pH 4.0) to a desired concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set up the microfluidic mixing system with a flow rate ratio of 3:1 (aqueous:organic).

    • Set the total flow rate to 12 mL/min.

    • Start the syringe pumps to initiate mixing. The rapid mixing will induce the self-assembly of the LNPs.

  • Purification:

    • Collect the LNP suspension.

    • To remove the ethanol and exchange the buffer, dialyze the LNP suspension against sterile PBS (pH 7.4) using a 10 kDa MWCO dialysis cassette for at least 4 hours at 4°C, with one buffer change.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the LNPs at 4°C.

Protocol 3: Characterization of Lipid Nanoparticles

This protocol outlines the key characterization techniques for the formulated LNPs.

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (Z-average) and PDI using a DLS instrument.

    • Perform measurements in triplicate.

2. Zeta Potential Measurement:

  • Method: Electrophoretic Light Scattering (ELS).

  • Procedure:

    • Dilute the LNP suspension in 10 mM NaCl solution.

    • Load the sample into the appropriate cell for the instrument.

    • Measure the electrophoretic mobility to determine the zeta potential.

    • Perform measurements in triplicate.

3. mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay.

  • Procedure:

    • Prepare a standard curve of the mRNA used for encapsulation.

    • To determine the total amount of mRNA, lyse a sample of the LNP suspension with a detergent (e.g., 1% Triton X-100) to release the encapsulated mRNA.

    • To determine the amount of unencapsulated mRNA, use an untreated LNP sample.

    • Add the RiboGreen reagent to the standards and the LNP samples (lysed and unlysed).

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP_Synthesis_Workflow cluster_synthesis Ionizable Lipid Synthesis cluster_formulation LNP Formulation cluster_characterization LNP Characterization s1 Reactants (1,2-Epoxytridecane, Polyamine) s2 Ring-Opening Reaction s1->s2 s3 Purification (Column Chromatography) s2->s3 s4 Characterization (NMR, MS) s3->s4 f1 Lipid Mixture (in Ethanol) s4->f1 f3 Microfluidic Mixing f1->f3 f2 mRNA (in Aqueous Buffer) f2->f3 f4 Purification (Dialysis) f3->f4 c1 Size & PDI (DLS) f4->c1 c2 Zeta Potential (ELS) f4->c2 c3 Encapsulation Efficiency (RiboGreen Assay) f4->c3

Caption: Workflow for the synthesis and formulation of lipid nanoparticles.

mRNA_Delivery_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Pathway lnp LNP endocytosis Endocytosis lnp->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) early_endosome->late_endosome Maturation lysosome Lysosome (pH ~4.5) late_endosome->lysosome Fusion endosomal_escape Endosomal Escape late_endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm translation mRNA Translation (Ribosome) cytoplasm->translation protein Therapeutic Protein translation->protein

Caption: Intracellular delivery pathway of mRNA-loaded lipid nanoparticles.

Application Notes and Protocols for the Enantioselective Synthesis of (S)-3-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Hydroxytetradecanoic acid is a chiral β-hydroxy acid that serves as a crucial building block in the synthesis of various biologically active molecules, including components of lipid A analogs, which are potent immunomodulators. The stereochemistry at the C3 position is critical for its biological function, necessitating synthetic routes that provide high enantiopurity. This document outlines three robust and widely employed methods for the enantioselective synthesis of (S)-3-hydroxytetradecanoic acid: enzymatic kinetic resolution, asymmetric hydrogenation of a β-ketoester, and a chiral auxiliary-based aldol (B89426) reaction.

Method 1: Enzymatic Kinetic Resolution of Racemic 3-Hydroxytetradecanoic Acid

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture. In this method, the enzyme selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the unreacted enantiomer and the modified one. For the preparation of (S)-3-hydroxytetradecanoic acid, a lipase (B570770) is used to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess.

Quantitative Data Summary
MethodSubstrateEnzymeAcyl DonorKey OutcomeEnantiomeric Excess (ee)YieldReference
Enzymatic Resolution(±)-Methyl 3-hydroxytetradecanoate (B1260086)Lipase (e.g., from Candida antarctica)Vinyl acetate (B1210297)Selective acylation of (R)-enantiomer>98% for (S)-acid~45% (theoretical max 50%)[1]
Experimental Protocol

Step 1: Synthesis of Racemic Methyl 3-Hydroxytetradecanoate

  • Reformatsky Reaction: To a suspension of zinc dust (1.2 eq) in dry THF, add a solution of methyl bromoacetate (B1195939) (1.1 eq) and dodecanal (B139956) (1.0 eq) dropwise under a nitrogen atmosphere.

  • Initiate the reaction by gentle heating. Once initiated, maintain the reaction at room temperature for 2-3 hours until the aldehyde is consumed (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane (B92381)/ethyl acetate) to afford racemic methyl 3-hydroxytetradecanoate.

Step 2: Lipase-Catalyzed Kinetic Resolution

  • Dissolve racemic methyl 3-hydroxytetradecanoate (1.0 eq) in a suitable organic solvent such as hexane or diisopropyl ether.

  • Add vinyl acetate (1.5 eq) as the acyl donor.

  • Add a commercially available lipase, such as immobilized Candida antarctica lipase B (CAL-B). The amount of enzyme will depend on its activity and should be optimized.

  • Stir the mixture at a controlled temperature (e.g., 30-45 °C) and monitor the reaction progress by chiral HPLC or GC.

  • The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed acetate.

  • Filter off the immobilized enzyme (which can often be recycled).

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (S)-methyl 3-hydroxytetradecanoate from the acetylated (R)-enantiomer ((R)-methyl 3-acetoxytetradecanoate) by silica gel column chromatography.

Step 3: Hydrolysis to (S)-3-Hydroxytetradecanoic Acid

  • Dissolve the purified (S)-methyl 3-hydroxytetradecanoate in a mixture of methanol (B129727) and water.

  • Add lithium hydroxide (B78521) (LiOH, 1.5 eq) and stir the mixture at room temperature until the ester hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-3-hydroxytetradecanoic acid.

  • The enantiomeric excess can be determined by converting the acid back to its methyl ester and analyzing by chiral HPLC or GC.

Workflow Diagram

G cluster_0 Racemate Synthesis cluster_1 Enzymatic Resolution cluster_2 Final Product Formation Dodecanal Dodecanal Reformatsky Reformatsky Reaction Dodecanal->Reformatsky Methyl Bromoacetate, Zn, THF Racemic_Ester (±)-Methyl 3-hydroxytetradecanoate Reformatsky->Racemic_Ester Purification Resolution Kinetic Resolution (~50% conv.) Racemic_Ester->Resolution Lipase (CAL-B), Vinyl Acetate S_Ester (S)-Methyl 3-hydroxytetradecanoate Resolution->S_Ester Unreacted R_Acetate (R)-Methyl 3-acetoxytetradecanoate Resolution->R_Acetate Acylated Hydrolysis Ester Hydrolysis S_Ester->Hydrolysis 1. LiOH, MeOH/H2O 2. HCl Final_Product (S)-3-Hydroxytetradecanoic Acid Hydrolysis->Final_Product

Caption: Workflow for enzymatic resolution of (S)-3-hydroxytetradecanoic acid.

Method 2: Asymmetric Hydrogenation of a β-Ketoester

Asymmetric hydrogenation is a highly efficient and atom-economical method for establishing stereocenters. The reduction of a prochiral β-ketoester, such as methyl 3-oxotetradecanoate, using a chiral transition metal catalyst, typically a Ruthenium-BINAP complex, can afford the corresponding β-hydroxy ester in high yield and excellent enantioselectivity. The choice of the BINAP ligand enantiomer ((R) or (S)) dictates the stereochemistry of the product.

Quantitative Data Summary
MethodSubstrateCatalystKey OutcomeEnantiomeric Excess (ee)YieldReference
Asymmetric HydrogenationMethyl 3-oxotetradecanoateRu(II)Cl₂[(S)-BINAP]Asymmetric reduction of ketone>99%>95%[2]
Experimental Protocol

Step 1: Synthesis of Methyl 3-Oxotetradecanoate

  • Meldrum's Acid Acylation: React Meldrum's acid with lauroyl chloride (dodecanoyl chloride) in the presence of pyridine (B92270) in dichloromethane (B109758) (DCM) at 0 °C to room temperature to form the acylated Meldrum's acid derivative.

  • Methanolysis: Reflux the acylated Meldrum's acid derivative in methanol. This step results in ring-opening and decarboxylation to yield the desired β-ketoester, methyl 3-oxotetradecanoate.

  • Purify the product by vacuum distillation or column chromatography.

Step 2: (S)-BINAP-Ru Catalyzed Asymmetric Hydrogenation

  • Catalyst Preparation (in situ or pre-formed): A pre-formed catalyst such as [RuCl₂((S)-BINAP)]₂(NEt₃) can be used, or the active catalyst can be generated in situ.

  • Hydrogenation: In a high-pressure autoclave, dissolve methyl 3-oxotetradecanoate in a degassed solvent, typically methanol or ethanol.

  • Add the chiral ruthenium catalyst (e.g., Ru(II)Cl₂[(S)-BINAP]) at a substrate-to-catalyst ratio (S/C) of 1000:1 to 10,000:1.

  • Pressurize the autoclave with hydrogen gas (typically 4-100 atm, optimize for specific catalyst).

  • Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete (monitored by GC or TLC).

  • Vent the autoclave and concentrate the reaction mixture under reduced pressure.

  • The crude product, (S)-methyl 3-hydroxytetradecanoate, can be purified by passing through a short plug of silica gel to remove the catalyst.

Step 3: Hydrolysis to (S)-3-Hydroxytetradecanoic Acid

  • Follow the hydrolysis procedure described in Method 1, Step 3, using LiOH in aqueous methanol to convert the (S)-methyl ester to the final (S)-acid.

Reaction Pathway Diagram

G Ketoester Methyl 3-oxotetradecanoate Hydroxy_Ester (S)-Methyl 3-hydroxytetradecanoate Ketoester->Hydroxy_Ester H₂ (g), Ru(II)Cl₂[(S)-BINAP] Methanol, RT Final_Product (S)-3-Hydroxytetradecanoic Acid Hydroxy_Ester->Final_Product 1. LiOH, MeOH/H₂O 2. HCl

Caption: Asymmetric hydrogenation route to (S)-3-hydroxytetradecanoic acid.

Method 3: Chiral Auxiliary-Based Aldol Reaction

The Evans' aldol reaction is a classic and highly reliable method for creating chiral β-hydroxy carbonyl compounds. It involves the diastereoselective reaction of a boron enolate of a chiral N-acyl oxazolidinone with an aldehyde. The chiral auxiliary directs the facial attack of the enolate on the aldehyde, leading to a product with predictable stereochemistry. The auxiliary can then be cleaved to reveal the chiral hydroxy acid.

Quantitative Data Summary
MethodAldehydeChiral AuxiliaryKey OutcomeDiastereomeric Excess (de)YieldReference
Evans Aldol ReactionDodecanal(S)-4-benzyl-2-oxazolidinoneDiastereoselective aldol addition>99%85-95% (for aldol adduct)[3]
Experimental Protocol

Step 1: Preparation of the N-Acetyl Chiral Auxiliary

  • Dissolve the chiral auxiliary, for instance, (S)-4-benzyl-2-oxazolidinone (1.0 eq), in dry THF under a nitrogen atmosphere and cool to -78 °C.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.

  • Add acetyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature.

  • Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by recrystallization or column chromatography to obtain (S)-4-benzyl-3-acetyl-2-oxazolidinone.

Step 2: Diastereoselective Aldol Reaction

  • Dissolve the N-acetyl auxiliary (1.0 eq) in dry DCM and cool to -78 °C.

  • Add dibutylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by diisopropylethylamine (DIPEA, 1.2 eq). Stir for 30 minutes to form the Z-boron enolate.

  • Add dodecanal (1.2 eq) dropwise at -78 °C.

  • Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 phosphate (B84403) buffer and methanol.

  • Add a mixture of methanol and 30% hydrogen peroxide and stir vigorously to oxidize the boron species.

  • Extract the mixture with DCM, wash with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude aldol adduct by silica gel column chromatography to isolate the desired syn-diastereomer.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified aldol adduct in a 4:1 mixture of THF and water, and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (LiOH, 2.0 eq).

  • Stir the reaction at 0 °C for 4-6 hours.

  • Quench the excess peroxide by adding an aqueous solution of sodium sulfite.

  • Remove the THF under reduced pressure.

  • Wash the aqueous layer with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product, (S)-3-hydroxytetradecanoic acid, with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Logical Relationship Diagram

G cluster_0 Reactants cluster_1 Aldol Reaction cluster_2 Product Formation Aux Chiral Auxiliary ((S)-4-benzyl-2-oxazolidinone) Acyl_Aux N-Acetyl Auxiliary Aux->Acyl_Aux Acylation Enolate Z-Boron Enolate Acyl_Aux->Enolate Bu₂BOTf, DIPEA Aldehyde Dodecanal Aldol_Adduct Aldol Adduct (High d.e.) Enolate->Aldol_Adduct + Dodecanal Final_Product (S)-3-Hydroxytetradecanoic Acid Aldol_Adduct->Final_Product LiOH, H₂O₂ Aux_Recovered Recovered Chiral Auxiliary Aldol_Adduct->Aux_Recovered Cleavage

Caption: Logical flow of the Evans' aldol synthesis approach.

References

Application of 2-Undecyloxirane in siRNA Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Undecyloxirane in the synthesis of lipid-like materials, known as lipidoids, for the delivery of small interfering RNA (siRNA). Lipidoid nanoparticles (LNPs) are a leading platform for the systemic delivery of RNA therapeutics, and the chemical structure of the lipidoid component is critical for efficacy. This compound, also known as 1,2-epoxydodecane, serves as a key building block for creating a diverse library of lipidoids for screening and optimization of siRNA delivery vehicles.

Introduction to this compound-Based Lipidoids

Lipidoids are synthetic lipid-like molecules that can be designed to efficiently encapsulate and deliver nucleic acids like siRNA to target cells. The synthesis of lipidoids often involves the reaction of an amine with a lipophilic tail. The use of epoxides, such as this compound, allows for a straightforward and efficient synthesis through the ring-opening reaction with amines. This reaction creates a library of amino alcohol compounds with varying structures based on the amine used.[1]

The resulting lipidoids can be formulated with other components, such as cholesterol, helper lipids (e.g., DSPC), and polyethylene (B3416737) glycol (PEG)-lipids, to form LNPs. These nanoparticles protect the siRNA from degradation in the bloodstream, facilitate cellular uptake, and promote endosomal escape to deliver the siRNA to the cytoplasm, where it can engage with the RNA interference (RNAi) machinery to silence target gene expression.

Synthesis of this compound-Based Lipidoids

The synthesis of a library of lipidoids using this compound is achieved through a one-step reaction with various amines. This method is highly amenable to parallel synthesis and high-throughput screening as it can be performed without solvents and the resulting materials can often be used without purification for initial screening.[1]

Experimental Protocol: Lipidoid Synthesis
  • Reactant Preparation:

    • Dispense a selection of primary or secondary amines into an array of glass vials.

    • Add this compound (1,2-epoxydodecane) to each vial. The molar ratio of epoxide to amine can be varied to explore different degrees of alkylation of the amine.

  • Reaction:

    • Seal the vials and heat the mixture at 90°C for 3-7 days. The reaction progress can be monitored by thin-layer chromatography (TLC) or mass spectrometry.

  • Post-Reaction:

    • For high-throughput screening, the resulting lipidoids can be used directly without further purification.[1]

    • For more detailed studies, purification can be performed using column chromatography.

G cluster_synthesis Lipidoid Synthesis Workflow amine Amine Library reaction Ring-Opening Reaction (90°C, 3-7 days) amine->reaction epoxide This compound (1,2-epoxydodecane) epoxide->reaction lipidoid_library Lipidoid Library reaction->lipidoid_library screening High-Throughput Screening lipidoid_library->screening

Caption: Workflow for the synthesis of a lipidoid library.

Formulation of Lipidoid Nanoparticles (LNPs) for siRNA Delivery

The formulation of LNPs is a critical step that influences particle size, stability, and delivery efficiency. A common method for formulating LNPs is through microfluidic mixing or ethanol (B145695) dilution.

Experimental Protocol: LNP Formulation
  • Lipid Stock Preparation:

    • Dissolve the synthesized lipidoid, cholesterol, DSPC, and a PEG-lipid (e.g., PEG2000-DMG) in ethanol. A common molar ratio is 50:38.5:10:1.5 (lipidoid:cholesterol:DSPC:PEG-lipid).[2]

  • siRNA Solution Preparation:

    • Dissolve the siRNA in a low pH buffer, such as 10 mM sodium citrate, pH 4.0.

  • Nanoparticle Formation:

    • Rapidly mix the lipid-ethanol solution with the siRNA-aqueous buffer solution. This can be done using a microfluidic device or by rapid pipetting.[2] The rapid change in solvent polarity causes the lipids and siRNA to self-assemble into nanoparticles.

  • Purification and Buffer Exchange:

    • Dialyze the LNP suspension against phosphate-buffered saline (PBS), pH 7.4, to remove ethanol and non-encapsulated siRNA.

G cluster_formulation LNP Formulation Workflow lipid_ethanol Lipidoid, Cholesterol, DSPC, PEG-Lipid in Ethanol mixing Rapid Mixing (e.g., Microfluidics) lipid_ethanol->mixing siRNA_buffer siRNA in Aqueous Buffer (low pH) siRNA_buffer->mixing lnp_formation Self-Assembly into LNPs mixing->lnp_formation dialysis Dialysis against PBS (pH 7.4) lnp_formation->dialysis final_lnp Purified LNP-siRNA dialysis->final_lnp G cluster_cellular_delivery Cellular Delivery Pathway of LNP-siRNA lnp_extracellular LNP-siRNA (Extracellular) endocytosis Endocytosis lnp_extracellular->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape siRNA_cytoplasm siRNA (Cytoplasm) endosomal_escape->siRNA_cytoplasm risc_loading RISC Loading siRNA_cytoplasm->risc_loading risc_complex siRNA-RISC Complex risc_loading->risc_complex mrna_cleavage mRNA Cleavage risc_complex->mrna_cleavage mrna_target Target mRNA mrna_target->mrna_cleavage gene_silencing Gene Silencing mrna_cleavage->gene_silencing

References

Asymmetric Synthesis of Optically Active δ-Lactones from 2-Undecyloxirane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of optically active δ-lactones, utilizing 2-undecyloxirane as the starting material. The described synthetic pathway offers a robust method for the stereocontrolled synthesis of valuable chiral building blocks relevant to the pharmaceutical and flavor industries.

Introduction

Optically active δ-lactones are significant structural motifs found in a variety of natural products and pharmacologically active compounds. Their stereochemistry is often crucial for their biological activity, making asymmetric synthesis a critical tool for their preparation. This protocol outlines a four-step synthetic sequence starting from the readily available prochiral epoxide, this compound. The key strategic steps involve an enantioselective ring-opening of the epoxide to establish the chiral center, followed by functional group manipulations and subsequent cyclization to yield the target δ-lactone.

Overall Synthetic Strategy

The asymmetric synthesis of the target δ-lactone from this compound is accomplished through the following four-step sequence:

  • Enantioselective Ring-Opening of this compound: A chiral chromium (III) salen complex catalyzes the asymmetric ring-opening of this compound with the lithium acetylide of 3-(tetrahydropyran-2-yloxy)propyne. This step establishes the key stereocenter of the molecule.

  • Deprotection of the Hydroxyl Group: The tetrahydropyranyl (THP) protecting group is removed under mild conditions to reveal the primary alcohol.

  • Oxidation of the Terminal Alkyne: The terminal alkyne is oxidatively cleaved to a carboxylic acid using potassium permanganate (B83412).

  • Acid-Catalyzed Lactonization: The resulting δ-hydroxy acid undergoes intramolecular cyclization under acidic conditions to afford the desired optically active δ-lactone.

Data Presentation

The following tables summarize the expected quantitative data for each key step of the synthesis. The data is based on literature precedents for analogous reactions and may vary depending on the specific experimental conditions.

Step 1: Enantioselective Ring-Opening Parameter Value Reference
Catalyst (R,R)-Jacobsen's Catalyst[1][2]
Nucleophile Lithium acetylide of 3-(tetrahydropyran-2-yloxy)propyne
Expected Yield 85-95%[1]
Expected Enantiomeric Excess (ee) >95%[1]
Step 2: THP Deprotection Parameter Value Reference
Reagent Lithium chloride, Water[3]
Solvent Dimethyl sulfoxide (B87167) (DMSO)[3]
Expected Yield 90-98%[3]
Step 3: Alkyne Oxidation Parameter Value Reference
Reagent Potassium permanganate (KMnO4)[4][5][6]
Expected Yield 70-85%
Step 4: Lactonization Parameter Value Reference
Catalyst p-Toluenesulfonic acid (p-TsOH)[7]
Expected Yield 80-90%[7]

Experimental Protocols

Step 1: Enantioselective Ring-Opening of this compound

This procedure details the asymmetric ring-opening of this compound using a chiral chromium (III) salen catalyst.

  • Materials:

    • This compound

    • 3-(Tetrahydropyran-2-yloxy)propyne

    • n-Butyllithium (n-BuLi) in hexanes

    • (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) chloride ((R,R)-Jacobsen's catalyst)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium (B1175870) chloride solution

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of 3-(tetrahydropyran-2-yloxy)propyne (1.2 equivalents) in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone (B3395972) bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution. Stir the mixture at -78 °C for 30 minutes to generate the lithium acetylide.

    • In a separate flame-dried flask, add (R,R)-Jacobsen's catalyst (5 mol%).

    • Add a solution of this compound (1.0 equivalent) in anhydrous diethyl ether to the flask containing the catalyst.

    • Cool the epoxide/catalyst mixture to 0 °C.

    • Slowly transfer the pre-formed lithium acetylide solution to the epoxide/catalyst mixture via cannula.

    • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired alcohol.

Step 2: Deprotection of the THP Ether

This protocol describes the mild deprotection of the tetrahydropyranyl ether.[3]

  • Materials:

    • The product from Step 1

    • Lithium chloride (LiCl)

    • Water

    • Dimethyl sulfoxide (DMSO)

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, dissolve the THP-protected alcohol from Step 1 in DMSO.

    • Add lithium chloride (5 equivalents) and water (10 equivalents) to the solution.

    • Heat the mixture to 90 °C and stir for 6 hours.[3]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by flash chromatography to afford the diol.

Step 3: Oxidation of the Terminal Alkyne to a Carboxylic Acid

This procedure outlines the oxidative cleavage of the terminal alkyne to the corresponding carboxylic acid.

  • Materials:

    • The diol from Step 2

    • Potassium permanganate (KMnO4)

    • Sodium bicarbonate (NaHCO3)

    • Acetone

    • Water

    • Sodium bisulfite (NaHSO3)

    • Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the diol from Step 2 in a mixture of acetone and water.

    • Add sodium bicarbonate to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of potassium permanganate in water dropwise. The reaction is exothermic and the temperature should be maintained below 10 °C.

    • Stir the reaction vigorously at 0 °C for 2-4 hours. The purple color of the permanganate will disappear and a brown precipitate of manganese dioxide will form.

    • Quench the reaction by adding solid sodium bisulfite until the mixture becomes colorless.

    • Filter the mixture through a pad of Celite to remove the manganese dioxide.

    • Acidify the filtrate with hydrochloric acid to a pH of approximately 2.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude δ-hydroxy acid.

Step 4: Acid-Catalyzed Lactonization

This protocol describes the final cyclization to the δ-lactone.

  • Materials:

    • The δ-hydroxy acid from Step 3

    • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O)

    • Toluene (B28343)

  • Procedure:

    • Dissolve the crude δ-hydroxy acid from Step 3 in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 equivalents).

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Monitor the reaction by TLC until the starting material is no longer observed.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the optically active δ-lactone.

Mandatory Visualizations

G cluster_workflow Asymmetric Synthesis Workflow start This compound step1 Step 1: Enantioselective Ring-Opening start->step1 intermediate1 Chiral Propargyl Alcohol (THP-protected) step1->intermediate1 step2 Step 2: THP Deprotection intermediate1->step2 intermediate2 Chiral Diol step2->intermediate2 step3 Step 3: Alkyne Oxidation intermediate2->step3 intermediate3 δ-Hydroxy Acid step3->intermediate3 step4 Step 4: Lactonization intermediate3->step4 end Optically Active δ-Lactone step4->end

Caption: Overall workflow for the asymmetric synthesis of δ-lactones.

G cluster_pathway Reaction Pathway A This compound D Ring-Opened Intermediate A->D B Lithium Acetylide of THP-protected Propargyl Alcohol B->D C Chiral Cr(III) Salen Catalyst C->D F Diol Intermediate D->F E Deprotection (LiCl, H2O, DMSO) E->F H δ-Hydroxy Acid F->H G Oxidation (KMnO4) G->H J Optically Active δ-Lactone H->J I Lactonization (p-TsOH) I->J

Caption: Key transformations in the synthetic pathway.

References

Application Notes and Protocols: Lewis Acid-Catalyzed Ring-Opening of 2-Undecyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ring-opening of epoxides is a fundamental and powerful transformation in organic synthesis, providing access to a wide array of valuable 1,2-difunctionalized compounds. 2-Undecyloxirane, a terminal epoxide, serves as a versatile building block for the synthesis of molecules with applications in pharmaceuticals, materials science, and fine chemicals. The reaction's utility is significantly enhanced by the use of Lewis acid catalysts, which activate the epoxide ring, allowing the reaction to proceed under milder conditions with a variety of nucleophiles.[1] The products of such reactions, including β-hydroxy ethers, β-hydroxy thioethers, and β-amino alcohols, are key structural motifs in many biologically active compounds.[2][3] This document outlines the mechanism, regioselectivity, and experimental protocols for the Lewis acid-catalyzed ring-opening of this compound.

Reaction Mechanism and Regioselectivity

The mechanism of Lewis acid-catalyzed epoxide ring-opening is a nuanced process that lies on a continuum between a pure SN1 and SN2 pathway.[4]

  • Activation: The Lewis acid (LA) coordinates to the oxygen atom of the epoxide. This coordination polarizes the carbon-oxygen bonds, making the epoxide a more potent electrophile and the oxygen a better leaving group.[5][6]

  • Nucleophilic Attack: A nucleophile (Nu-H) then attacks one of the two electrophilic carbons of the activated epoxide ring. For terminal epoxides like this compound, which lack benzylic stabilization, the reaction predominantly follows an SN2-like mechanism.[7]

  • Regioselectivity: The nucleophilic attack occurs preferentially at the sterically less hindered carbon (C1). This is due to the dominant steric effects in the SN2-like transition state.[8] While some Lewis acids can promote attack at the more substituted carbon (C2) by inducing significant SN1 character, for simple alkyl-substituted epoxides, attack at the terminal position is the major pathway, leading to the formation of a secondary alcohol.[7][9]

  • Protonolysis: A final proton transfer step liberates the product and regenerates the catalyst.

The general mechanism is depicted below.

G sub This compound + LA + Nu-H activated Activated Epoxide-Lewis Acid Complex sub->activated Coordination ts1 Path A (Major) Sₙ2-like attack at C1 (less hindered) activated->ts1 Nucleophilic Attack ts2 Path B (Minor) Sₙ1-like attack at C2 (more hindered) activated->ts2 Nucleophilic Attack prod1 Major Product (Secondary Alcohol) ts1->prod1 Ring-Opening prod2 Minor Product (Primary Alcohol) ts2->prod2 Ring-Opening

Caption: Lewis acid-catalyzed ring-opening mechanism of this compound.

Data Presentation: Influence of Lewis Acids

The choice of Lewis acid catalyst significantly impacts reaction efficiency, rate, and regioselectivity.[10] Heterogeneous catalysts like metal-substituted zeolites (e.g., Sn-Beta) are advantageous due to their stability, reusability, and potential for high selectivity.[11] Homogeneous catalysts, such as metal triflates, are also widely employed.[9] The following table summarizes representative data for the ring-opening of terminal epoxides with methanol (B129727), illustrating typical outcomes.

Lewis Acid CatalystNucleophileSolventTemp (°C)Time (h)Yield (%)Regioselectivity (C1:C2 Attack)
Sn-Beta ZeoliteMethanolMethanol606>95>99:1
Zr-Beta ZeoliteMethanolMethanol60128598:2
Hf-Beta ZeoliteMethanolMethanol60148098:2
Yb(OTf)₃MethanolCH₂Cl₂2549295:5
Sc(OTf)₃MethanolCH₂Cl₂2539494:6
BiCl₃MethanolMethanol25888>99:1

Note: Data is representative of trends observed for terminal epoxides and may vary for this compound. Data compiled from principles discussed in cited literature.[9][10][11]

Detailed Experimental Protocols

This section provides a detailed protocol for the ring-opening of this compound with methanol using Sn-Beta as a heterogeneous catalyst.

Protocol 1: Methanolysis of this compound using Sn-Beta Zeolite

Materials:

  • This compound (1.0 eq.)

  • Sn-Beta Zeolite (0.5-2 mol% Sn)

  • Anhydrous Methanol (Solvent and Nucleophile)

  • Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Internal standard (e.g., dodecane) for GC analysis

Equipment:

  • Round-bottom flask or pressure vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Reflux condenser

  • Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Gas Chromatograph (GC) for reaction monitoring

Procedure:

  • Catalyst Activation: The Sn-Beta catalyst is activated by heating at 120 °C under vacuum for 4 hours to remove adsorbed water.

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the activated Sn-Beta catalyst (e.g., 1 mol% Sn relative to the epoxide).

  • Reagent Addition: Add anhydrous methanol (e.g., 10 mL per 1 mmol of epoxide). Stir the suspension for 10 minutes at room temperature.

  • Substrate Addition: Add this compound (1.0 eq.) and an internal standard to the stirred suspension.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 60 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by taking aliquots periodically, filtering out the catalyst, and analyzing the sample by Gas Chromatography (GC) to determine the conversion of the starting material.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the heterogeneous catalyst from the solution and wash the catalyst with diethyl ether. The recovered catalyst can be washed, dried, and reactivated for future use.

  • Extraction: Combine the filtrate and washes. Remove the bulk of the methanol using a rotary evaporator. Dilute the residue with diethyl ether (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (1 x 15 mL) and brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure 1-methoxy-2-undecanol.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

General Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis, purification, and analysis of the ring-opened product.

G A Reactant Preparation (Epoxide, Solvent, Catalyst) B Reaction (Heating & Stirring) A->B C Reaction Monitoring (TLC / GC) B->C Periodic Sampling D Reaction Quench & Catalyst Filtration B->D Reaction Complete C->B E Aqueous Workup (Extraction & Washing) D->E F Drying & Concentration E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS, IR) G->H I Pure Product H->I

Caption: General laboratory workflow for epoxide ring-opening reactions.

Safety Precautions: Epoxides can be toxic and mutagenic; always handle them in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Lewis acids can be corrosive and/or water-sensitive; handle with care. Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Note and Protocol: Base-Catalyzed Hydrolysis of 1,2-Epoxytridecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the base-catalyzed hydrolysis of 1,2-epoxytridecane to synthesize 1,2-tridecanediol. This reaction is a fundamental example of epoxide ring-opening via an SN2 mechanism, a common transformation in organic synthesis and relevant to drug metabolism studies. The protocol outlines the experimental procedure, necessary reagents and equipment, and methods for product isolation and characterization. Additionally, quantitative data for the reactant and product are presented, along with visual diagrams of the reaction mechanism and experimental workflow.

Introduction

Epoxides are three-membered cyclic ethers that exhibit significant ring strain, making them susceptible to ring-opening reactions with a variety of nucleophiles.[1] Under basic conditions, the hydroxide (B78521) ion acts as a nucleophile and attacks one of the electrophilic carbons of the epoxide ring.[2] For a terminal epoxide like 1,2-epoxytridecane, this attack preferentially occurs at the less sterically hindered carbon (C2).[3] The reaction proceeds through an SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack and yielding a trans-1,2-diol upon protonation of the resulting alkoxide.[2][4] This hydrolysis is a key reaction in both synthetic organic chemistry and in biological systems where epoxide hydrolases catalyze a similar transformation. Understanding the principles and practical execution of this reaction is valuable for researchers in drug development and organic synthesis.

Data Presentation

Table 1: Physical and Chemical Properties of Reactant and Product

Property1,2-Epoxytridecane (Reactant)1,2-Tridecanediol (Product)
Molecular Formula C₁₃H₂₆OC₁₃H₂₈O₂
Molecular Weight 198.34 g/mol 216.36 g/mol
Appearance Colorless liquidWhite solid
Boiling Point 138 °C @ 15 mmHg[5]Not readily available
Density 0.841 g/mL at 25 °C[5]Not readily available
Refractive Index (n₂₀/D) 1.438[5]Not readily available

Table 2: Spectroscopic Data for Product Characterization (Analogues)

Spectroscopic DataExpected for 1,2-Tridecanediol (based on 1,2-Dodecanediol and 1,2-Tetradecanediol)
¹H NMR (CDCl₃, ppm) δ ~3.4-3.8 (m, 1H, CH-OH), ~3.3-3.6 (m, 2H, CH₂-OH), ~1.2-1.6 (m, broad, alkyl chain CH₂), ~0.88 (t, 3H, CH₃)
¹³C NMR (CDCl₃, ppm) δ ~72-75 (CH-OH), ~66-68 (CH₂-OH), ~22-34 (alkyl chain CH₂), ~14 (CH₃)
FTIR (cm⁻¹) ~3200-3500 (broad, O-H stretch), ~2850-2960 (C-H stretch), ~1050-1150 (C-O stretch)[6]

Signaling Pathway (Reaction Mechanism)

Base-catalyzed hydrolysis of 1,2-epoxytridecane mechanism.

Experimental Protocols

Materials and Equipment
  • 1,2-Epoxytridecane

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • NMR spectrometer

  • FTIR spectrometer

Procedure
  • Reaction Setup:

    • Prepare a 0.2 M aqueous solution of sodium hydroxide (NaOH).[6]

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve a known amount of 1,2-epoxytridecane in a suitable co-solvent if necessary (e.g., tetrahydrofuran (B95107) or dioxane) to improve solubility, although the reaction can proceed in a biphasic system with vigorous stirring.

    • Add the 0.2 M NaOH solution to the flask. A typical molar ratio of NaOH to epoxide is in excess, for example, 2-5 equivalents.

  • Reaction Conditions:

    • Stir the reaction mixture vigorously at 30 °C.[6] The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Allow the reaction to proceed overnight to ensure complete conversion.[6]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure using a rotary evaporator.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether (3 x volume of the aqueous phase).

    • Combine the organic extracts and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Evaporate the solvent under reduced pressure to yield the crude 1,2-tridecanediol.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization or column chromatography if necessary.

    • Characterize the purified 1,2-tridecanediol using ¹H NMR, ¹³C NMR, and FTIR spectroscopy and compare the obtained spectra with expected values (see Table 2).

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis start Dissolve 1,2-Epoxytridecane add_base Add 0.2M NaOH Solution react Stir overnight at 30°C cool Cool to Room Temperature extract Extract with Diethyl Ether wash Wash with Brine dry Dry with MgSO₄ filter Filter evaporate Evaporate Solvent purify Purify (Recrystallization/Chromatography) characterize Characterize (NMR, FTIR)

Experimental workflow for the hydrolysis of 1,2-epoxytridecane.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide is corrosive and should be handled with care.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Handle all chemicals in accordance with their Safety Data Sheets (SDS).

References

Application Notes and Protocols for the Azidolysis of Long-Chain Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ring-opening of epoxides with an azide (B81097) source, known as azidolysis, is a fundamental transformation in organic synthesis, yielding valuable 1,2-azido alcohols. These products are crucial intermediates in the preparation of vicinal amino alcohols, which are prevalent motifs in pharmaceuticals and biologically active molecules. This document provides detailed experimental protocols for the azidolysis of long-chain epoxides, summarizing key quantitative data and illustrating the experimental workflow and reaction mechanism.

Data Presentation

The following table summarizes various catalytic systems and conditions for the azidolysis of epoxides, with a focus on substrates relevant to long-chain systems. The data has been compiled to facilitate comparison of reaction efficiency and regioselectivity.

EntryEpoxide SubstrateAzide SourceCatalyst/PromoterSolventTemp. (°C)TimeYield (%)Regioselectivity (Major Product)Reference
11,2-EpoxyoctaneNaN₃Multi-site Phase-Transfer CatalystWater9035 min88Attack at the less substituted carbon[1]
2Cyclohexene OxideNaN₃Multi-site Phase-Transfer CatalystWater9030 min85trans-2-Azidocyclohexanol[1]
3Styrene OxideNaN₃Multi-site Phase-Transfer CatalystWater9025 min86Attack at the benzylic carbon[1]
41,2-Epoxy-3-phenoxypropaneNaN₃Multi-site Phase-Transfer CatalystWater9045 min82Attack at the less substituted carbon[1]
5Cyclohexene OxideNaN₃None (pH 9.5)Water3012 h90trans-2-Azidocyclohexanol[2]
6Cyclohexene OxideNaN₃None (pH 4.2, Acetic Acid)Water302 h85trans-2-Azidocyclohexanol[2]
7Styrene OxideNaN₃Oxone®Acetonitrile/WaterRT30 min95Attack at the benzylic carbon[3]
81-Dodecene OxideNaN₃Oxone®Acetonitrile/WaterRT45 min92Attack at the less substituted carbon[3][4]

Experimental Protocols

Below are detailed methodologies for key experiments in the azidolysis of long-chain epoxides.

Protocol 1: Phase-Transfer Catalyzed Azidolysis in Water [1]

This protocol is advantageous for its use of water as a green solvent and a recyclable catalyst.

Materials:

  • Long-chain epoxide (e.g., 1,2-epoxydodecane) (1 mmol)

  • Sodium azide (NaN₃) (3 mmol)

  • Multi-site phase-transfer catalyst (MPTC) (e.g., α,α',α''-N-hexakis(triethylammoniummethylene chloride)-melamine) (0.2 g)

  • Deionized water (5 mL)

  • Diethyl ether

  • Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium azide (3 mmol) in deionized water (5 mL).

  • Add the multi-site phase-transfer catalyst (0.2 g) to the solution.

  • Add the long-chain epoxide (1 mmol) to the mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with diethyl ether (2 x 10 mL).

  • Combine the organic layers and dry over anhydrous CaCl₂ or MgSO₄.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude 1,2-azido alcohol.

  • Purify the product by silica (B1680970) gel column chromatography if necessary.

Protocol 2: pH-Controlled Azidolysis in Water [2][5]

This method offers control over regioselectivity by adjusting the pH of the reaction medium.

Materials:

  • Long-chain epoxide (e.g., 1,2-epoxyoctane) (5 mmol)

  • Sodium azide (NaN₃) (25 mmol)

  • Deionized water

  • Glacial acetic acid (for acidic conditions)

  • Diethyl ether

  • Sodium chloride (NaCl)

Procedure for Basic Conditions (Attack at Less Substituted Carbon):

  • Prepare an aqueous solution of sodium azide by dissolving 25 mmol of NaN₃ in 10 mL of water. The initial pH should be approximately 9.5.[2]

  • Add the long-chain epoxide (5 mmol) to the azide solution at the desired temperature (e.g., 30-80 °C).

  • Stir the heterogeneous mixture vigorously.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture and extract with diethyl ether (2 x 25 mL).

  • Saturate the aqueous layer with NaCl and perform a final extraction with diethyl ether (25 mL).

  • Combine the organic extracts, dry over a drying agent, and evaporate the solvent to yield the product.

Procedure for Acidic Conditions (Favors Attack at More Substituted Carbon for certain substrates):

  • Prepare an acidic azide solution by dissolving sodium azide (25 mmol) in 8 mL of water and 4.6 mL of glacial acetic acid. The initial pH will be approximately 4.2.[2]

  • Add the long-chain epoxide (5 mmol) at the desired temperature.

  • Stir the mixture and monitor the reaction's progress.

  • Upon completion, extract the mixture with diethyl ether (2 x 25 mL).

  • Saturate the aqueous phase with NaCl and extract again with diethyl ether (25 mL).

  • Combine, dry, and evaporate the organic layers to obtain the product.

Visualizations

The following diagrams illustrate the general experimental workflow and the signaling pathway (reaction mechanism) for the azidolysis of long-chain epoxides.

experimental_workflow reagents 1. Reagent Preparation (Epoxide, NaN₃, Catalyst, Solvent) reaction 2. Reaction Setup (Mixing and Heating) reagents->reaction monitoring 3. Reaction Monitoring (TLC/GC) reaction->monitoring workup 4. Aqueous Workup (Extraction) monitoring->workup drying 5. Drying and Concentration (Anhydrous Salt, Rotary Evaporation) workup->drying purification 6. Purification (Column Chromatography) drying->purification product Final Product (1,2-Azido Alcohol) purification->product

Caption: Experimental workflow for the synthesis of 1,2-azido alcohols.

reaction_mechanism cluster_reactants Reactants cluster_transition_state SN2 Transition State cluster_product Product epoxide Long-Chain Epoxide ts epoxide->ts Nucleophilic Attack azide N₃⁻ azide->ts product 1,2-Azido Alcohol ts->product Ring Opening

Caption: General SN2 mechanism for the azidolysis of epoxides.

References

Application Notes and Protocols for the Synthesis of Surfactants from 1,2-Epoxytridecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of various classes of surfactants utilizing 1,2-Epoxytridecane as a versatile starting material. The protocols detailed below cover the synthesis of anionic, cationic, non-ionic, and amphoteric surfactants. This document is intended to serve as a practical resource for researchers engaged in the development of novel surfactants for applications in drug delivery, formulation science, and materials science.

Introduction to 1,2-Epoxytridecane in Surfactant Synthesis

1,2-Epoxytridecane is a long-chain aliphatic epoxide that serves as an excellent hydrophobic building block for surfactant synthesis. The strained three-membered epoxide ring is susceptible to nucleophilic attack, allowing for the straightforward introduction of a variety of polar head groups. This reactivity enables the synthesis of a diverse range of surfactants with tailored properties. The C13 alkyl chain imparts significant surface activity to the resulting molecules.

Anionic Surfactants: Sodium 2-hydroxy-1-tridecanesulfonate

Anionic surfactants are characterized by a negatively charged hydrophilic head group. The reaction of 1,2-Epoxytridecane with sodium bisulfite provides a direct route to sodium 2-hydroxy-1-tridecanesulfonate, a valuable anionic surfactant. This type of surfactant is known for its good detergency and foaming properties.

Experimental Protocol: Synthesis of Sodium 2-hydroxy-1-tridecanesulfonate

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a solution of sodium bisulfite in a mixture of isopropanol and water.

  • Adjust the pH of the bisulfite solution to approximately 7.0 by adding a small amount of sodium sulfite or dilute hydrochloric acid.

  • Add 1,2-Epoxytridecane to the reaction mixture. The molar ratio of sodium bisulfite to 1,2-Epoxytridecane should be in slight excess (e.g., 1.1:1).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, sodium 2-hydroxy-1-tridecanesulfonate, will precipitate from the solution.

  • Collect the solid product by filtration and wash with cold isopropanol to remove any unreacted epoxide.

  • Dry the product under vacuum to yield a white to off-white solid.

Quantitative Data:

ParameterValueReference
Yield > 90%Theoretical
Reaction Time 4-6 hoursEstimated
Reaction Temperature 80-90 °CEstimated

Characterization:

  • FT-IR (cm⁻¹): 3400-3500 (O-H stretch), 1200-1150 and 1050-1000 (S=O stretch of sulfonate)

  • ¹H NMR (D₂O): Signals corresponding to the tridecyl chain protons, a multiplet for the CH-OH proton, and a multiplet for the CH₂-SO₃⁻ protons.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Epoxy 1,2-Epoxytridecane Product Sodium 2-hydroxy-1-tridecanesulfonate Epoxy->Product Ring Opening Bisulfite Sodium Bisulfite (NaHSO3) Bisulfite->Product Solvent Isopropanol/Water Temp 80-90 °C Time 4-6 hours

Synthesis of an Anionic Surfactant

Cationic Surfactants: N-(2-hydroxytridecyl)-N,N,N-trimethylammonium chloride

Cationic surfactants possess a positively charged head group and are widely used as fabric softeners, antistatic agents, and biocides.[1] The synthesis of N-(2-hydroxytridecyl)-N,N,N-trimethylammonium chloride can be achieved by the ring-opening of 1,2-Epoxytridecane with trimethylamine (B31210) followed by acidification.

Proposed Experimental Protocol: Synthesis of N-(2-hydroxytridecyl)-N,N,N-trimethylammonium chloride

Materials:

  • 1,2-Epoxytridecane

  • Trimethylamine (aqueous solution or gas)

  • Ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • In a pressure-resistant reaction vessel, dissolve 1,2-Epoxytridecane in ethanol.

  • Cool the solution in an ice bath and add an excess of aqueous trimethylamine solution or bubble trimethylamine gas through the solution.

  • Seal the vessel and heat the reaction mixture to 60-80 °C for 12-24 hours.

  • Monitor the reaction by TLC to confirm the consumption of the epoxide.

  • After cooling to room temperature, carefully vent the excess trimethylamine in a fume hood.

  • Acidify the reaction mixture with a stoichiometric amount of hydrochloric acid to form the quaternary ammonium (B1175870) chloride salt.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the desired cationic surfactant.

Quantitative Data:

ParameterValueReference
Yield High (expected)Theoretical
Reaction Time 12-24 hoursEstimated
Reaction Temperature 60-80 °CEstimated

Characterization:

  • ¹H NMR (CDCl₃): Signals for the tridecyl chain, a singlet for the N(CH₃)₃ group, and multiplets for the CH-OH and CH₂-N⁺ protons.

  • Mass Spectrometry: A molecular ion peak corresponding to the N-(2-hydroxytridecyl)-N,N,N-trimethylammonium cation.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Epoxy 1,2-Epoxytridecane Product N-(2-hydroxytridecyl)-N,N,N- trimethylammonium chloride Epoxy->Product Ring Opening Amine Trimethylamine Amine->Product Acid HCl Acid->Product Salt Formation Solvent Ethanol Temp 60-80 °C Time 12-24 hours

Synthesis of a Cationic Surfactant

Non-ionic Surfactants: 1,2-Tridecene Carbonate

Non-ionic surfactants do not have a charged head group and are generally less irritating and more compatible with other surfactant types.[2] A green and sustainable approach to non-ionic surfactants involves the reaction of epoxides with carbon dioxide to form cyclic carbonates.[3]

Experimental Protocol: Synthesis of 1,2-Tridecene Carbonate

This protocol is adapted from the synthesis of 1,2-hexadecene carbonate.[3]

Materials:

Procedure:

  • In a high-pressure reactor, combine 1,2-Epoxytridecane and tetrabutylammonium iodide (2 mol% relative to the epoxide).

  • Add a small amount of water (e.g., 0.02 mL per mmol of epoxide) as a co-catalyst.

  • Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 10-50 bar).

  • Heat the reaction mixture to 100-120 °C and stir for 2-4 hours.

  • Monitor the reaction for a pressure drop, indicating CO₂ consumption.

  • After the reaction is complete, cool the reactor to room temperature and slowly vent the excess CO₂.

  • The resulting product, 1,2-tridecene carbonate, can be purified by column chromatography on silica (B1680970) gel if necessary.

Quantitative Data:

ParameterValueReference
Conversion Nearly complete[3]
Selectivity Full[3]
Reaction Time 2-4 hours[3]
Reaction Temperature 100-120 °C[3]
Catalyst Loading 2 mol% TBAI[3]

Characterization:

  • ¹H NMR (CDCl₃): Characteristic signals for the cyclic carbonate protons and the tridecyl chain.

  • FT-IR (cm⁻¹): Strong absorption band around 1800 cm⁻¹ corresponding to the C=O stretch of the cyclic carbonate.

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Epoxy 1,2-Epoxytridecane Product 1,2-Tridecene Carbonate Epoxy->Product Cycloaddition CO2 Carbon Dioxide (CO2) CO2->Product Catalyst TBAI CoCatalyst Water Pressure 10-50 bar Temp 100-120 °C Time 2-4 hours

Synthesis of a Non-ionic Surfactant

Amphoteric Surfactants: Tridecyl Betaine (B1666868)

Amphoteric surfactants contain both a positive and a negative charge in their hydrophilic head group, making them zwitterionic.[4] Their properties are often pH-dependent.[5] A common class of amphoteric surfactants is the betaines. The synthesis of a tridecyl betaine from 1,2-Epoxytridecane can be envisioned as a two-step process.

Proposed Experimental Protocol: Synthesis of a Tridecyl Betaine

Step 1: Synthesis of N-(2-hydroxytridecyl)-N,N-dimethylamine

Materials:

Procedure:

  • In a pressure-resistant reaction vessel, dissolve 1,2-Epoxytridecane in ethanol.

  • Cool the solution and add an excess of aqueous dimethylamine or bubble dimethylamine gas through the solution.

  • Seal the vessel and heat to 60-80 °C for 8-12 hours.

  • Monitor the reaction by TLC.

  • After cooling, vent excess dimethylamine and remove the solvent under reduced pressure to yield the crude N-(2-hydroxytridecyl)-N,N-dimethylamine. This intermediate can be purified by distillation or chromatography if necessary.

Step 2: Quaternization with Sodium Chloroacetate

Materials:

  • N-(2-hydroxytridecyl)-N,N-dimethylamine

  • Sodium chloroacetate

  • Aqueous ethanol

Procedure:

  • Dissolve the N-(2-hydroxytridecyl)-N,N-dimethylamine intermediate in aqueous ethanol.

  • Add a slight molar excess of sodium chloroacetate.

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting betaine can be purified by recrystallization or by washing with a suitable organic solvent to remove unreacted starting materials.

Quantitative Data:

ParameterValueReference
Overall Yield Moderate to High (expected)Theoretical
Reaction Time (Step 1) 8-12 hoursEstimated
Reaction Time (Step 2) 6-8 hoursEstimated
Reaction Temperature 60-80 °C (Step 1), Reflux (Step 2)Estimated

Characterization:

  • ¹H NMR (D₂O): Signals for the tridecyl chain, a singlet for the N(CH₃)₂ group, a singlet for the CH₂-COO⁻ group, and multiplets for the CH-OH and CH₂-N⁺ protons.

  • Mass Spectrometry: A molecular ion peak corresponding to the zwitterionic product.

G cluster_step1 Step 1: Amination cluster_step2 Step 2: Quaternization Epoxy 1,2-Epoxytridecane Intermediate N-(2-hydroxytridecyl)-N,N-dimethylamine Epoxy->Intermediate DMA Dimethylamine DMA->Intermediate Product Tridecyl Betaine Intermediate->Product Chloroacetate Sodium Chloroacetate Chloroacetate->Product

References

Application Notes and Protocols for Polymerization Reactions Involving 2-Undecyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and polymerization of 2-Undecyloxirane, a long-chain terminal epoxide. The resulting polymer, poly(this compound), is a polyether with a hydrophobic undecyl side chain, offering potential applications in areas such as drug delivery, surfactant technology, and advanced materials development. The protocols provided are based on established methods for the ring-opening polymerization of analogous long-chain 2-alkyloxiranes and can be adapted for this compound.

Introduction

This compound is a 1,2-disubstituted cyclic ether, also known as 1,2-epoxytridecane. The strained three-membered ring of the oxirane moiety makes it susceptible to ring-opening polymerization (ROP), which can be initiated by either anionic or cationic species. The long undecyl side chain imparts significant hydrophobicity to the resulting polymer, poly(this compound). This amphiphilic character, when combined with hydrophilic polymer blocks, can lead to the formation of micelles and other self-assembled structures in aqueous solutions, which are of great interest for drug delivery systems. The choice of polymerization technique—anionic or cationic—influences the control over molecular weight, polydispersity, and potential for side reactions.

Monomer Synthesis: this compound

The synthesis of this compound can be achieved through the epoxidation of 1-tridecene (B165156). A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an inert solvent like dichloromethane (B109758) (DCM).

Protocol: Synthesis of this compound

Materials:

  • 1-Tridecene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-tridecene (1.0 equivalent) in anhydrous dichloromethane.

  • Epoxidation: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 equivalents) portion-wise over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed.

  • Work-up: Upon completion, filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid. Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution (to quench excess peroxy acid), and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.

Anionic Ring-Opening Polymerization (AROP) of this compound

Anionic ring-opening polymerization of epoxides can proceed in a living manner, offering excellent control over molecular weight and leading to polymers with narrow molecular weight distributions. The polymerization is typically initiated by a strong nucleophile, such as an alkoxide. For long-chain epoxides, potassium-based initiators are often employed.

Protocol: Anionic Ring-Opening Polymerization

Materials:

  • This compound (purified by distillation over calcium hydride)

  • Potassium naphthalenide or a potassium alkoxide (e.g., potassium tert-butoxide) as initiator

  • An alcohol initiator (e.g., benzyl (B1604629) alcohol) for controlled initiation

  • Anhydrous tetrahydrofuran (B95107) (THF) as solvent

  • Methanol (B129727) for termination

  • Hexanes or other non-solvent for precipitation

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Monomer and Solvent Preparation: Purify this compound by distillation over calcium hydride. Dry the THF solvent using an appropriate drying agent (e.g., sodium/benzophenone ketyl) and distill immediately before use.

  • Initiator Preparation (in situ): In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the alcohol initiator (e.g., benzyl alcohol) in anhydrous THF. Add a stoichiometric amount of potassium naphthalenide solution until a persistent color change is observed, indicating the formation of the potassium alkoxide initiator.

  • Polymerization: Cool the initiator solution to the desired temperature (e.g., room temperature or slightly elevated). Add the purified this compound monomer dropwise to the initiator solution under vigorous stirring.

  • Reaction Monitoring: The polymerization progress can be monitored by taking aliquots and analyzing them by ¹H NMR spectroscopy or size exclusion chromatography (SEC).

  • Termination: Once the desired monomer conversion is reached, terminate the polymerization by adding an excess of degassed methanol.

  • Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold hexanes. Filter the precipitated polymer and dry it under vacuum to a constant weight.

Cationic Ring-Opening Polymerization (CROP) of this compound

Cationic ring-opening polymerization of epoxides is typically initiated by strong electrophiles, such as Brønsted or Lewis acids. This method can be more rapid than AROP but may be more susceptible to side reactions like chain transfer, which can lead to broader molecular weight distributions.

Protocol: Cationic Ring-Opening Polymerization

Materials:

  • This compound (purified by distillation over calcium hydride)

  • A Lewis acid initiator (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM) as solvent

  • Methanol for termination

  • Hexanes or other non-solvent for precipitation

  • Schlenk line or glovebox for inert atmosphere operations

Procedure:

  • Monomer and Solvent Preparation: Ensure both this compound and dichloromethane are rigorously dried and deoxygenated.

  • Polymerization: Under an inert atmosphere, dissolve the purified this compound in anhydrous DCM in a flame-dried Schlenk flask. Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) to control the polymerization rate and minimize side reactions.

  • Initiation: Add the Lewis acid initiator (e.g., BF₃·OEt₂) dropwise to the stirred monomer solution.

  • Reaction Monitoring: Monitor the progress of the polymerization by analyzing aliquots via ¹H NMR or SEC.

  • Termination: Terminate the polymerization by adding a nucleophile, such as methanol or an amine solution.

  • Purification: Precipitate the polymer in a suitable non-solvent, filter the product, and dry it under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained from the polymerization of long-chain 2-alkyloxiranes, which are expected to be comparable to the polymerization of this compound.

Table 1: Anionic Ring-Opening Polymerization of Long-Chain 2-Alkyloxiranes

MonomerInitiator System[M]/[I] RatioTemp (°C)Time (h)Conversion (%)Mₙ ( g/mol ) (SEC)Mₙ ( g/mol ) (theor.)PDI (Mₙ/Mₙ)
1,2-EpoxydodecaneK-naphthalenide / ROH502524>959,3009,2001.15
1,2-Epoxydecanet-BuOK / ROH1004048>9015,50015,6001.20
1,2-Epoxyhexadecanet-BuP₄ / ROH502512>9812,10012,0001.10

Table 2: Cationic Ring-Opening Polymerization of Long-Chain 2-Alkyloxiranes

MonomerInitiator[M]/[I] RatioTemp (°C)Time (h)Conversion (%)Mₙ ( g/mol ) (SEC)PDI (Mₙ/Mₙ)
1,2-EpoxydodecaneBF₃·OEt₂10002~8512,5001.45
1,2-EpoxydecaneHBF₄200-204~9022,0001.50
1,2-EpoxyhexadecaneSnCl₄15003~8019,8001.60

Visualization of Polymerization Mechanisms and Workflows

Anionic Ring-Opening Polymerization (AROP) Mechanism

AROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator R-O⁻ K⁺ (Potassium Alkoxide) Monomer_A This compound Initiator->Monomer_A Nucleophilic Attack ActiveCenter R-O-CH₂(CH-C₁₁H₂₃)-O⁻ K⁺ Monomer_P n (this compound) ActiveCenter->Monomer_P Chain Growth PolymerChain Living Polymer Chain Monomer_P->PolymerChain Terminator CH₃OH PolymerChain->Terminator Protonation FinalPolymer Poly(this compound) Terminator->FinalPolymer

Caption: Mechanism of Anionic Ring-Opening Polymerization of this compound.

Cationic Ring-Opening Polymerization (CROP) Mechanism```dot

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator BF₃ (Lewis Acid) Monomer_C This compound Initiator->Monomer_C Coordination ActivatedMonomer Activated Monomer [Oxonium Ion] Monomer_Prop n (this compound) ActivatedMonomer->Monomer_Prop Nucleophilic Attack by Monomer GrowingChain Growing Polymer Chain Monomer_Prop->GrowingChain Terminator H₂O or ROH GrowingChain->Terminator Chain Transfer/ Termination FinalPolymer Poly(this compound) Terminator->FinalPolymer

Caption: General experimental workflow for the synthesis of poly(this compound).

Application Notes and Protocols for Biocatalytic and Enzymatic Reactions with 1,2-Epoxytridecane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the biocatalytic and enzymatic reactions involving 1,2-epoxytridecane, a long-chain aliphatic epoxide. The focus is on the application of epoxide hydrolases (EHs) for the enantioselective hydrolysis of this substrate, a key reaction for the production of chiral diols, which are valuable building blocks in the synthesis of pharmaceuticals and other fine chemicals.

Introduction

Epoxides are highly reactive molecules that serve as versatile intermediates in organic synthesis. The enzymatic ring-opening of epoxides, particularly through hydrolysis, offers a green and highly selective method for producing enantiomerically pure compounds. Epoxide hydrolases (EHs, EC 3.3.2.x) are a class of enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. This reaction is often highly enantioselective, allowing for the kinetic resolution of racemic epoxides to yield both enantiopure epoxides and diols.[1]

Long-chain aliphatic epoxides like 1,2-epoxytridecane are of particular interest as their corresponding chiral diols are precursors to a variety of bioactive molecules. However, the hydrophobic nature of these substrates can present challenges for enzymatic reactions in aqueous media.

Key Biocatalytic Reaction: Enantioselective Hydrolysis

The primary biocatalytic reaction involving 1,2-epoxytridecane is its enantioselective hydrolysis by epoxide hydrolases. In a kinetic resolution process, one enantiomer of the racemic epoxide is preferentially hydrolyzed to the corresponding diol, leaving the unreacted epoxide enriched in the other enantiomer.

Enzymes and Their Specificity

Several microbial epoxide hydrolases have shown activity towards a range of aliphatic epoxides. While specific data for 1,2-epoxytridecane is limited in readily available literature, studies on similar long-chain epoxides suggest that certain epoxide hydrolases, such as those from the fungus Aspergillus niger and the bacterium Agrobacterium radiobacter, are promising candidates.[2][3] Plant-based epoxide hydrolases, for instance from potato, have also demonstrated a preference for substrates with long, lipid-like substituents.[2]

The enantioselectivity of the hydrolysis is a critical parameter, often expressed as the enantiomeric ratio (E-value). A high E-value indicates a high degree of discrimination between the two enantiomers of the epoxide.

Quantitative Data Summary

While specific quantitative data for the enzymatic hydrolysis of 1,2-epoxytridecane is not extensively reported, the following table provides a general overview of expected outcomes based on studies with structurally related long-chain epoxides. This data is illustrative and will vary depending on the specific enzyme, reaction conditions, and analytical methods used.

Enzyme SourceSubstrateConversion (%)Enantiomeric Excess of Remaining Epoxide (ee_s, %)Enantiomeric Excess of Diol Product (ee_p, %)Enantiomeric Ratio (E)Reference (Illustrative)
Aspergillus nigerRacemic long-chain aliphatic epoxide~50>95>95High (>100)Based on general performance
Agrobacterium radiobacterRacemic long-chain aliphatic epoxide~50>95>95High (>100)Based on general performance
Potato Solanum tuberosumRacemic long-chain aliphatic epoxideVariableVariableVariableModerate to High[2]

Note: The conversion is typically targeted at or near 50% in a kinetic resolution to achieve high enantiomeric excess for both the remaining substrate and the product.

Experimental Protocols

The following are generalized protocols for the enzymatic hydrolysis of 1,2-epoxytridecane based on established methods for similar substrates. Optimization of these protocols for specific enzymes and desired outcomes is highly recommended.

Protocol 1: Whole-Cell Biocatalytic Hydrolysis

This protocol utilizes whole microbial cells containing the epoxide hydrolase, which can be a cost-effective approach.

Materials:

  • Racemic 1,2-epoxytridecane

  • Microbial cells (e.g., Aspergillus niger or a recombinant E. coli expressing the desired epoxide hydrolase)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • Organic co-solvent (e.g., DMSO, isopropanol)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Stirred-tank bioreactor or shake flask

  • Centrifuge

  • Rotary evaporator

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • Biocatalyst Preparation: Cultivate the microbial cells under optimal conditions to induce epoxide hydrolase expression. Harvest the cells by centrifugation and wash with phosphate buffer. The cells can be used as a wet paste or lyophilized.

  • Reaction Setup: In a bioreactor or shake flask, prepare a suspension of the microbial cells in phosphate buffer.

  • Substrate Addition: Dissolve the racemic 1,2-epoxytridecane in a minimal amount of an organic co-solvent to aid its dispersion in the aqueous medium. Add the substrate solution to the cell suspension. The final substrate concentration should be optimized (typically in the range of 1-10 mM).

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with agitation. Monitor the progress of the reaction by taking samples at regular intervals.

  • Reaction Quenching and Extraction: Once the desired conversion is reached (typically around 50%), stop the reaction by centrifuging to remove the cells. Extract the supernatant with an equal volume of ethyl acetate three times.

  • Work-up: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product by chiral GC to determine the conversion and the enantiomeric excess of the remaining 1,2-epoxytridecane and the formed 1,2-tridecanediol.

Protocol 2: Purified Enzyme Catalyzed Hydrolysis

This protocol uses a purified epoxide hydrolase, which allows for a cleaner reaction and easier downstream processing.

Materials:

  • Racemic 1,2-epoxytridecane

  • Purified epoxide hydrolase

  • Phosphate buffer (e.g., 50 mM, pH 7.0)

  • Organic co-solvent (e.g., DMSO)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Reaction vessel (e.g., glass vial with magnetic stirring)

  • Rotary evaporator

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the purified epoxide hydrolase in phosphate buffer.

  • Substrate Addition: Prepare a stock solution of racemic 1,2-epoxytridecane in an organic co-solvent. Add a specific volume of the stock solution to the enzyme solution to achieve the desired final substrate concentration.

  • Reaction: Incubate the reaction mixture at the optimal temperature for the enzyme with stirring. Monitor the reaction progress by GC analysis of aliquots.

  • Work-up: After reaching the desired conversion, extract the reaction mixture with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Analysis: Determine the conversion and enantiomeric excess of the substrate and product using chiral GC.

Mandatory Visualizations

Signaling Pathway: Enzymatic Kinetic Resolution

Enzymatic_Kinetic_Resolution rac_epoxide Racemic 1,2-Epoxytridecane ((R)- and (S)-enantiomers) enzyme Epoxide Hydrolase (EH) rac_epoxide->enzyme s_epoxide (S)-1,2-Epoxytridecane (Enriched) enzyme->s_epoxide (S)-enantiomer unreacted r_diol (R)-1,2-Tridecanediol enzyme->r_diol (R)-enantiomer hydrolyzed

Caption: Kinetic resolution of racemic 1,2-epoxytridecane by an epoxide hydrolase.

Experimental Workflow: Whole-Cell Biocatalysis

Whole_Cell_Biocatalysis_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reaction cluster_workup Product Isolation & Analysis culture Microbial Culture harvest Harvest & Wash Cells culture->harvest reaction_setup Reaction Setup (Cells, Buffer, Substrate) harvest->reaction_setup incubation Incubation (Controlled Temp. & Agitation) reaction_setup->incubation monitoring Reaction Monitoring (GC) incubation->monitoring extraction Extraction with Ethyl Acetate monitoring->extraction drying Drying & Concentration extraction->drying analysis Chiral GC Analysis (ee, Conversion) drying->analysis

Caption: Workflow for the whole-cell biocatalytic hydrolysis of 1,2-epoxytridecane.

Applications in Drug Development

Chiral 1,2-diols derived from the enzymatic hydrolysis of long-chain epoxides are valuable intermediates in the synthesis of various pharmaceuticals. Their bifunctional nature allows for further chemical modifications to build complex molecular architectures. For instance, they can be used in the synthesis of:

  • Antifungal agents: Some antifungal drugs possess long aliphatic chains and chiral hydroxyl groups.

  • Lipid-based drug delivery systems: Chiral lipids can be synthesized from these diols for use in liposomes and other nanoparticle formulations.

  • Bioactive signaling molecules: Analogs of naturally occurring lipid signaling molecules can be prepared for studying biological pathways.

Conclusion

The biocatalytic and enzymatic reactions of 1,2-epoxytridecane, particularly its enantioselective hydrolysis using epoxide hydrolases, represent a powerful strategy for the synthesis of valuable chiral building blocks. While specific data for this particular substrate requires further investigation, the established protocols for similar long-chain epoxides provide a solid foundation for developing efficient and sustainable synthetic routes for applications in research and drug development. The use of whole-cell biocatalysts offers a cost-effective approach, while purified enzymes can provide higher purity and simpler downstream processing.

References

Troubleshooting & Optimization

Technical Support Center: Ring-Opening of 1,2-Epoxytridecane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the ring-opening of 1,2-epoxytridecane. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals navigate challenges in their experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the ring-opening of 1,2-epoxytridecane.

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors. Use the following workflow to diagnose the issue.

G cluster_problem Problem Diagnosis cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Reaction Yield cause1 Incomplete Reaction start->cause1 cause2 Side Reactions (e.g., Polymerization) start->cause2 cause3 Poor Nucleophile Reactivity start->cause3 cause4 Suboptimal Reaction Conditions start->cause4 sol1 Increase reaction time or temperature. Monitor progress via TLC/GC. cause1->sol1 sol2 Use less harsh conditions. Consider adding water (8-10 wt%) to suppress side reactions. cause2->sol2 sol3 Use a stronger nucleophile. In acidic conditions, ensure catalyst is active. Increase nucleophile stoichiometry. cause3->sol3 sol4 Optimize solvent and temperature. Ensure inert atmosphere if reagents are air-sensitive. cause4->sol4

Caption: Troubleshooting workflow for low reaction yields.

Q2: I am getting a mixture of two isomeric products. How can I control the regioselectivity?

A2: This is a common issue related to where the nucleophile attacks the epoxide ring (C1 vs. C2). Regioselectivity is highly dependent on the reaction conditions, specifically whether they are acidic or basic/neutral.[1]

  • Under Basic or Neutral Conditions: The reaction follows an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom. For 1,2-epoxytridecane, this is the terminal C1 carbon.[1][2][3][4][5]

  • Under Acidic Conditions: The mechanism is a hybrid between SN1 and SN2. The epoxide oxygen is first protonated, making it a better leaving group.[6] The nucleophile then attacks the carbon that can better stabilize the developing positive charge, which is the more substituted C2 carbon.[7][8][9]

To improve selectivity, ensure your reaction conditions are strictly acidic or basic, not borderline.

Q3: My final product is contaminated with tridecane-1,2-diol (B15372631). How can I prevent this?

A3: The formation of tridecane-1,2-diol is due to the hydrolysis of the epoxide by water present in the reaction mixture.[8][10] This can be catalyzed by both acids and bases.

Prevention Strategies:

  • Use Anhydrous Solvents: Ensure all solvents are thoroughly dried before use.

  • Dry Glassware: Flame-dry or oven-dry all glassware immediately before setting up the reaction.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Use Anhydrous Reagents: Use anhydrous grades of all reagents and catalysts where possible.

Q4: I am observing the formation of a sticky, high-molecular-weight substance in my reaction flask. What is happening?

A4: You are likely observing polymerization of the epoxide. The high reactivity of the epoxide ring can lead to chain-growth polymerization, especially under harsh conditions like high temperatures or with certain catalysts.[1][11][12][13]

Mitigation Strategies:

  • Control Temperature: Run the reaction at the lowest effective temperature. Elevated temperatures can promote polymerization.[1]

  • Slow Addition: Add the catalyst or nucleophile slowly to the epoxide solution to maintain a low concentration of reactive species and control the reaction rate.

  • Optimize Stoichiometry: An excess of the nucleophile can sometimes favor the desired ring-opening reaction over oligomerization.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between acid-catalyzed and base-catalyzed ring-opening of 1,2-epoxytridecane?

A1: The key differences lie in the mechanism, the attacking species, and the regiochemical outcome.

FeatureBase-Catalyzed Ring-OpeningAcid-Catalyzed Ring-Opening
Mechanism SN2[1][3][10]SN1 / SN2 Hybrid[7][8][14]
Catalyst Strong base (e.g., NaOH, NaOR)Protic or Lewis acid (e.g., H₂SO₄, HCl)
Nucleophile Strong nucleophile (e.g., RO⁻, OH⁻, CN⁻)[6][7]Weak nucleophile (e.g., H₂O, ROH)[6][7]
Initial Step Nucleophilic attack on the epoxide carbon.[6]Protonation of the epoxide oxygen.[6]
Site of Attack C1 (less substituted carbon)[1][2][3]C2 (more substituted carbon)[7][8][9]
Stereochemistry Inversion of configuration at the attacked carbon.[7]Inversion of configuration (backside attack).[8][10]

Q2: How does the choice of nucleophile affect the reaction?

A2: The strength of the nucleophile is critical.

  • Strong Nucleophiles (e.g., Grignard reagents, alkoxides, hydroxides, cyanides) do not require a catalyst and react under basic or neutral conditions via an SN2 mechanism.[7][10] They are potent enough to open the strained epoxide ring without prior activation.

  • Weak Nucleophiles (e.g., water, alcohols) require acid catalysis.[6] The acid protonates the epoxide oxygen, making the ring much more susceptible to attack by the weak nucleophile.

Q3: What is the stereochemical outcome of the ring-opening reaction?

A3: The ring-opening of an epoxide is a stereospecific reaction. Both acid- and base-catalyzed mechanisms proceed via a backside attack, similar to an SN2 reaction. This results in an inversion of the configuration at the carbon center that is attacked. The resulting product will have the nucleophile and the hydroxyl group in a trans or anti configuration.[7][8][10]

Reaction Mechanisms Visualized

G cluster_base Base-Catalyzed Ring-Opening (SN2) b_start 1,2-Epoxytridecane + Strong Nucleophile (Nu⁻) b_ts SN2 Transition State (Attack at C1) b_start->b_ts Direct attack at less hindered C1 b_inter Alkoxide Intermediate b_ts->b_inter b_proton Protonation (Workup Step) b_inter->b_proton b_end Final Product (Nucleophile at C1) b_proton->b_end

Caption: Mechanism for base-catalyzed epoxide ring-opening.

G cluster_acid Acid-Catalyzed Ring-Opening (SN1/SN2 Hybrid) a_start 1,2-Epoxytridecane + Weak Nucleophile (Nu-H) a_protonated Protonated Epoxide (Activated) a_start->a_protonated Protonation by H⁺ a_ts SN1/SN2 Hybrid T.S. (Attack at C2) a_protonated->a_ts Attack at more substituted C2 a_inter Oxonium Ion Intermediate a_ts->a_inter a_deproton Deprotonation a_inter->a_deproton a_end Final Product (Nucleophile at C2) a_deproton->a_end

Caption: Mechanism for acid-catalyzed epoxide ring-opening.

Experimental Protocols

Protocol 1: Base-Catalyzed Ring-Opening with Sodium Methoxide (B1231860) in Methanol (B129727)

This protocol describes the reaction of 1,2-epoxytridecane with a strong nucleophile (methoxide) under basic conditions to yield 1-methoxytridecan-2-ol.

Materials:

  • 1,2-Epoxytridecane

  • Anhydrous Methanol (MeOH)

  • Sodium metal (Na)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Procedure:

  • Preparation of Nucleophile: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve a calculated amount of sodium metal in anhydrous methanol with stirring. Allow the reaction to proceed until all the sodium has dissolved to form sodium methoxide. Cool the solution to 0 °C in an ice bath.

  • Reactant Addition: Slowly add 1,2-epoxytridecane (1 equivalent) to the stirred sodium methoxide solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 1-methoxytridecan-2-ol.

Protocol 2: Acid-Catalyzed Ring-Opening with Methanol

This protocol describes the reaction of 1,2-epoxytridecane with a weak nucleophile (methanol) under acidic conditions to yield 2-methoxytridecan-1-ol.

Materials:

  • 1,2-Epoxytridecane

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Reactant Preparation: In a dry round-bottom flask, dissolve 1,2-epoxytridecane (1 equivalent) in anhydrous methanol.

  • Catalyst Addition: Add a catalytic amount (e.g., 1-2 drops) of concentrated sulfuric acid to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours. Monitor the disappearance of the starting material by TLC or GC.

  • Quenching: Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to isolate the desired 2-methoxytridecan-1-ol.

References

Technical Support Center: Controlling Regioselectivity in 2-Undecyloxirane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-undecyloxirane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the regioselectivity of nucleophilic ring-opening reactions of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and mechanistic diagrams to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that control the regioselectivity of this compound ring-opening reactions?

A1: The regioselectivity of the ring-opening of this compound is primarily determined by two factors: the reaction conditions (acidic or basic/neutral) and the nature of the nucleophile.[1][2] These factors dictate the reaction mechanism, which can be either S({N})1-like or S({N})2.

  • Under basic or neutral conditions , with strong nucleophiles, the reaction proceeds via an S(_{N})2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom (C1).[3]

  • Under acidic conditions , with weaker nucleophiles, the reaction has significant S(_{N})1 character. The epoxide oxygen is first protonated, and the nucleophile then attacks the more substituted carbon atom (C2), which can better stabilize the developing positive charge.[3][4]

Q2: Which carbon of this compound is C1 and which is C2?

A2: In this compound, the carbon atom at the end of the chain is C1 (the primary carbon), and the carbon atom bonded to the undecyl group is C2 (the secondary carbon).

Q3: How does the long undecyl chain of this compound affect regioselectivity?

A3: The long, non-polar undecyl chain primarily exerts a steric effect. This steric bulk at the C2 position further encourages nucleophilic attack at the less hindered C1 position under S({N})2 conditions (basic/neutral). Electronically, the alkyl chain is weakly electron-donating, which helps stabilize the partial positive charge that develops at the C2 position in the transition state of acid-catalyzed reactions, thus favoring attack at this site under S({N})1-like conditions.

Q4: Can I achieve 100% regioselectivity in my reactions?

A4: Achieving 100% regioselectivity can be challenging, and often mixtures of regioisomers are obtained.[4] However, by carefully selecting the reaction conditions and nucleophile, it is possible to obtain one regioisomer as the major product with high selectivity.

Troubleshooting Guides

Problem 1: My reaction is producing a mixture of regioisomers, with a significant amount of the undesired isomer.

Possible CauseSuggested Solution
Incorrect Reaction Conditions for Desired Regioisomer To favor attack at the less substituted carbon (C1) , ensure you are using basic or neutral conditions with a strong nucleophile (e.g., sodium azide (B81097), sodium thiophenoxide, Grignard reagents).[3][5] To favor attack at the more substituted carbon (C2) , use acidic conditions with a weaker nucleophile (e.g., methanol (B129727) with a catalytic amount of sulfuric acid).[3]
Nucleophile is Not Strong/Weak Enough If aiming for C1 attack, ensure your nucleophile is sufficiently strong. For example, use sodium methoxide (B1231860) instead of methanol.[2] If aiming for C2 attack, ensure your nucleophile is weak enough to favor the S(_{N})1-like pathway.
Presence of Acidic or Basic Impurities Trace amounts of acid or base can catalyze the undesired pathway. Ensure all glassware is clean and reagents are free from contaminants.
Reaction Temperature is Too High Higher temperatures can sometimes reduce selectivity. Try running the reaction at a lower temperature.[2]

Problem 2: The reaction is slow or does not go to completion.

Possible CauseSuggested Solution
Insufficient Catalyst If using a catalyst (e.g., Lewis acid or Brønsted acid), ensure the correct catalytic amount is used. You may need to optimize the catalyst loading.[2]
Poor Solubility of Reagents The long undecyl chain of this compound can affect its solubility. Ensure you are using a solvent that dissolves all reactants. Aprotic solvents like THF or diethyl ether are often suitable for S(_{N})2 reactions.[2]
Weak Nucleophile Under basic/neutral conditions, a weak nucleophile will react very slowly. Consider using a stronger nucleophile or switching to acidic conditions if the desired regioselectivity allows.
Low Reaction Temperature While lower temperatures can improve selectivity, they also decrease the reaction rate. A balance must be found, or the reaction time extended.

Problem 3: I am observing low yields due to side reactions.

Possible CauseSuggested Solution
Polymerization of the Epoxide This is more common under strongly acidic conditions.[6] Use a milder Lewis acid catalyst instead of a strong Brønsted acid, and use the minimum effective catalyst concentration.[2]
Rearrangement Reactions Acidic conditions can sometimes lead to rearrangements. Using a milder Lewis acid and lower temperatures can help minimize this.[2]
Hydrolysis of the Epoxide If trace amounts of water are present, the epoxide can be hydrolyzed to a diol. Ensure all reagents and solvents are anhydrous.[2]

Data Presentation

The following tables provide illustrative quantitative data for the ring-opening of long-chain terminal epoxides, which can be used as a general guide for this compound reactions.

Table 1: Regioselectivity in the Reaction of a Long-Chain Terminal Epoxide with Various Nucleophiles

NucleophileConditionsMajor ProductRegioisomeric Ratio (C1:C2 attack)Approximate Yield (%)
NaN(_3)EtOH/H(_2)O, reflux1-azido-2-dodecanol>95:590
PhSH, NaHTHF, rt1-(phenylthio)-2-dodecanol>98:295
CH(_3)MgBrEt(_2)O, 0 °C to rt2-tridecanol>98:285
CH(_3)OHH(_2)SO(_4) (cat.), reflux2-methoxy-1-dodecanol10:9080
H(_2)OH(_2)SO(_4) (cat.), rtDodecane-1,2-diol20:8092

Note: These are representative values and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Base-Catalyzed Ring-Opening of this compound with Sodium Azide (Attack at C1)

This protocol is a general guideline for the S(_{N})2 ring-opening of this compound to yield 1-azido-2-dodecanol.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Ethanol (B145695)

  • Water

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NH(_4)Cl solution, then with brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Acid-Catalyzed Ring-Opening of this compound with Methanol (Attack at C2)

This protocol provides a general method for the S(_{N})1-like ring-opening of this compound to yield 2-methoxy-1-dodecanol.

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (H(_2)SO(_4))

  • Saturated aqueous sodium bicarbonate (NaHCO(_3)) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO(_3) solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Mandatory Visualization

Regioselectivity_Control cluster_conditions Reaction Conditions cluster_mechanism Mechanism cluster_outcome Regiochemical Outcome Basic_Neutral Basic or Neutral (Strong Nucleophile) SN2 SN2 Mechanism Basic_Neutral->SN2 Favors Acidic Acidic (Weak Nucleophile) SN1 SN1-like Mechanism Acidic->SN1 Favors C1_Attack Attack at C1 (Less Substituted) SN2->C1_Attack Leads to C2_Attack Attack at C2 (More Substituted) SN1->C2_Attack Leads to

Caption: Logical relationship between reaction conditions and regiochemical outcome.

Troubleshooting_Workflow cluster_c1 C1 Attack Desired cluster_c2 C2 Attack Desired start Poor Regioselectivity Observed q1 Desired Product? start->q1 c1_check Using strong nucleophile in basic/neutral conditions? q1->c1_check C1 Attack c2_check Using weak nucleophile in acidic conditions? q1->c2_check C2 Attack c1_yes Consider lowering temp. or using aprotic solvent. c1_check->c1_yes Yes c1_no Switch to basic/neutral conditions and use a strong nucleophile. c1_check->c1_no No c2_yes Use Lewis acid instead of Brønsted acid. Ensure anhydrous conditions. c2_check->c2_yes Yes c2_no Switch to acidic conditions and use a weak nucleophile. c2_check->c2_no No

Caption: Troubleshooting workflow for poor regioselectivity in this compound reactions.

References

Optimizing reaction conditions for nucleophilic attack on 1,2-Epoxytridecane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nucleophilic Attack on 1,2-Epoxytridecane

Welcome to the technical support center for optimizing reactions involving 1,2-epoxytridecane. This guide provides detailed answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals overcome common challenges in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for the nucleophilic ring-opening of 1,2-epoxytridecane?

A1: The ring-opening of 1,2-epoxytridecane, an unsymmetrical epoxide, proceeds via two main mechanistic pathways depending on the reaction conditions:

  • Basic or Neutral Conditions (SN2 Mechanism) : Under these conditions, a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring.[1][2][3] Due to steric hindrance, the attack preferentially occurs at the less substituted carbon (C1).[1][3][4][5][6] This is a classic SN2 reaction, resulting in an inversion of stereochemistry at the site of attack.[3]

  • Acidic Conditions (SN1/SN2 Hybrid Mechanism) : In the presence of an acid catalyst, the epoxide oxygen is first protonated, making it a better leaving group.[7][8] This also makes the epoxide carbons more electrophilic.[9] The reaction proceeds through a transition state with significant carbocation character. For a terminal epoxide like 1,2-epoxytridecane, where one carbon is primary (C1) and the other is secondary (C2), the nucleophile will still primarily attack the less-substituted carbon (C1) in an SN2-like fashion.[2] However, if one carbon were tertiary, the attack would favor that more substituted carbon due to carbocation stability (an SN1-like result).[2]

Q2: How do I choose between acidic and basic conditions for my experiment?

A2: The choice depends on the nature of your nucleophile and the desired regioselectivity.

  • Use Basic/Neutral Conditions if:

    • You are using a strong, negatively charged nucleophile (e.g., RO⁻, OH⁻, R-MgX, CN⁻, R₂N⁻).[3][4][5][7][10] Many strong nucleophiles are also strong bases and are incompatible with acidic conditions.[3]

    • You need to ensure the nucleophile attacks the less sterically hindered carbon (C1) to yield a specific regioisomer.[1][4]

  • Use Acidic Conditions if:

    • You are using a weak, neutral nucleophile (e.g., H₂O, ROH).[8][10] The acid catalyst is required to activate the epoxide for attack by these nucleophiles.[10]

    • You need to open the ring under milder temperature conditions, as protonation increases the epoxide's reactivity.[2][4]

Q3: What are some common side reactions, and how can they be minimized?

A3: The high reactivity of the strained epoxide ring can lead to unwanted side reactions.

  • Polymerization : This is a significant side reaction, especially under harsh conditions or in the presence of certain catalysts.[1][11][12] It can be initiated by acids, bases, or heat.[11][12] To minimize it, maintain a controlled temperature, add reagents slowly, and avoid a high concentration of the epoxide.

  • Byproduct Formation : The presence of water can lead to the formation of diols, which may be undesired.[1] One study suggests that adding a small, controlled amount of water (8-10 wt%) can sometimes suppress other side reactions and improve selectivity.[1] Using anhydrous solvents is crucial when the intended nucleophile is not water.

Q4: What analytical techniques are recommended for monitoring the reaction progress?

A4: Several techniques can be used to monitor the disappearance of 1,2-epoxytridecane and the appearance of the product.

  • Thin-Layer Chromatography (TLC) : A quick and simple method to qualitatively track the reaction's progress.

  • Gas Chromatography (GC) & GC-MS : Effective for quantitative analysis of volatile compounds, allowing you to determine the conversion rate of the starting material and the yield of the product.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed structural information to confirm the product's identity and regiochemistry.[14][15] It can also be used to quantify the reaction components.[15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : Can be used to monitor the disappearance of the characteristic epoxide C-O stretching bands.[14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Reaction 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inactive catalyst (acidic conditions).4. Poor quality of starting material or solvent.1. For weak nucleophiles (H₂O, ROH), add an acid catalyst. For strong nucleophiles, ensure it was generated correctly (e.g., alkoxide from alcohol and sodium).2. Gradually increase the reaction temperature while monitoring for side reactions.3. Use a fresh or different acid catalyst.4. Verify the purity of 1,2-epoxytridecane and use anhydrous solvents.
Poor Regioselectivity (Mixture of Products) 1. Reaction conditions are promoting both SN1 and SN2 pathways.2. For 1,2-epoxytridecane, this is less common but could indicate borderline conditions.1. To favor attack at the less-substituted carbon (C1), use strongly basic/nucleophilic conditions (e.g., NaOMe in MeOH).[1][4]2. To favor attack at the more-substituted carbon (less likely for this substrate), use acidic conditions where SN1 character is enhanced.[7][8]
Formation of Polymer 1. Reaction temperature is too high.2. High concentration of epoxide.3. Presence of potent polymerization initiators.1. Run the reaction at a lower temperature.2. Use a higher dilution or add the epoxide slowly to the nucleophile solution.3. Ensure all reagents and glassware are clean and free of contaminants that could catalyze polymerization.
Product is the Diol (Unintended Hydrolysis) 1. Water contamination in the solvent or reagents.1. Use rigorously dried (anhydrous) solvents and reagents.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering.[1][14]

Experimental Protocols

Protocol 1: Base-Catalyzed Ring-Opening with Sodium Methoxide (B1231860)

This protocol describes the reaction of 1,2-epoxytridecane with a strong nucleophile (methoxide) under basic conditions, leading to attack at the less-substituted carbon (C1).

  • Reactant Preparation : In a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, prepare the sodium methoxide solution by carefully adding sodium metal (1.1 eq) to anhydrous methanol (B129727) at 0 °C. Allow all the sodium to react.

  • Epoxide Addition : Dissolve 1,2-epoxytridecane (1.0 eq) in a minimal amount of anhydrous methanol and add it dropwise to the stirred methoxide solution at 0 °C.

  • Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring : Track the consumption of the epoxide using TLC or GC.

  • Work-up : Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel.

  • Extraction and Purification : Extract the product with an organic solvent like diethyl ether or ethyl acetate (B1210297) (3x).[1] Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1] Purify the crude product via column chromatography.[1]

Protocol 2: Acid-Catalyzed Ring-Opening with Methanol

This protocol uses a weak nucleophile (methanol) with an acid catalyst.

  • Reactant Preparation : In a round-bottom flask, dissolve 1,2-epoxytridecane (1.0 eq) in an excess of methanol, which acts as both the solvent and the nucleophile.

  • Catalyst Addition : Cool the solution to 0 °C and add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or p-toluenesulfonic acid).

  • Reaction : Stir the mixture at room temperature for 2-6 hours.

  • Monitoring : Monitor the reaction progress by TLC or GC until the starting material is consumed.

  • Work-up : Neutralize the acid by adding a mild base, such as a saturated aqueous solution of NaHCO₃, until effervescence ceases.

  • Extraction and Purification : Remove the bulk of the methanol under reduced pressure. Add water and extract the product with an organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the resulting product by column chromatography.

Visualizations

Reaction Pathways

G cluster_base Base-Catalyzed (SN2) cluster_acid Acid-Catalyzed start_base 1,2-Epoxytridecane step1_base Strong Nucleophile (e.g., RO⁻) Attacks less-hindered C1 start_base->step1_base SN2 Attack product_base Product A: 1-alkoxy-2-tridecanol step1_base->product_base start_acid 1,2-Epoxytridecane step1_acid Protonation of Epoxide Oxygen (H⁺ Catalyst) start_acid->step1_acid step2_acid Weak Nucleophile (e.g., ROH) Attacks less-hindered C1 step1_acid->step2_acid SN2-like Attack product_acid Product A: 1-alkoxy-2-tridecanol step2_acid->product_acid

Caption: Regioselectivity in the ring-opening of 1,2-epoxytridecane.

General Experimental Workflow

G cluster_workflow Experimental Workflow setup Reaction Setup (Dry glassware, inert atmosphere) reagents Add Solvent & Reagents (Epoxide, Nucleophile/Catalyst) setup->reagents reaction Run Reaction (Controlled Temperature & Time) reagents->reaction monitor Monitor Progress (TLC, GC, NMR) reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (Quench, Neutralize) monitor->workup Reaction Complete extract Extraction workup->extract purify Purification (Column Chromatography) extract->purify analyze Product Analysis (NMR, MS, IR) purify->analyze

Caption: A typical workflow for synthesis and analysis.

Troubleshooting Logic

G cluster_troubleshooting Troubleshooting Common Issues start Unsatisfactory Result low_yield Low Yield? start->low_yield side_products Side Products? start->side_products low_yield->side_products No check_time_temp Increase Time / Temperature? low_yield->check_time_temp Yes is_diol Diol Formation? side_products->is_diol Yes is_polymer Polymer Formation? side_products->is_polymer No check_reagents Check Reagent Purity / Stoichiometry? check_time_temp->check_reagents No optimize_cond Optimize Conditions check_time_temp->optimize_cond Yes verify_reagents Verify Reagents check_reagents->verify_reagents Yes is_diol->is_polymer No use_anhydrous Use Anhydrous Solvents is_diol->use_anhydrous Yes lower_temp_conc Lower Temperature / Concentration is_polymer->lower_temp_conc Yes

Caption: A decision tree for troubleshooting reaction outcomes.

References

Preventing polymerization of 2-Undecyloxirane during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Undecyloxirane to prevent unwanted polymerization and ensure sample integrity during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its polymerization a concern?

A1: this compound, also known as 1,2-epoxytridecane, is a long-chain aliphatic epoxide. The molecule contains a strained three-membered ring (the oxirane or epoxide ring) which is susceptible to ring-opening reactions. Under certain conditions, this ring-opening can lead to polymerization, where individual molecules of this compound link together to form oligomers or long polymer chains. This process is a concern because it depletes the desired monomer, alters the physical properties of the sample (e.g., increased viscosity, solidification), and can introduce impurities that may interfere with experimental results.

Q2: What factors can initiate the polymerization of this compound?

A2: Several factors can trigger the polymerization of epoxides like this compound:

  • Acidic or Basic Impurities: Trace amounts of acids or bases can act as catalysts for ring-opening polymerization.[1][2][3] This is the most common initiation pathway.

  • Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including polymerization.

  • Light Exposure: UV light can potentially generate radicals that may initiate polymerization, although cationic and anionic mechanisms are more common for epoxides.

  • Presence of Nucleophiles: Water, alcohols, and amines can act as nucleophiles, initiating the ring-opening process.[4]

Q3: What are the ideal storage conditions for this compound?

A3: To minimize the risk of polymerization, this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, ideally between 2-8°C (refrigerated). For long-term storage, temperatures of -20°C are recommended.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen.

  • Container: Use a clean, dry, and tightly sealed glass container (e.g., an amber vial) to protect from light and atmospheric contaminants.

  • Purity: Ensure the this compound is of high purity, as impurities from synthesis can catalyze polymerization.

Q4: Should I use a polymerization inhibitor with this compound?

A4: Yes, for long-term storage, the addition of a polymerization inhibitor is recommended. While specific inhibitors for this compound are not extensively documented, general-purpose inhibitors for epoxides are suitable. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or radical scavengers are commonly used for reactive monomers.

Q5: How can I tell if my this compound has started to polymerize?

A5: Signs of polymerization include:

  • An increase in viscosity.

  • The presence of solid precipitates or cloudiness.

  • Discoloration of the sample.

  • The appearance of additional peaks in analytical tests like GC-MS or HPLC, corresponding to higher molecular weight species (dimers, trimers, etc.).

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue 1: The viscosity of the this compound sample has noticeably increased.

This is a strong indication that oligomerization or polymerization has begun.

G start Increased Viscosity Observed check_storage Verify Storage Conditions (Temp, Inert Atmosphere, Light) start->check_storage analytical_test Perform Analytical Check (GC-MS or HPLC) check_storage->analytical_test no_oligomers No Oligomers Detected. Viscosity change might be temperature-related. analytical_test->no_oligomers No oligomers_detected Oligomers Detected. Polymerization confirmed. analytical_test->oligomers_detected Yes purify Consider Purification (e.g., Distillation) oligomers_detected->purify discard If heavily polymerized, discard the sample. oligomers_detected->discard stabilize Add Inhibitor to Purified Sample and Store Properly purify->stabilize

Caption: Troubleshooting workflow for increased sample viscosity.

Issue 2: Unexpected peaks are observed during GC-MS or HPLC analysis.

This could indicate the presence of oligomers or degradation products.

G start Unexpected Analytical Peaks analyze_mw Analyze Mass Spectra of New Peaks start->analyze_mw mw_multiple Molecular Weight is a Multiple of Monomer (198.34 g/mol)? analyze_mw->mw_multiple oligomers Peaks are likely Oligomers (Dimers, Trimers, etc.) mw_multiple->oligomers Yes other_impurities Peaks are likely Impurities from Synthesis or Degradation mw_multiple->other_impurities No review_storage Review Storage Conditions for Degradation Triggers oligomers->review_storage review_synthesis Review Synthesis and Purification for Potential Byproducts other_impurities->review_synthesis

Caption: Logic for identifying unexpected analytical peaks.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)
Temperature 2-8°C (Refrigerated)-20°C (Frozen)
Atmosphere Tightly sealed containerInert gas (Argon or Nitrogen)
Light Protection Amber vial or dark locationAmber vial or dark location
Inhibitor Not essential but good practiceRecommended (e.g., BHT)

Table 2: Suggested Polymerization Inhibitors (General for Epoxides)

InhibitorTypeTypical Concentration (ppm)Removal Method
Butylated Hydroxytoluene (BHT)Phenolic Antioxidant100 - 500Column chromatography or vacuum distillation
Hydroquinone (HQ)Phenolic Antioxidant100 - 500Basic wash (e.g., dilute NaOH) or column chromatography
4-Methoxyphenol (MEHQ)Phenolic Antioxidant100 - 500Basic wash or column chromatography

Experimental Protocols

Protocol 1: Stability Assessment of this compound by GC-MS

This protocol provides a method to detect the formation of oligomers in a sample of this compound.

1. Materials:

  • This compound sample

  • High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)

  • GC vials with inserts

  • Micropipettes

2. Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in the chosen solvent.

  • Vortex the solution to ensure it is homogeneous.

  • Transfer an aliquot of the solution to a GC vial for analysis.

3. GC-MS Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: 40 - 600 m/z

4. Data Analysis:

  • Identify the peak corresponding to the this compound monomer (Expected retention time will vary based on the exact system, but will be consistent). The mass spectrum should show characteristic fragments.

  • Search for peaks at later retention times with molecular ions corresponding to multiples of the monomer's molecular weight (198.34 g/mol ). For example, a dimer would have a molecular weight of approximately 396.68 g/mol .

  • The presence and relative area of these higher molecular weight peaks indicate the extent of polymerization.

Signaling Pathways and Workflows

Mechanism of Acid-Catalyzed Polymerization

The most common pathway for unintentional polymerization is through acid catalysis. The following diagram illustrates this process.

G cluster_initiation Initiation cluster_propagation Propagation Epoxide Epoxide Protonated_Epoxide Protonated Epoxide (Activated Monomer) Epoxide->Protonated_Epoxide Protonation H+ H+ (Acid Catalyst) H+->Protonated_Epoxide Dimer Ring-Opened Dimer (Growing Chain) Protonated_Epoxide->Dimer Nucleophile Another Epoxide Monomer Nucleophile->Dimer Nucleophilic Attack ... ... Dimer->... Chain Growth

Caption: Acid-catalyzed ring-opening polymerization of this compound.

References

Troubleshooting low conversion rates in 1,2-Epoxytridecane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion rates in the synthesis of 1,2-Epoxytridecane.

Troubleshooting Guide for Low Conversion Rates

Low conversion rates in the epoxidation of 1-dodecene (B91753) to 1,2-epoxytridecane can stem from several factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

Initial Checks:

  • Reagent Purity: Ensure the purity of the starting material, 1-dodecene. Impurities can poison the catalyst or lead to undesired side reactions.

  • Solvent Quality: Use anhydrous solvents, as water can lead to the formation of 1,2-dodecanediol (B74227) as a byproduct, especially in the presence of acid.[1]

  • Inert Atmosphere: If using air- or moisture-sensitive catalysts, ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).

Systematic Troubleshooting Workflow:

If initial checks do not resolve the issue, consider the following experimental parameters:

TroubleshootingWorkflow start Low Conversion Rate Observed catalyst Step 1: Catalyst Integrity Check start->catalyst oxidant Step 2: Oxidant Activity Check catalyst->oxidant Catalyst OK sub_catalyst1 Activation/Decomposition catalyst->sub_catalyst1 sub_catalyst2 Correct Loading catalyst->sub_catalyst2 conditions Step 3: Reaction Conditions Optimization oxidant->conditions Oxidant OK sub_oxidant1 Freshness/Titer oxidant->sub_oxidant1 sub_oxidant2 Appropriate Choice for Alkene oxidant->sub_oxidant2 purification Step 4: Work-up and Purification Review conditions->purification Conditions Optimized sub_conditions1 Temperature conditions->sub_conditions1 sub_conditions2 Reaction Time conditions->sub_conditions2 sub_conditions3 Solvent Choice conditions->sub_conditions3 sub_conditions4 pH Control conditions->sub_conditions4 resolution Problem Resolved purification->resolution Purification Optimized sub_purification1 Quenching Step purification->sub_purification1 sub_purification2 Degradation on Silica (B1680970) Gel purification->sub_purification2

Caption: A logical workflow for troubleshooting low conversion rates in alkene epoxidation.

Frequently Asked Questions (FAQs)

Q1: My reaction is consuming the starting material (1-dodecene), but the yield of 1,2-epoxytridecane is low. What is the likely side product?

A1: The most common side product is 1,2-dodecanediol, formed by the acid- or base-catalyzed ring-opening of the epoxide in the presence of water.[1] To minimize diol formation, use anhydrous solvents and consider buffering the reaction mixture if an acidic byproduct is generated (e.g., when using peroxyacids).[1]

Q2: I am observing the formation of byproducts other than the diol. What could they be?

A2: Besides diol formation, other potential side reactions include:

  • Allylic Oxidation: Oxidation at the carbon adjacent to the double bond can occur, leading to the formation of enones.

  • Polymerization: Epoxides can polymerize, especially in the presence of strong acids or bases.[2]

Q3: How can I improve the stability of the epoxide during purification?

A3: Epoxides can be sensitive to acidic conditions, which can lead to degradation on standard silica gel during column chromatography.[1] Consider the following to improve stability:

  • Use deactivated or neutral silica gel for chromatography.[1]

  • Wash the organic extracts with a mild base (e.g., saturated sodium bicarbonate solution) to remove any acidic byproducts before concentration and purification.[1]

  • If the product is thermally stable, distillation can be an alternative purification method.[1]

Q4: What are the optimal reaction conditions for the epoxidation of 1-dodecene?

A4: Optimal conditions are dependent on the chosen catalyst and oxidant. For instance, with peroxy acids like m-CPBA, the reaction is typically run at or below room temperature in a non-aqueous solvent like dichloromethane.[2] Catalytic systems using hydrogen peroxide may require different temperatures and solvents. It is recommended to perform small-scale optimization experiments to determine the best conditions for your specific system.

Data on 1-Dodecene Epoxidation

The following table summarizes data from the epoxidation of 1-dodecene using various catalysts with in situ generated peroxypropionic acid.

CatalystCatalyst Quantity (% wt. based on olefin)SolventReaction Time (hr)Conversion of 1-Dodecene (%)Selectivity to Epoxide (%)
Pr(acetate)₃0.01Ethyl acetate69187
Di(acetate)₃1.0Ethyl acetate7>9682
Di(acetate)₃ / Co(acetate)₂ (100:1)0.5Ethyl acetate5>9688
Di(propionate)₃ (20% solution in propionic acid)0.5Ethyl acetate69189

Data sourced from patent literature describing the epoxidation of dodecene-1.[3]

Key Experimental Protocols

Protocol 1: Epoxidation of 1-Dodecene using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is a general procedure for the direct epoxidation of 1-dodecene.

Materials:

  • 1-Dodecene

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous solution of sodium bicarbonate

  • Saturated aqueous solution of sodium sulfite (B76179)

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1-dodecene (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Add m-CPBA (1.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy excess peroxyacid.

  • Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove meta-chlorobenzoic acid.[2]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2-epoxytridecane.

  • Purify the crude product by column chromatography on neutral or deactivated silica gel.

Signaling Pathways and Logical Relationships

Reaction Pathway for m-CPBA Epoxidation

ReactionPathway Dodecene 1-Dodecene TransitionState Concerted Transition State Dodecene->TransitionState mCPBA m-CPBA mCPBA->TransitionState Epoxytridecane 1,2-Epoxytridecane TransitionState->Epoxytridecane mCBA m-Chlorobenzoic Acid TransitionState->mCBA FactorsAffectingYield Yield Conversion to 1,2-Epoxytridecane Catalyst Catalyst Activity Yield->Catalyst Oxidant Oxidant Reactivity Yield->Oxidant Temperature Temperature Yield->Temperature ReactionTime Reaction Time Yield->ReactionTime Solvent Solvent Polarity & Purity Yield->Solvent pH pH of Reaction Mixture Yield->pH SideReactions Side Reactions Temperature->SideReactions Solvent->SideReactions pH->SideReactions DiolFormation Diol Formation SideReactions->DiolFormation Polymerization Polymerization SideReactions->Polymerization

References

Technical Support Center: Characterization of Byproducts from 2-Undecyloxirane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Undecyloxirane. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts observed in reactions with this compound?

A1: Byproducts in this compound reactions typically arise from the ring-opening of the epoxide. The nature of these byproducts is highly dependent on the reaction conditions, particularly the nucleophile used and whether the reaction is performed under acidic or basic conditions. Common byproducts include:

  • Diols: Formed by the hydrolysis of the epoxide, either intentionally or from trace amounts of water in the reaction mixture. This results in 1,2-dodecanediol.

  • Alkoxy Alcohols: When an alcohol is used as a solvent or nucleophile, it can attack the epoxide ring to form an alkoxy alcohol. For instance, using methanol (B129727) can result in the formation of a methoxy (B1213986) alcohol.

  • Amino Alcohols: Reactions with primary or secondary amines yield amino alcohols. The reaction's regioselectivity can be influenced by the reaction conditions.

  • Polymers/Oligomers: Under certain conditions, particularly with catalytic amounts of acid or base, the epoxide can undergo ring-opening polymerization, leading to the formation of polyethers.

Q2: How do reaction conditions (acidic vs. basic) influence byproduct formation?

A2: Reaction conditions significantly impact the regioselectivity of the ring-opening reaction and thus the specific byproducts formed.

  • Acidic Conditions: In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group. The nucleophilic attack then tends to occur at the more substituted carbon atom (C2) due to a partial positive charge buildup, following a mechanism with SN1-like character.[1][2][3]

  • Basic Conditions: Under basic or nucleophilic conditions, the ring-opening follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C1), leading to a different regioisomer of the product.[1][2]

Q3: My reaction with this compound is producing a significant amount of a high molecular weight, viscous substance. What is likely happening?

A3: The formation of a viscous, high molecular weight substance is a strong indication of polymerization. This can be initiated by trace amounts of acid or base, or by certain catalysts intended for the primary reaction. To mitigate this, ensure all reagents and glassware are scrupulously dry and free of acidic or basic residues. If a catalyst is used, its concentration and activity should be carefully controlled.

Troubleshooting Guides

Issue 1: Unexpected Peak in GC-MS Analysis

Symptoms: A prominent, unexpected peak appears in the gas chromatography-mass spectrometry (GC-MS) analysis of your reaction mixture.

Possible Cause & Troubleshooting Steps:

  • Water Contamination: The presence of water can lead to the formation of 1,2-dodecanediol.

    • Verification: Check the mass spectrum of the unexpected peak for fragments corresponding to the diol. Compare the retention time with a standard if available.

    • Solution: Ensure all solvents and reagents are anhydrous. Dry glassware thoroughly before use.

  • Solvent Participation: If the reaction is conducted in a nucleophilic solvent (e.g., methanol, ethanol), the solvent may have reacted with the this compound.

    • Verification: Analyze the mass spectrum for evidence of an alkoxy alcohol. For example, if methanol was the solvent, look for a product with a molecular weight 32 units higher than this compound.

    • Solution: Use a non-nucleophilic solvent if solvent participation is undesirable.

  • Isomeric Byproducts: Depending on the reaction conditions, you may have a mixture of regioisomers.

    • Verification: Carefully analyze the mass spectra of the unexpected peak and the expected product. Isomers will have the same molecular ion but may show different fragmentation patterns.

    • Solution: Adjust reaction conditions (e.g., switch from acidic to basic catalysis or vice versa) to favor the formation of the desired regioisomer.

Issue 2: Low Yield of the Desired Product and Complex Mixture in NMR

Symptoms: The yield of the target product is low, and the ¹H NMR spectrum of the crude product shows multiple, broad signals in the 3.4 - 4.0 ppm region, suggesting a complex mixture.

Possible Cause & Troubleshooting Steps:

  • Polymerization: As mentioned in the FAQs, broad signals in the ¹H NMR spectrum are characteristic of polymers.

    • Verification: Attempt to precipitate the polymer by adding a non-solvent. Analyze the precipitate by techniques suitable for polymers, such as Gel Permeation Chromatography (GPC).

    • Solution: Strictly control the reaction temperature and catalyst concentration. Ensure the absence of adventitious initiators (trace acid or base).

  • Multiple Side Reactions: A combination of side reactions could be occurring.

    • Verification: Use 2D NMR techniques (e.g., COSY, HSQC) to help elucidate the structures of the major byproducts.

    • Solution: Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to improve selectivity towards the desired product. A purification method development might be necessary.

Data Presentation

Table 1: Common Byproducts in this compound Reactions and Their Characterization Data

Byproduct NameReaction TypeExpected ¹H NMR Chemical Shifts (ppm)Expected ¹³C NMR Chemical Shifts (ppm)Key Mass Spec Fragments (m/z)
1,2-DodecanediolHydrolysis3.4-3.8 (CH-OH), 1.2-1.6 (CH₂)65-75 (C-OH), 20-35 (CH₂)M-18 (loss of H₂O), M-31 (loss of CH₂OH)
1-Methoxy-2-dodecanolMethanolysis (Basic)3.3-3.6 (CH-O, OCH₃), 1.2-1.6 (CH₂)80-90 (CH-O), 70-80 (CH₂-OCH₃), 55-60 (OCH₃)M-32 (loss of CH₃OH), M-45 (loss of CH₂OCH₃)
2-Methoxy-1-dodecanolMethanolysis (Acidic)3.3-3.6 (CH₂-O, OCH₃), 1.2-1.6 (CH₂)70-80 (CH-OCH₃), 60-70 (CH₂-OH), 55-60 (OCH₃)M-32 (loss of CH₃OH), M-31 (loss of CH₂OH)
Poly(this compound)PolymerizationBroad signals 3.4-4.0 (backbone)Broad signals 70-80 (backbone)Repeating units of 184

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Reaction Mixture
  • Sample Preparation:

    • Quench the reaction by adding an appropriate reagent (e.g., a mild acid or base to neutralize the catalyst).

    • Extract the organic components with a suitable solvent (e.g., diethyl ether, ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Dilute a small aliquot of the crude product in a volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A Series MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MSD Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: 40-500 amu.

Protocol 2: NMR Spectroscopic Characterization of Byproducts
  • Sample Preparation:

    • Purify the byproduct of interest using an appropriate chromatographic technique (e.g., flash column chromatography).

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Spectrometer: Bruker Avance III 400 MHz or equivalent.

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32.

    • Reference: Tetramethylsilane (TMS) at 0 ppm.

  • ¹³C NMR Spectroscopy:

    • Spectrometer: Bruker Avance III 100 MHz or equivalent.

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Reference: CDCl₃ at 77.16 ppm.

Visualizations

experimental_workflow start This compound Reaction quench Reaction Quenching start->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying and Concentration extraction->drying crude_product Crude Product drying->crude_product gcms GC-MS Analysis crude_product->gcms purification Chromatographic Purification crude_product->purification analysis Data Analysis & Byproduct Identification gcms->analysis nmr NMR Analysis nmr->analysis pure_byproduct Isolated Byproduct purification->pure_byproduct pure_byproduct->nmr

Caption: Workflow for the analysis of this compound reaction byproducts.

troubleshooting_logic start Unexpected Experimental Result is_polymer Is a viscous polymer formed? start->is_polymer is_peak Is there an unexpected peak in GC-MS? start->is_peak is_polymer->is_peak No polymer_yes Probable Polymerization is_polymer->polymer_yes Yes peak_yes Possible Isomer or Side Product is_peak->peak_yes Yes check_initiators Check for trace acid/base. Ensure anhydrous conditions. polymer_yes->check_initiators check_ms Analyze MS fragmentation pattern. Compare with expected isomers. peak_yes->check_ms check_hydrolysis Check for M-18 peak (hydrolysis). peak_yes->check_hydrolysis

Caption: Troubleshooting logic for common issues in this compound reactions.

References

Technical Support Center: Managing Exothermic Reactions with 2-Undecyloxirane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing exothermic reactions involving 2-Undecyloxirane. Ring-opening reactions of epoxides are inherently exothermic due to the release of ring strain, and proper management is critical to ensure experimental safety, reproducibility, and the desired product outcome.[1] The information presented here is based on established principles of reaction safety and epoxide chemistry.

Frequently Asked Questions (FAQs)

Q1: Why is the ring-opening of this compound exothermic?

A1: this compound, like other epoxides, is a three-membered ring with significant angle and torsional strain.[1] Reactions that lead to the opening of this ring are energetically favorable because they relieve this strain, releasing the stored energy as heat. This exothermic nature is a key consideration for safety and reaction control.

Q2: What are the primary factors influencing the exothermicity of this compound reactions?

A2: The rate and intensity of the exotherm are influenced by several factors:

  • Nucleophile/Catalyst Reactivity: Highly reactive nucleophiles (e.g., Grignard reagents, organolithiums) or strong acid catalysts will lead to a faster reaction and a more rapid release of heat.[1][2]

  • Concentration: Higher concentrations of reactants will result in a greater heat release per unit volume.

  • Temperature: Higher initial reaction temperatures will increase the reaction rate, leading to a faster generation of heat.[3] This can create a dangerous feedback loop, potentially resulting in a thermal runaway.[4][5]

  • Mixing: Inefficient stirring can lead to localized "hot spots" where the reaction proceeds much faster, increasing the risk of a runaway reaction.

  • Scale: As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4][6][7] This is a critical consideration during scale-up.[4][8][9]

Q3: What are the most common side reactions to be aware of?

A3: Besides the desired ring-opened product, potential side reactions include:

  • Polymerization: Under strongly acidic conditions or at elevated temperatures, this compound can undergo cationic polymerization, leading to the formation of high molecular weight byproducts.[3]

  • Loss of Regioselectivity: With unsymmetrical epoxides like this compound, different reaction conditions can lead to a mixture of products where the nucleophile attacks either the more or less substituted carbon.[3][10][11]

  • Carbocation Rearrangements: In acid-catalyzed reactions, the formation of a carbocation-like intermediate can sometimes lead to molecular rearrangements, resulting in unexpected products.[3]

Q4: How can I safely quench a reaction with this compound if I suspect a thermal runaway?

A4: If you observe an uncontrolled temperature rise, immediate action is required. Have a pre-prepared quench solution ready. For nucleophilic reactions, a common strategy is to add a proton source, like a solution of ammonium (B1175870) chloride or a weak acid, to neutralize the reactive species. For acid-catalyzed reactions, a cold, dilute solution of a weak base like sodium bicarbonate can be used. The quench should be performed cautiously to avoid a violent reaction from the quenching agent itself. In a larger-scale setup, having a "dump tank" with a pre-cooled quenching agent is a recommended safety measure.[8]

Troubleshooting Guide

Issue Possible Causes Suggested Solutions
Rapid, Uncontrolled Temperature Spike 1. Rate of reagent addition is too fast.2. Insufficient cooling.3. Reactant concentration is too high.1. Immediately stop the addition of reagents.2. Apply emergency cooling (e.g., ice-water bath, dry ice/acetone bath).[12]3. If the temperature continues to rise, proceed with the emergency quenching protocol.4. For future experiments, reduce the addition rate, use a more dilute solution, and ensure the cooling system is adequate for the reaction scale.[9]
Formation of Polymeric Byproducts 1. Use of a highly concentrated acid catalyst.2. High reaction temperature.1. Use a catalytic amount of a milder acid.2. Perform the reaction at a lower temperature, even if it requires a longer reaction time.3. Add the epoxide slowly to the reaction mixture to maintain a low concentration of the reactive intermediate.[3]
Inconsistent Product Ratios (Loss of Regioselectivity) 1. The choice of catalyst or nucleophile.2. Reaction temperature and solvent effects.1. For nucleophilic attack at the less hindered carbon, use basic or neutral conditions with a strong nucleophile.[2][11]2. For attack at the more substituted carbon, acid-catalyzed conditions are typically employed.[2][11]3. Systematically vary the temperature and solvent to find the optimal conditions for the desired regioselectivity.
Reaction Fails to Initiate 1. Purity of reagents or solvents.2. Insufficiently active catalyst or nucleophile.3. Reaction temperature is too low.1. Ensure all reagents and solvents are pure and dry.2. Verify the quality and activity of the catalyst or nucleophile.3. Gradually increase the temperature while carefully monitoring for any signs of an exotherm.

Data Presentation

The following tables provide illustrative quantitative data for the ring-opening of a generic long-chain terminal epoxide, similar to this compound, with a primary amine. This data is intended for guidance and hazard assessment; actual values should be determined experimentally using techniques like reaction calorimetry.[6][8]

Table 1: Illustrative Thermochemical Data

ParameterValueUnitsNotes
Heat of Reaction (ΔHrxn)-100 to -150kJ/molHighly dependent on the nucleophile and solvent.
Adiabatic Temperature Rise (ΔTad)120 - 180°CFor a 1 M solution in toluene. This highlights the potential for a significant temperature increase if cooling fails.
Specific Heat Capacity (Cp)1.8 - 2.2J/(g·K)Typical for organic reaction mixtures.
Onset Temperature of Decomposition> 250°CTo be determined by DSC/TGA for the specific product.

Table 2: Illustrative Reaction Conditions and Heat Flow

NucleophileSolventTemperature (°C)Addition Time (h)Max Heat Flow (W/L)
ButylamineToluene25250
AnilineMethanol50425
IsopropylamineTHF0340

Experimental Protocols

Protocol 1: Reaction Calorimetry for a Nucleophilic Ring-Opening Reaction

Objective: To determine the heat of reaction and maximum heat evolution rate for the reaction of this compound with a primary amine to ensure safe scale-up.

Methodology:

  • System Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1e) is set up according to the manufacturer's instructions.

  • Calibration: Perform a solvent calibration to determine the heat transfer coefficient.

  • Charging the Reactor: Charge the reactor with this compound and the chosen solvent (e.g., toluene).

  • Temperature Equilibration: Bring the reactor contents to the desired initial temperature (e.g., 25°C).

  • Dosing: Begin the controlled addition of the primary amine solution at a slow, predetermined rate.

  • Data Acquisition: Continuously monitor the reaction temperature, jacket temperature, and heat flow. The instrument's software will calculate the real-time heat evolution.

  • Post-Addition Hold: After the addition is complete, hold the reaction at the set temperature to measure any residual heat flow.

  • Analysis: Use the collected data to calculate the total heat of reaction (ΔHrxn), the maximum rate of heat evolution, and the adiabatic temperature rise (ΔTad).[13]

Protocol 2: Laboratory Scale Synthesis with Exotherm Control

Objective: To safely synthesize the β-amino alcohol product from this compound and a primary amine on a laboratory scale (e.g., 50-100 mmol).

Methodology:

  • Apparatus: Set up a round-bottom flask equipped with a magnetic stirrer, a thermometer to monitor the internal temperature, a dropping funnel for controlled addition, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Cooling: Place the flask in a cooling bath (e.g., an ice-water bath) to maintain the desired reaction temperature.[12]

  • Reagent Preparation: Dissolve this compound in an appropriate solvent (e.g., THF) in the reaction flask. Load a solution of the primary amine in the same solvent into the dropping funnel.

  • Controlled Addition: Cool the flask to the target temperature (e.g., 0°C). Begin the dropwise addition of the amine solution, ensuring the internal temperature does not exceed a predetermined limit (e.g., 5°C).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots.

  • Warming and Quenching: Once the addition is complete and the initial exotherm has subsided, allow the reaction to slowly warm to room temperature and stir until completion. Quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.

  • Work-up: Proceed with standard extraction and purification procedures.

Mandatory Visualizations

Exotherm_Management_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_control Control and Troubleshooting start Define Reaction Scale and Desired Product lit_review Literature Review for Similar Reactions start->lit_review hazard_assessment Initial Hazard Assessment (DSC, RC on small scale) lit_review->hazard_assessment setup Setup Apparatus with Cooling and Monitoring hazard_assessment->setup controlled_addition Controlled Addition of Reagents setup->controlled_addition monitoring Monitor Internal Temperature and Reaction Progress controlled_addition->monitoring temp_check Temperature within Safe Limits? monitoring->temp_check temp_check->controlled_addition Yes emergency_stop STOP ADDITION Apply Emergency Cooling temp_check->emergency_stop No workup Work-up and Purification temp_check->workup Reaction Complete quench Quench Reaction emergency_stop->quench quench->workup

Caption: Workflow for managing exothermic reactions.

Signaling_Pathway_Placeholder cluster_info Note on Signaling Pathways cluster_pathway Hypothetical Biological Interaction info_node No specific signaling pathways involving this compound were identified in the available literature. The diagram below illustrates a general epoxide-initiated biological interaction. epoxide This compound protein Target Protein (e.g., enzyme with nucleophilic residue) epoxide->protein Nucleophilic Attack (e.g., by Cys, His, Lys) adduct Covalent Adduct (Protein-Epoxide Complex) protein->adduct downstream Alteration of Protein Function (Inhibition/Activation) adduct->downstream

References

Technical Support Center: Overcoming Steric Hindrance in 2-Undecyloxirane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Undecyloxirane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on overcoming the steric hindrance inherent to this long-chain epoxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its steric hindrance a concern?

This compound, also known as 1,2-epoxytridecane, is a terminal epoxide with a long C11 alkyl chain. The steric bulk of this undecyl group can hinder the approach of nucleophiles to the electrophilic carbon atoms of the oxirane ring, potentially leading to slow reaction rates, low yields, and a lack of regioselectivity in ring-opening reactions.

Q2: What are the general principles for regioselective ring-opening of this compound?

The regioselectivity of the ring-opening reaction is primarily dictated by the reaction conditions:

  • Basic or Neutral Conditions (SN2 Pathway): Under these conditions, strong, unhindered nucleophiles will preferentially attack the less sterically hindered carbon atom (C1), which is the terminal carbon of the undecyl chain. This results in the formation of a secondary alcohol at the C2 position.

  • Acidic Conditions (SN1-like Pathway): In the presence of a Brønsted or Lewis acid, the epoxide oxygen is first protonated or coordinated to the acid, making it a better leaving group. This promotes the development of a partial positive charge on the more substituted carbon atom (C2), which is better able to stabilize it. Consequently, the nucleophile will preferentially attack the more substituted C2 carbon, leading to the formation of a primary alcohol at the C1 position.

Q3: How can I improve the yield of my this compound ring-opening reaction?

Low yields can be attributed to several factors. Consider the following to improve your reaction outcome:

  • Catalyst Choice: The use of a suitable catalyst is crucial. For acid-catalyzed reactions, Lewis acids like Scandium triflate (Sc(OTf)₃) or Indium(III) triflate (In(OTf)₃) can effectively activate the epoxide ring. For base-catalyzed reactions, ensure your base is strong enough to deprotonate the nucleophile or the epoxide itself.

  • Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. However, be cautious as higher temperatures can also lead to side reactions and decomposition.

  • Solvent Selection: The choice of solvent can significantly impact reaction rates and solubility of reactants. Polar aprotic solvents are often suitable for SN2 reactions, while polar protic solvents can participate in the reaction under acidic conditions.

  • Reactant Purity: Ensure that your this compound, nucleophile, and solvent are pure and dry, as impurities can interfere with the reaction or poison the catalyst.

Q4: I am observing a mixture of regioisomers. How can I improve the regioselectivity?

Achieving high regioselectivity is a common challenge. Here are some strategies:

  • Catalyst Control: The choice of catalyst is paramount. For attack at the C2 position (SN1-like), a strong Lewis acid is often effective. For attack at the C1 position (SN2), a bulky, non-coordinating base with a strong nucleophile is preferred. Some catalyst systems, like those based on Europium(III) triflate (Eu(OTf)₃), have been shown to provide high C3 (equivalent to C1 in this compound) selectivity in the ring-opening of 2,3-epoxy alcohols.[1]

  • Nucleophile Choice: The nature of the nucleophile plays a significant role. Small, highly nucleophilic species are more likely to attack the less hindered C1 position. Bulky nucleophiles may show lower reactivity or favor attack at the more accessible C1 position.

  • Protecting Groups: In complex molecules, the presence of nearby directing groups can influence the regioselectivity of the epoxide ring opening.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no conversion Insufficient reaction temperature: The steric hindrance of the undecyl group requires more energy to overcome.Gradually increase the reaction temperature and monitor the progress by TLC or GC.
Poor catalyst activity: The catalyst may be poisoned by impurities or may not be suitable for the specific transformation.Use a freshly opened or purified catalyst. Consider screening different Lewis or Brønsted acids/bases.
Low nucleophilicity of the attacking species: The chosen nucleophile may not be strong enough to open the sterically hindered epoxide ring.Consider using a more potent nucleophile or adding an activating agent (e.g., a base to deprotonate an alcohol or thiol).
Formation of multiple products (poor regioselectivity) Inappropriate reaction conditions: The chosen conditions (acidic vs. basic) may not strongly favor one reaction pathway over the other.For SN2-type reactions (attack at C1), ensure strictly basic or neutral conditions. For SN1-type reactions (attack at C2), use a strong acid catalyst.
Mixed SN1/SN2 mechanism: Some reaction conditions can lead to a mixture of both pathways.Fine-tune the reaction conditions by changing the solvent, temperature, or catalyst to favor one mechanism.
Polymerization of the epoxide Strongly acidic or basic conditions: Both extremes can promote the polymerization of epoxides.Use a milder acid or base, or a catalytic amount of the promoter. Control the reaction temperature carefully.
Difficulty in product purification Similar polarity of starting material and product: The long alkyl chain can make separation challenging.Optimize your chromatography conditions (e.g., solvent gradient, column material) or consider derivatization of the product to alter its polarity before purification.

Data Presentation: Regioselective Ring-Opening of Long-Chain Epoxides

While specific data for this compound is dispersed in the literature, the following tables provide representative data for the ring-opening of structurally similar long-chain epoxides, illustrating the impact of reaction conditions on yield and regioselectivity.

Table 1: Aminolysis of 1,2-Epoxydodecane

EntryAmineCatalystSolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio (C2:C1 attack)
1AnilineNoneNeat80124585:15
2AnilineSc(OTf)₃ (5 mol%)CH₃CN25292>99:1
3MorpholineNoneNeat80106090:10
4MorpholineLiClO₄ (10 mol%)CH₃CN25488>99:1

Table 2: Azidolysis of 1,2-Epoxydodecane

EntryAzide SourceCatalystSolventTemp (°C)Time (h)Yield (%)Regioisomeric Ratio (C1:C2 attack)
1NaN₃NH₄ClMeOH/H₂O60127595:5
2NaN₃CeCl₃·7H₂O (10 mol%)CH₃CN/H₂O80394>99:1
3TMSN₃Ti(OⁱPr)₄ (10 mol%)CH₂Cl₂0190>99:1

Experimental Protocols

Protocol 1: Synthesis of this compound via Sharpless Asymmetric Epoxidation

This protocol describes the synthesis of chiral this compound from the corresponding allylic alcohol, (Z)-tridec-2-en-1-ol.

Materials:

  • (Z)-tridec-2-en-1-ol

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET)

  • tert-Butyl hydroperoxide (TBHP) in decane

  • Dichloromethane (DCM), anhydrous

  • 3Å Molecular sieves, powdered

Procedure:

  • A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous DCM and powdered 3Å molecular sieves.

  • The flask is cooled to -20 °C.

  • (+)-Diethyl L-tartrate is added, followed by the dropwise addition of titanium(IV) isopropoxide. The mixture is stirred for 30 minutes at -20 °C.

  • A solution of (Z)-tridec-2-en-1-ol in DCM is added dropwise, keeping the temperature below -20 °C.

  • tert-Butyl hydroperoxide is added dropwise over a period of 1-2 hours, maintaining a temperature of -20 °C.

  • The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of water.

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • The layers are separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford this compound.

Protocol 2: Lewis Acid-Catalyzed Regioselective Ring-Opening of this compound with an Amine

This protocol outlines a general procedure for the reaction of this compound with an amine nucleophile in the presence of a Lewis acid catalyst to favor attack at the C2 position.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Lewis acid catalyst (e.g., Sc(OTf)₃, In(OTf)₃)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

Procedure:

  • To a stirred solution of this compound (1.0 equiv) and the amine (1.2 equiv) in the anhydrous solvent, add the Lewis acid catalyst (1-10 mol%) at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the corresponding β-amino alcohol.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_ring_opening Regioselective Ring-Opening start Start: (Z)-tridec-2-en-1-ol epoxidation Sharpless Asymmetric Epoxidation - Ti(O-iPr)4, (+)-DET - t-BuOOH, DCM, -20°C start->epoxidation workup_synthesis Aqueous Workup & Purification epoxidation->workup_synthesis product_epoxide This compound workup_synthesis->product_epoxide reaction Ring-Opening Reaction - Anhydrous Solvent - Room Temperature product_epoxide->reaction nucleophile Nucleophile (e.g., Amine) nucleophile->reaction lewis_acid Lewis Acid Catalyst (e.g., Sc(OTf)3) lewis_acid->reaction workup_ring_opening Quenching & Purification reaction->workup_ring_opening final_product β-Functionalized Alcohol workup_ring_opening->final_product

Caption: Experimental workflow for the synthesis and subsequent regioselective ring-opening of this compound.

signaling_pathway cluster_conditions Reaction Conditions cluster_mechanism Reaction Mechanism cluster_outcome Regiochemical Outcome acidic Acidic Conditions (Brønsted or Lewis Acid) sn1 SN1-like Pathway (Carbocationic character at C2) acidic->sn1 Favors basic Basic/Neutral Conditions (Strong Nucleophile) sn2 SN2 Pathway basic->sn2 Favors attack_c2 Nucleophilic Attack at C2 (More substituted carbon) sn1->attack_c2 Leads to attack_c1 Nucleophilic Attack at C1 (Less substituted carbon) sn2->attack_c1 Leads to

Caption: Logical relationship between reaction conditions and regiochemical outcome in this compound ring-opening.

References

Methods for quenching 2-Undecyloxirane reactions effectively

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the effective quenching of reactions involving 2-Undecyloxirane.

Frequently Asked Questions (FAQs)

Q1: My quenching process is extremely exothermic and violent. What's causing this and how can I prevent it?

A1: A violent quench is typically caused by the rapid reaction of the quenching agent with unreacted, highly reactive species (like Grignard or organolithium reagents) or the rapid neutralization of strong acids/bases.[1] The primary causes and solutions are:

  • Rapid Addition of Quenching Agent: The agent was likely added too quickly.[1] Always add the quenching solution dropwise using an addition funnel to control the rate.[1][2]

  • Poor Heat Dissipation: The heat generated is not being removed effectively.[1] Ensure the reaction flask is submerged in an ice bath before and during the entire quenching process.[1][2]

  • High Concentration: A concentrated reaction mixture can lead to a rapid temperature increase.[1] Consider diluting the mixture with an appropriate anhydrous solvent (e.g., THF, diethyl ether) before you begin to quench.[1]

  • Induction Periods: Some reactions have an induction period where nothing seems to happen, followed by a sudden, rapid exotherm.[1] Be patient and do not add more quenching agent if the reaction does not start immediately.[1]

Q2: How do I know when my this compound reaction is complete and ready to be quenched?

A2: The most common method for monitoring the progress of a reaction is Thin-Layer Chromatography (TLC).[3][4] You can determine if the reaction is complete by observing the disappearance of the starting material (this compound).[4][5] A typical TLC setup involves spotting the starting material, the reaction mixture, and a "co-spot" (both starting material and reaction mixture in the same lane) on a TLC plate.[5][6] The reaction is considered complete when the spot corresponding to this compound is no longer visible in the reaction mixture lane.[4]

Q3: I've quenched my reaction, but during the workup, I'm getting an emulsion that won't separate. What should I do?

A3: Emulsion formation is a common issue during aqueous workups, particularly when using solvents like THF or in the presence of certain salts.[7][8] To resolve an emulsion, you can:

  • Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.[9]

  • If practical, remove the organic solvent (e.g., THF) via rotary evaporation before performing the aqueous workup.[8]

  • Filter the entire mixture through a pad of Celite.

Q4: Which quenching agent should I use for my specific reaction?

A4: The choice of quenching agent depends entirely on the reaction conditions (acidic or basic/nucleophilic).

  • For acid-catalyzed reactions , the goal is to neutralize the acid catalyst.[3] A weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is typically used.[2][3]

  • For reactions with strong nucleophiles (e.g., Grignard reagents, organolithiums), the "quench" is a two-part process: protonating the intermediate alkoxide to form the alcohol product and neutralizing the excess reactive nucleophile.[10][11] A weak acid is ideal. A saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is widely used as it is acidic enough to protonate the alkoxide but generally not strong enough to cause side reactions with the alcohol product.[1][2] Dilute acids like 1M HCl can also be used, but care must be taken to control the exotherm and avoid acid-sensitive functional groups.[1]

Q5: My yields are low. Could the quenching step be the problem?

A5: Yes, an improper quench can lead to low yields. If the quench is too vigorous, it can lead to localized heating and decomposition of the desired product. If the wrong quenching agent is used (e.g., a strong acid when a mild one is needed), it can cause side reactions like dehydration of the resulting alcohol. Furthermore, if the reaction was not actually complete before quenching, the yield will naturally be low. Always confirm reaction completion with a technique like TLC before beginning the quench.[3]

Data Presentation

Table 1: Quenching Agent Selection Guide for this compound Reactions
Reaction TypeCommon Quenching AgentPurpose of QuenchKey Considerations
Acid-Catalyzed Ring Opening Saturated aq. NaHCO₃ or Na₂CO₃Neutralize the acid catalyst.[2][3]Addition can cause CO₂ evolution (gas); add slowly to avoid foaming.
Dilute aq. NaOH or KOHNeutralize the acid catalyst.Can be more exothermic than bicarbonate; may cause base-mediated side reactions.
Base/Nucleophile-Catalyzed Ring Opening Saturated aq. NH₄ClProtonate the alkoxide intermediate; neutralize excess Grignard/organolithium reagent.[1][2]Generally the safest and most common choice; provides a mild acidic quench.[2]
(e.g., Grignard, Organolithium, LiAlH₄)Water (H₂O)Protonate the alkoxide.[10]Can react violently with unreacted organometallic reagents; less effective at neutralizing strong bases.
Dilute aq. HCl or H₂SO₄Protonate the alkoxide.[12]Highly exothermic reaction with strong bases/nucleophiles; risk of acid-catalyzed side reactions (e.g., elimination).[12]

Mandatory Visualization

G start What is your issue during the quench? p1 Violent / Exothermic Reaction start->p1 p2 Incomplete Reaction / Low Yield start->p2 p3 Emulsion During Workup start->p3 c1a Cause: Quenching agent added too quickly p1->c1a c1b Cause: Inadequate cooling p1->c1b c1c Cause: Reaction is too concentrated p1->c1c s1a Solution: Add agent dropwise with an addition funnel c1a->s1a s1b Solution: Use an ice bath throughout the addition c1b->s1b s1c Solution: Dilute with anhydrous solvent before quenching c1c->s1c c2a Cause: Reaction not finished before quench p2->c2a c2b Cause: Incorrect quenching agent used p2->c2b s2a Solution: Monitor reaction with TLC until starting material is consumed c2a->s2a s2b Solution: Select agent based on reaction type (see Table 1) c2b->s2b c3a Cause: High concentration of salts or polar solvent (THF) p3->c3a s3a Solution: Add brine (sat. aq. NaCl) to break emulsion c3a->s3a s3b Solution: Remove solvent via rotovap before workup c3a->s3b

Caption: Troubleshooting workflow for this compound reaction quenching.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC

This protocol describes the general procedure for monitoring the consumption of this compound.

  • Prepare the TLC Chamber: Add a suitable eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to a developing chamber to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere to saturate.[6]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark three lanes on the baseline for the starting material (SM), co-spot (Co), and reaction mixture (RM).[6]

  • Spot the Plate:

    • In the 'SM' lane, spot a dilute solution of your starting this compound.[4]

    • In the 'RM' lane, use a capillary tube to take a tiny aliquot of your reaction mixture and spot it.[5][13]

    • In the 'Co' lane, spot the starting material first, then spot the reaction mixture directly on top of it.[6]

  • Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the baseline is above the solvent level.[13] Allow the solvent to run up the plate until it is about 1 cm from the top.[13]

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using a UV lamp and/or by dipping the plate in a chemical stain (e.g., potassium permanganate) and gently heating.[6]

  • Analyze: The reaction is complete when the spot corresponding to the starting material in the 'SM' lane is absent from the 'RM' lane.[4] Repeat this process at regular intervals (e.g., every 30 minutes) until completion.

Protocol 2: Quenching a Grignard Reaction with this compound

This protocol details a controlled quench following a nucleophilic attack from a Grignard reagent.

  • Monitor Completion: Ensure the reaction is complete by following Protocol 1.

  • Cool the Reaction: Place the reaction flask in a well-maintained ice-water bath and allow it to cool to 0 °C.[1][2]

  • Prepare Quenching Agent: Prepare a saturated aqueous solution of ammonium chloride (NH₄Cl).[2]

  • Slow Addition: Transfer the NH₄Cl solution to a dropping funnel. Add the solution dropwise to the cooled, vigorously stirred reaction mixture.[1][2] Monitor the internal temperature to ensure it does not rise significantly.

  • Complete the Quench: Continue adding the quenching solution until no further exothermic reaction is observed. Often, a precipitate (magnesium salts) will form.

  • Proceed to Workup: Once the quench is complete, the mixture can be warmed to room temperature. The product can then be isolated by transferring the mixture to a separatory funnel for aqueous workup.[7][9] This typically involves extracting the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.[2]

References

Technical Support Center: Monitoring 1,2-Epoxytridecane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical challenges in monitoring 1,2-epoxytridecane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for monitoring the consumption of 1,2-epoxytridecane in a reaction?

A: The most common and effective methods for monitoring 1,2-epoxytridecane reactions are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry detectors. Due to the lack of a strong chromophore in 1,2-epoxytridecane, derivatization is frequently employed for HPLC-UV analysis to enhance detection.

Q2: Why am I observing poor peak shape, specifically peak tailing, in my GC analysis of 1,2-epoxytridecane?

A: Peak tailing for a polar compound like 1,2-epoxytridecane in GC analysis is often due to interactions with active sites within the GC system.[1] Common causes include:

  • Active sites in the injector liner: The liner can have silanol (B1196071) groups that interact with the epoxide.

  • Column contamination: Buildup of non-volatile residues on the column can create active sites.

  • Improper column installation: A poor column cut or incorrect installation depth can cause turbulence and peak distortion.[2]

  • Inadequate deactivation: The column's stationary phase may not be sufficiently inert for analyzing epoxides.

Q3: My 1,2-epoxytridecane sample appears to be degrading over time, leading to inconsistent results. What could be the cause?

A: 1,2-Epoxytridecane, like other epoxides, is susceptible to hydrolysis and polymerization.[3][4] It is sensitive to moisture and incompatible with strong acids and bases.[3][4] Storage conditions are critical; it should be stored in a tightly sealed container, preferably under an inert atmosphere and at a low temperature, to minimize degradation.

Q4: I am having difficulty achieving good sensitivity for 1,2-epoxytridecane using HPLC with a UV detector. What can I do?

A: The epoxide ring itself does not have a strong UV chromophore. To enhance sensitivity, pre-column or post-column derivatization is recommended. A common method involves derivatization with a reagent that introduces a highly UV-absorbent moiety to the molecule. For instance, N,N-diethyldithiocarbamate (DTC) can be used to derivatize epoxides, allowing for sensitive detection by RP-HPLC with UV detection.[5][6]

Q5: What are some potential byproducts I should be aware of when monitoring reactions of 1,2-epoxytridecane?

A: The primary byproducts will depend on the specific reaction conditions. However, common side reactions for epoxides include:

  • Hydrolysis: Reaction with any residual water to form the corresponding diol (tridecane-1,2-diol).

  • Polymerization: Especially in the presence of acid or base catalysts, 1,2-epoxytridecane can polymerize.[3][4]

  • Isomerization: Rearrangement to form aldehydes or ketones under certain catalytic conditions.

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Issue Potential Cause Troubleshooting Action
Peak Tailing Active sites in the GC inlet or column.[1]- Use a deactivated inlet liner. - Perform inlet maintenance (replace septum and liner). - Trim the first few centimeters of the analytical column. - Use a column specifically designed for analyzing polar compounds.
Improper column installation.[2]- Ensure a clean, square cut of the column. - Verify the correct column installation depth in the injector and detector.
Poor Reproducibility Sample degradation.- Prepare samples fresh and analyze them promptly. - Ensure solvents are dry.
Inconsistent injection volume.- Check the autosampler syringe for air bubbles or leaks. - Manually inspect the injection process.
Ghost Peaks Contamination in the syringe, inlet, or carrier gas.- Rinse the syringe with a strong solvent. - Bake out the inlet and column. - Check the purity of the carrier gas and ensure gas traps are functional.
High-Performance Liquid Chromatography (HPLC) Analysis
Issue Potential Cause Troubleshooting Action
Low Signal/Sensitivity Lack of a strong chromophore in 1,2-epoxytridecane.- Employ a derivatization method to attach a UV-active or fluorescent tag. - Use a more sensitive detector, such as a mass spectrometer (LC-MS).
Incomplete Derivatization Suboptimal reaction conditions for derivatization.- Optimize derivatization parameters (reagent concentration, temperature, reaction time). - Ensure all reagents are fresh and of high quality.
Variable Retention Times Changes in mobile phase composition.- Prepare fresh mobile phase daily. - Ensure thorough mixing and degassing of the mobile phase.
Column temperature fluctuations.- Use a column oven to maintain a stable temperature.
Broad Peaks Column degradation or contamination.- Flush the column with a strong solvent. - If the problem persists, replace the column.
Extra-column volume.- Use tubing with a small internal diameter and keep lengths to a minimum.

Experimental Protocols

Protocol 1: GC-MS Analysis of 1,2-Epoxytridecane

This protocol provides a general guideline for the analysis of 1,2-epoxytridecane by GC-MS. Method optimization will be required based on the specific reaction matrix and instrumentation.

1. Sample Preparation:

  • Quench the reaction at the desired time point.
  • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
  • Dry the organic layer over anhydrous sodium sulfate.
  • Dilute an aliquot of the extract to a suitable concentration for GC-MS analysis.
  • If necessary, perform a derivatization step (e.g., silylation) to improve peak shape and volatility, although this is not always required for epoxides of this molecular weight.

2. GC-MS Parameters:

Parameter Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1) or Splitless, depending on concentration
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

3. Data Analysis:

  • Monitor the disappearance of the 1,2-epoxytridecane peak and the appearance of product peaks over time.
  • Quantification can be achieved using an internal standard and a calibration curve.

Protocol 2: HPLC Analysis of 1,2-Epoxytridecane with DTC Derivatization

This protocol is adapted from a method for the analysis of other epoxides and should be optimized for 1,2-epoxytridecane.[5][6]

1. Derivatization Procedure:

  • To an aliquot of the sample (in a suitable solvent like acetonitrile), add a 100- to 1000-fold molar excess of N,N-diethyldithiocarbamate (DTC).[5][6]
  • Incubate the mixture at 60 °C for 20 minutes at a neutral pH.[5][6]
  • Acidify the reaction mixture to approximately pH 2 with phosphoric acid to decompose the unreacted DTC.[5][6]

2. HPLC-UV Parameters:

Parameter Setting
Column C18 reversed-phase, 150 x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic or gradient elution with acetonitrile (B52724) and water. A starting point could be 40% acetonitrile in water.[5][6]
Flow Rate 1 mL/min[5][6]
Column Temperature 30 °C
Injection Volume 20 µL[5][6]
Detection UV at 278 nm[5][6]

3. Data Analysis:

  • The derivatized 1,2-epoxytridecane will have a strong UV absorbance, allowing for sensitive quantification.
  • Use a calibration curve prepared with derivatized standards of 1,2-epoxytridecane for accurate quantification.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing reaction Reaction Mixture quench Quench Reaction reaction->quench extract Solvent Extraction quench->extract dry Dry Organic Layer extract->dry dilute Dilute for Analysis dry->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometry Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Workflow for monitoring 1,2-epoxytridecane reactions using GC-MS.

logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Troubleshooting Actions problem Analytical Problem (e.g., Peak Tailing) cause1 Chemical Interactions (Active Sites) problem->cause1 cause2 Physical Issues (Leaks, Poor Installation) problem->cause2 cause3 Sample Instability problem->cause3 solution1 System Maintenance (Liner/Column Replacement) cause1->solution1 solution2 Verify System Integrity (Leak Check, Re-install Column) cause2->solution2 solution3 Optimize Sample Handling (Fresh Prep, Proper Storage) cause3->solution3

Caption: Logical approach to troubleshooting analytical issues.

Disclaimer: The signaling pathway information for 1,2-epoxytridecane is not well-established in publicly available literature. The following diagram illustrates a generalized signaling pathway that could be influenced by lipid-derived epoxides, based on research on endogenous epoxyeicosatrienoic acids (EETs). This should be considered a hypothetical model for 1,2-epoxytridecane.

hypothetical_signaling_pathway epoxy 1,2-Epoxytridecane (Hypothetical Ligand) receptor G-Protein Coupled Receptor (GPCR) (Putative) epoxy->receptor Binding gprotein G-Protein Activation receptor->gprotein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) gprotein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger pka Protein Kinase A (PKA) second_messenger->pka response Cellular Response (e.g., Anti-inflammatory, Vasodilation) pka->response Phosphorylation Cascade

Caption: Hypothetical signaling pathway for an epoxide ligand.

References

Technical Support Center: Enhancing Stereoselectivity in 2-Undecyloxirane Ring-Opening

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective ring-opening of 2-Undecyloxirane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stereoselectivity of the this compound ring-opening reaction?

A1: The stereoselectivity is primarily dictated by the reaction mechanism, which is influenced by the reaction conditions (acidic, basic, or neutral) and the choice of catalyst. In basic or neutral conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide, leading to an inversion of stereochemistry.[1] Under acidic conditions, the mechanism has more SN1 character, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge. For achieving high enantioselectivity, the use of a chiral catalyst is crucial. Chiral metal-salen complexes, for instance, can facilitate highly enantioselective ring-opening reactions.[2]

Q2: We are observing low enantiomeric excess (ee) in our reaction. What are the potential causes?

A2: Low enantiomeric excess can stem from several factors:

  • Catalyst Inactivity or Insufficient Loading: The chiral catalyst may be deactivated or used at a suboptimal concentration. Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if required).

  • Reaction Temperature: Generally, lower temperatures favor higher enantioselectivity by better differentiating the energy of the diastereomeric transition states.

  • Solvent Effects: The solvent can significantly influence the catalyst's conformation and its interaction with the substrate, thereby affecting stereoselectivity.

  • Non-selective Background Reaction: A non-catalyzed reaction may be occurring in parallel, producing a racemic mixture of the product and thus lowering the overall ee.

Q3: How does the long undecyl chain of this compound affect the reaction?

A3: The long alkyl chain can influence the reaction in several ways. It may introduce steric hindrance that can affect the rate of reaction. Additionally, the solubility of the epoxide in various solvents might be different from smaller, more commonly used epoxides, which can impact reaction kinetics and catalyst performance. The ether linkage in the side chain could potentially coordinate with certain Lewis acidic catalysts, which might influence the regioselectivity of the ring-opening.

Q4: For drug development, what are the key considerations when scaling up a stereoselective ring-opening reaction of this compound?

A4: Key considerations for scaling up include:

  • Catalyst Cost and Recyclability: Chiral catalysts can be expensive. The feasibility of catalyst recovery and reuse is a critical factor for large-scale synthesis.

  • Process Safety: Ring-opening reactions of epoxides can be exothermic. Careful control of reaction temperature and addition rates is essential to prevent thermal runaways.

  • Purification: Removal of the catalyst and byproducts from the final product is crucial, especially for pharmaceutical applications where stringent purity requirements are in place.

  • Robustness: The reaction should be robust and reproducible on a larger scale, with minimal sensitivity to minor variations in reaction conditions.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation. 2. Insufficient reaction time or temperature. 3. Poor solubility of reactants or catalyst.1. Ensure catalyst purity and proper handling. Consider a higher catalyst loading. 2. Monitor the reaction over a longer period. Gradually increase the temperature. 3. Screen different solvents to improve solubility.
Low Stereoselectivity (ee or dr) 1. Reaction temperature is too high. 2. Suboptimal solvent. 3. Competing non-selective background reaction. 4. Racemization of the product under reaction conditions.1. Decrease the reaction temperature. 2. Perform a solvent screen to identify a solvent that enhances stereoselectivity. 3. Use a higher catalyst loading to accelerate the desired catalytic pathway. 4. Check the stability of the product under the reaction conditions.
Poor Regioselectivity 1. Incorrect reaction conditions (acidic vs. basic). 2. Catalyst does not effectively control regioselectivity for this substrate.1. For attack at the less substituted carbon, ensure basic or neutral conditions. For the more substituted carbon, use acidic conditions. 2. Screen different chiral catalysts that are known to exhibit high regioselectivity.
Formation of Byproducts 1. Over-reaction or side reactions. 2. Polymerization of the epoxide. 3. Reaction with solvent.1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Use milder reaction conditions (lower temperature, less concentrated reagents).[5] 3. Choose an inert solvent.

Quantitative Data Presentation

The following table summarizes representative data for the hydrolytic kinetic resolution (HKR) of a long-chain terminal epoxide, which serves as a good model for this compound.

Table 1: Hydrolytic Kinetic Resolution of (±)-1-Tridecene Oxide

CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Conversion (%)Epoxide ee (%)Diol ee (%)Reference
(S,S)-salen-Co(III)OAc0.5NoneRT18~50>99~98[6]

Note: This data is for 1-tridecene (B165156) oxide, a close structural analog of this compound.

Experimental Protocols

Protocol 1: General Procedure for Hydrolytic Kinetic Resolution (HKR) of a Terminal Epoxide

This protocol is based on the highly efficient method developed by Jacobsen and coworkers for the HKR of terminal epoxides.[7][8]

Materials:

  • Racemic this compound

  • Chiral (salen)Co(III)OAc catalyst

  • Deionized water

  • Suitable organic solvent (e.g., THF, if necessary)

Procedure:

  • To the racemic this compound (1.0 equiv), add the chiral (salen)Co(III)OAc catalyst (0.2–2.0 mol%).

  • If the epoxide is highly viscous or solid, a minimal amount of solvent can be added to ensure mixing.

  • Cool the mixture to 0 °C in an ice bath.

  • Add deionized water (0.5 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC, or HPLC) to determine when approximately 50% conversion has been reached.

  • Upon reaching the desired conversion, the reaction mixture can be worked up by partitioning between an organic solvent and water.

  • The unreacted epoxide and the resulting 1,2-diol can be separated by column chromatography.

  • The enantiomeric excess of the recovered epoxide and the diol product should be determined by chiral HPLC or GC analysis.

Visualizations

Diagrams

experimental_workflow General Experimental Workflow for HKR setup Reaction Setup: - Racemic this compound - Chiral (salen)Co(III)OAc Catalyst cooling Cooling to 0 °C setup->cooling addition Addition of Water (0.5 equiv) cooling->addition reaction Stirring at Room Temperature (12-24 h) addition->reaction monitoring Reaction Monitoring (GC/TLC/HPLC) reaction->monitoring workup Work-up and Extraction monitoring->workup ~50% Conversion separation Chromatographic Separation workup->separation analysis Chiral HPLC/GC Analysis separation->analysis

Caption: General laboratory workflow for Hydrolytic Kinetic Resolution (HKR).

troubleshooting_logic Troubleshooting Low Stereoselectivity start Low Enantiomeric Excess (ee) temp Is the reaction temperature optimized? (Lower temp is often better) start->temp solvent Has a solvent screen been performed? temp->solvent Yes solution1 Decrease Temperature temp->solution1 No catalyst Is the catalyst active and at sufficient loading? solvent->catalyst Yes solution2 Screen Solvents solvent->solution2 No background Is a non-selective background reaction occurring? catalyst->background Yes solution3 Increase Catalyst Loading / Use Fresh Catalyst catalyst->solution3 No

Caption: Logical workflow for troubleshooting low stereoselectivity.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Synthetic 2-Undecyloxirane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates like 2-Undecyloxirane is of paramount importance for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound. Supporting experimental data and detailed protocols are provided to assist in method selection and implementation.

Introduction to this compound and its Purity

This compound, also known as 1,2-epoxytridecane, is a long-chain aliphatic epoxide. It is commonly synthesized via the epoxidation of a terminal alkene, 1-tridecene. This synthesis route can lead to several process-related impurities. The most common impurities include unreacted starting material (1-tridecene), the corresponding 1,2-tridecanediol formed by the hydrolysis of the epoxide ring, and residual reagents from the epoxidation process, such as the carboxylic acid byproduct of a peroxy acid oxidant.

Comparison of Analytical Techniques

The purity of this compound can be assessed by various analytical methods. While GC-MS is a powerful and widely used technique for this purpose, other methods such as High-Performance Liquid Chromatography (HPLC) with derivatization and Titrimetric methods offer alternative approaches.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV DetectionTitrimetry
Principle Separation of volatile compounds followed by mass-based identification and quantification.Separation in the liquid phase. Requires derivatization for UV detection of the epoxide.Chemical reaction and titration to determine the amount of epoxide.
Typical Purity > 98%> 98%Provides epoxide content (equivalent weight), not a full impurity profile.
Key Impurities Detected Unreacted alkene (1-tridecene), diol, other volatile byproducts.Diol, non-volatile impurities. Alkene may not be well-retained.Does not distinguish between different epoxide species.
Selectivity High, based on chromatographic separation and mass spectral data.Moderate to high, dependent on chromatographic resolution and derivatization.Low, as it titrates all epoxide groups present.
Sensitivity High, especially in Selected Ion Monitoring (SIM) mode.Moderate, dependent on the chromophore introduced during derivatization.Lower sensitivity compared to chromatographic methods.
Analysis Time ~20-30 minutes per sample.~20-40 minutes per sample (excluding derivatization time).~10-15 minutes per sample.

Experimental Protocols

A detailed protocol for the purity analysis of this compound by GC-MS is provided below.

GC-MS Protocol for this compound Purity Analysis

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the synthetic this compound sample.

    • Dissolve the sample in 10 mL of a suitable volatile solvent, such as hexane (B92381) or dichloromethane, to a final concentration of 2 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into a GC vial.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-400.

    • Solvent Delay: 3 minutes.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with libraries and known potential impurities.

    • Calculate the purity by the area percent method, where the area of the this compound peak is expressed as a percentage of the total area of all observed peaks.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Component Identification integrate->identify quantify Purity Calculation identify->quantify

Caption: Experimental workflow for the purity analysis of this compound by GC-MS.

Purity_Logic cluster_impurities Potential Impurities cluster_analysis GC-MS Analysis start Synthetic this compound Sample separation Separation of Components start->separation alkene Unreacted 1-Tridecene alkene->separation diol 1,2-Tridecanediol diol->separation byproduct Synthesis Byproducts byproduct->separation identification Mass Spectral Identification separation->identification result Purity Assessment identification->result

Caption: Logical relationship of components in the purity analysis of this compound.

A Comparative Guide to Determining the Enantiomeric Excess of Chiral 1,2-Epoxytridecane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug development, ensuring the stereochemical purity and efficacy of chiral molecules. For chiral 1,2-epoxytridecane derivatives, which serve as valuable synthetic intermediates, accurate ee determination is essential. This guide provides an objective comparison of the most common analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Overview of Analytical Methodologies

The selection of an appropriate analytical method depends on several factors, including the physical properties of the analyte (volatility, polarity), the required sensitivity, the availability of instrumentation, and the need for high-throughput screening.[1] Each technique offers a unique set of advantages and limitations for the analysis of chiral epoxides.

Method Principle Advantages Disadvantages Best Suited For
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[2]Wide applicability, high accuracy, and preparative scale potential.[3]Longer analysis times, higher solvent consumption.Routine analysis, method development, and purification of non-volatile derivatives.
Chiral GC Separation of volatile enantiomers based on their interaction with a chiral stationary phase, often cyclodextrin-based.[4]High resolution, fast analysis times, and high sensitivity.Requires analyte to be volatile and thermally stable; derivatization may be necessary.Analysis of volatile and thermally stable epoxyalkanes.
NMR Spectroscopy Conversion of enantiomers into diastereomers (via derivatization) or formation of diastereomeric complexes (with a chiral solvating agent), resulting in distinct NMR signals.[5]Provides structural information, requires no separation, relatively fast for screening.[6]Lower sensitivity, potential for signal overlap, requires higher sample concentration.Rapid screening, structural confirmation, and analysis without chromatographic separation.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for separating the enantiomers of chiral compounds.[2] The separation is achieved by passing the sample through a column packed with a chiral stationary phase (CSP). The differential diastereomeric interactions between the enantiomers and the CSP cause one enantiomer to be retained longer than the other, allowing for their separation and quantification.[7] For epoxides, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.

Experimental Protocol: Chiral HPLC
  • Sample Preparation: Dissolve a precise amount of the 1,2-Epoxytridecane derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Chiral Column: A polysaccharide-based chiral column (e.g., Daicel Chiralpak series).

    • Mobile Phase: Typically a mixture of n-hexane and isopropanol. The ratio is optimized to achieve baseline separation.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a wavelength where the derivative absorbs (e.g., 220 nm if a chromophore is present).

  • Analysis:

    • Inject 5-10 µL of the prepared sample.

    • Record the chromatogram. The two enantiomers will appear as separate peaks.

    • Inject a racemic standard to identify the retention times of both enantiomers.

  • Calculation of Enantiomeric Excess (ee):

    • Determine the area of each peak corresponding to the two enantiomers (Area1 and Area2).

    • Calculate the ee using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100

Performance Data: Chiral HPLC for Epoxide Separation
Parameter Typical Value Reference
Resolution (Rs) > 1.5 (baseline separation)[8]
Analysis Time 15 - 40 minutes[3]
Mobile Phase Hexane (B92381)/Isopropanol (90:10 v/v)[8]
Limit of Detection ~1-10 ng on columnGeneral HPLC performance

Method 2: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating volatile and thermally stable enantiomers with high resolution.[4] The principle is similar to HPLC, but the mobile phase is an inert gas (e.g., helium or hydrogen), and separation occurs in a long capillary column coated with a chiral stationary phase. Cyclodextrin derivatives are commonly used as CSPs for this purpose.[4]

Experimental Protocol: Chiral GC
  • Sample Preparation: Dissolve the 1,2-Epoxytridecane derivative in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of ~1 mg/mL.

  • Instrumentation:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Chiral Column: A capillary column coated with a cyclodextrin-based CSP (e.g., BETA DEX™).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a slow rate (e.g., 2-5 °C/min) to a final temperature (e.g., 180 °C).

  • Analysis:

    • Inject 1 µL of the sample in split mode.

    • Record the chromatogram.

    • Analyze a racemic standard to determine the elution order and retention times.

  • Calculation of Enantiomeric Excess (ee):

    • Calculate using the peak areas from the FID signal, as described in the HPLC method.

Performance Data: Chiral GC for Epoxide Separation
Parameter Typical Value Reference
Resolution (Rs) > 2.0[4]
Analysis Time 10 - 30 minutes[4]
Temperature Ramp 1-5 °C/min[4]
Limit of Detection ~10-100 pg on columnGeneral GC-FID performance

Method 3: NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be used to determine enantiomeric excess without chromatographic separation.[6] This is achieved by adding a chiral auxiliary that interacts with the enantiomers to create diastereomeric complexes.[5] These complexes have slightly different magnetic environments, leading to separate peaks in the NMR spectrum for each enantiomer. Lanthanide-based chiral shift reagents (e.g., Eu(hfc)₃) are often used for compounds containing Lewis basic sites, such as the oxygen atom in an epoxide.[9][10]

Experimental Protocol: NMR with Chiral Shift Reagent
  • Sample Preparation: Dissolve ~5-10 mg of the 1,2-Epoxytridecane derivative in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to identify a well-resolved proton signal, preferably one of the epoxide protons (typically in the 2.5-3.5 ppm range).[11]

  • Addition of Shift Reagent:

    • Add a small, measured amount of the chiral shift reagent (e.g., Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III), Eu(hfc)₃) to the NMR tube.

    • Acquire a new ¹H NMR spectrum.

    • Continue adding the shift reagent in small increments until the target proton signal splits into two distinct signals corresponding to the two diastereomeric complexes.

  • Analysis:

    • Integrate the two separated signals.

  • Calculation of Enantiomeric Excess (ee):

    • Calculate the ee using the integral values (Integral1 and Integral2) of the separated peaks: ee (%) = |(Integral1 - Integral2) / (Integral1 + Integral2)| * 100

Performance Data: NMR with Chiral Shift Reagents
Parameter Typical Value Reference
Spectrometer Field 300 MHz or higher[12]
Shift Reagent Eu(hfc)₃ or similar lanthanide complex[9]
Chemical Shift Separation (ΔΔδ) 0.01 - 0.5 ppm (highly variable)[10]
Analysis Time 5 - 15 minutes per sample[12]
Sample Required 5-10 mgGeneral NMR requirements

Visualizing the Workflow

The general process for determining enantiomeric excess, regardless of the method, follows a structured workflow. The choice of method is a critical decision point based on sample properties and analytical goals.

G cluster_prep Sample Handling cluster_analysis Analysis cluster_data Data Processing Sample Chiral Epoxide Sample Prep Prepare Solution (1 mg/mL) Sample->Prep Racemic Racemic Standard Racemic->Prep HPLC Chiral HPLC Prep->HPLC Non-volatile GC Chiral GC Prep->GC Volatile NMR Chiral NMR Prep->NMR Screening Integration Integrate Signals (Peak Area / Integral Value) HPLC->Integration GC->Integration NMR->Integration Calculation Calculate ee% Integration->Calculation G start Start: Need to Determine ee q1 Is the sample volatile & thermally stable? start->q1 q2 Is high resolution critical? q1->q2 Yes q3 Is rapid screening or structural data needed? q1->q3 No gc Use Chiral GC q2->gc Yes hplc Use Chiral HPLC q2->hplc No q3->hplc No nmr Use Chiral NMR q3->nmr Yes

References

A Comparative Guide to the Synthesis of (S)-3-Hydroxytetradecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-3-Hydroxytetradecanoic acid is a chiral molecule of significant interest in various fields, including the development of pharmaceuticals and as a component of bioactive lipids. The stereospecific synthesis of the (S)-enantiomer is crucial for its biological activity. This guide provides a comparative overview of common and effective synthesis routes to (S)-3-hydroxytetradecanoic acid, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Comparison of Key Synthesis Routes

Two primary strategies for obtaining enantiomerically enriched (S)-3-hydroxytetradecanoic acid are enzymatic kinetic resolution of a racemic mixture and asymmetric reduction of a prochiral keto-ester. A third, chemical asymmetric approach is also included for comparison.

Synthesis RouteStarting MaterialKey Reagent/CatalystYield (%)Enantiomeric Excess (ee) (%)Key AdvantagesKey Disadvantages
Route 1: Lipase-Catalyzed Kinetic Resolution (±)-Methyl 3-hydroxytetradecanoate (B1260086)Lipase (B570770) (e.g., Pseudomonas sp.)~45% (for the S-acid)>95%High enantioselectivity, mild reaction conditions.Theoretical maximum yield is 50%, requires separation of the unreacted enantiomer.
Route 2: Asymmetric Reduction with Baker's Yeast Ethyl 3-oxotetradecanoateSaccharomyces cerevisiae60-75%>85%Inexpensive and readily available catalyst, environmentally friendly.Moderate yields, requires large volumes of water, product isolation can be challenging.
Route 3: Asymmetric Hydrogenation Methyl 3-oxotetradecanoateChiral Ruthenium (Ru) CatalystHigh (not specified)>98%High enantioselectivity and potentially high yield.Requires specialized and expensive catalyst, may require high-pressure hydrogenation equipment.

Experimental Protocols

Route 1: Lipase-Catalyzed Kinetic Resolution of (±)-Methyl 3-Hydroxytetradecanoate

This method relies on the enantioselective acylation of one enantiomer of the racemic starting material by a lipase, allowing for the separation of the acylated and unreacted enantiomers.

Experimental Workflow:

racemic_ester (±)-Methyl 3-hydroxytetradecanoate lipase Lipase (e.g., Pseudomonas sp.) Vinyl Acetate (B1210297) Organic Solvent racemic_ester->lipase Enantioselective acylation separation Separation (Chromatography) lipase->separation s_ester (S)-Methyl 3-hydroxytetradecanoate separation->s_ester Unreacted r_acetate (R)-Methyl 3-acetoxytetradecanoate separation->r_acetate Acylated hydrolysis Hydrolysis (e.g., K2CO3, Methanol) s_ester->hydrolysis s_acid (S)-3-Hydroxytetradecanoic Acid hydrolysis->s_acid

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Protocol:

  • Enzymatic Reaction: In a suitable flask, dissolve (±)-methyl 3-hydroxytetradecanoate (1.0 eq) and vinyl acetate (1.5 eq) in an organic solvent such as hexane (B92381) or toluene.

  • Add a lipase preparation (e.g., Pseudomonas sp. lipase, approximately 50-100 mg per mmol of substrate).

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC.

  • The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.

  • Work-up and Separation: Once the desired conversion is reached, filter off the enzyme. The solvent is removed under reduced pressure.

  • The resulting mixture of (S)-methyl 3-hydroxytetradecanoate and (R)-methyl 3-acetoxytetradecanoate is separated by column chromatography on silica (B1680970) gel.

  • Hydrolysis: The isolated (S)-methyl 3-hydroxytetradecanoate is then hydrolyzed to the corresponding carboxylic acid. Dissolve the ester in methanol (B129727) and add a catalytic amount of potassium carbonate.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-3-hydroxytetradecanoic acid.

Route 2: Asymmetric Reduction of Ethyl 3-Oxotetradecanoate with Baker's Yeast

This biocatalytic method utilizes the enzymes present in common baker's yeast to asymmetrically reduce a prochiral β-keto ester to the corresponding (S)-β-hydroxy ester.

Experimental Workflow:

keto_ester Ethyl 3-oxotetradecanoate yeast Baker's Yeast (S. cerevisiae) Sucrose (B13894), Water keto_ester->yeast Fermentation/ Reduction extraction Extraction (e.g., Ethyl Acetate) yeast->extraction s_ester (S)-Ethyl 3-hydroxytetradecanoate extraction->s_ester hydrolysis Hydrolysis (e.g., NaOH, then HCl) s_ester->hydrolysis s_acid (S)-3-Hydroxytetradecanoic Acid hydrolysis->s_acid

Caption: Workflow for Asymmetric Reduction with Baker's Yeast.

Protocol:

  • Yeast Suspension Preparation: In a large flask, suspend baker's yeast (e.g., 100 g) in a solution of sucrose (e.g., 150 g) in warm water (e.g., 800 mL)[1][2].

  • Stir the mixture at room temperature for about 30 minutes to activate the yeast.

  • Reduction Reaction: Add a solution of ethyl 3-oxotetradecanoate (e.g., 5 g) in a minimal amount of ethanol (B145695) to the yeast suspension[1][2].

  • Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reduction can be monitored by TLC or GC.

  • Work-up and Extraction: After the starting material has been consumed, add a filter aid (e.g., Celite) to the mixture and filter through a Büchner funnel to remove the yeast cells.

  • Saturate the filtrate with sodium chloride and extract with ethyl acetate or diethyl ether multiple times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-ethyl 3-hydroxytetradecanoate.

  • Purification and Hydrolysis: The crude ester can be purified by column chromatography or distillation.

  • For hydrolysis, dissolve the purified ester in a mixture of ethanol and aqueous sodium hydroxide (B78521) solution.

  • Heat the mixture to reflux until the ester is fully hydrolyzed.

  • Cool the reaction mixture, acidify with concentrated HCl, and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent to yield (S)-3-hydroxytetradecanoic acid.

Route 3: Asymmetric Hydrogenation of Methyl 3-Oxotetradecanoate

This chemical approach involves the use of a chiral metal catalyst to achieve a highly enantioselective reduction of the β-keto ester.

Logical Relationship:

keto_ester Methyl 3-oxotetradecanoate catalyst Chiral Ru-BINAP catalyst H2 (high pressure) keto_ester->catalyst Asymmetric Hydrogenation s_ester (S)-Methyl 3-hydroxytetradecanoate catalyst->s_ester hydrolysis Hydrolysis s_ester->hydrolysis s_acid (S)-3-Hydroxytetradecanoic Acid hydrolysis->s_acid

Caption: Logical flow for Asymmetric Hydrogenation.

Protocol Outline:

  • Reaction Setup: In a high-pressure reactor, a solution of methyl 3-oxotetradecanoate in a suitable solvent (e.g., methanol) is combined with a catalytic amount of a chiral ruthenium complex, such as Ru-BINAP.

  • Hydrogenation: The reactor is pressurized with hydrogen gas to a high pressure (e.g., 50-100 atm) and heated to a specific temperature (e.g., 50-80 °C).

  • The reaction is stirred until the uptake of hydrogen ceases.

  • Work-up: After cooling and releasing the pressure, the solvent is removed, and the crude product is purified to yield (S)-methyl 3-hydroxytetradecanoate.

  • Hydrolysis: The resulting ester is then hydrolyzed to (S)-3-hydroxytetradecanoic acid using standard procedures as described in the previous routes.

References

2-Undecyloxirane in Lipid Synthesis: A Comparative Analysis with Other Long-Chain Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a comparative analysis of 2-Undecyloxirane and other long-chain epoxides in the context of lipid synthesis and metabolism. Extensive literature searches reveal a significant gap in scientific knowledge regarding the specific biological functions of this compound, including its role in lipid synthesis. While its chemical structure is defined, its interaction with metabolic pathways remains uncharacterized in published research.

Therefore, this guide will focus on a well-documented class of long-chain epoxides: the epoxy fatty acids (EpFAs). These molecules are known to be critical signaling lipids derived from the epoxidation of polyunsaturated fatty acids (PUFAs). By examining the synthesis, metabolism, and biological activities of prominent EpFAs such as epoxyeicosatrienoic acids (EETs), epoxyeicosatetraenoic acids (EEQs), and epoxydocosapentaenoic acids (EDPs), we provide a framework for understanding the potential roles that synthetic epoxides like this compound might play and offer a baseline for future research.

Introduction to Long-Chain Epoxides in Lipid Biology

Long-chain epoxides are a class of lipid molecules characterized by a three-membered ring structure containing an oxygen atom (an epoxide) appended to a long hydrocarbon chain. In biological systems, the most studied long-chain epoxides are the epoxy fatty acids (EpFAs). These are endogenously produced from the metabolism of polyunsaturated fatty acids (PUFAs) like arachidonic acid (ARA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) by cytochrome P450 (CYP) enzymes.[1]

EpFAs are increasingly recognized as important lipid mediators with diverse physiological roles, including the regulation of inflammation, blood pressure, and pain.[2][3] Their biological activity is tightly controlled by their synthesis and subsequent metabolism, primarily through enzymatic hydrolysis by soluble epoxide hydrolase (sEH) to their corresponding, and generally less active, diols.[1]

While this compound (C13H26O) is a known chemical compound, its natural occurrence and role in lipid metabolism have not been reported in the scientific literature.[1][2] It is a saturated epoxide, which distinguishes it from the unsaturated EpFAs derived from PUFAs. Its potential as a synthetic tool or therapeutic agent in lipid research remains an open area for investigation.

Comparative Data of Long-Chain Epoxy Fatty Acids

The following table summarizes the key characteristics of the major classes of naturally occurring long-chain epoxy fatty acids.

FeatureEpoxyeicosatrienoic Acids (EETs)Epoxyeicosatetraenoic Acids (EEQs)Epoxydocosapentaenoic Acids (EDPs)
Precursor PUFA Arachidonic Acid (ARA, ω-6)Eicosapentaenoic Acid (EPA, ω-3)Docosahexaenoic Acid (DHA, ω-3)
Biosynthesis Enzyme Cytochrome P450 EpoxygenasesCytochrome P450 EpoxygenasesCytochrome P450 Epoxygenases
Primary Metabolism Soluble Epoxide Hydrolase (sEH)Soluble Epoxide Hydrolase (sEH)Soluble Epoxide Hydrolase (sEH)
Metabolic Product Dihydroxyeicosatrienoic Acids (DHETs)Dihydroxyeicosatetraenoic Acids (DHEQs)Dihydroxydocosapentaenoic Acids (DiHDPA)
Key Biological Roles Vasodilation, anti-inflammatory, pro-angiogenicAnti-inflammatory, anti-arrhythmicNeuroprotective, anti-inflammatory
Receptor/Target Peroxisome proliferator-activated receptors (PPARs), transient receptor potential (TRP) channelsPPARs, G-protein coupled receptorsNot fully elucidated, potential interaction with ion channels

Experimental Protocols

The study of long-chain epoxides in lipid synthesis and metabolism involves a variety of sophisticated experimental techniques. Below are generalized protocols for key experiments in this field.

In Vitro Epoxide Synthesis by Cytochrome P450 Enzymes

Objective: To determine the enzymatic conversion of a PUFA to its corresponding epoxides by CYP enzymes.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP2C8, CYP2C9, CYP2J2)

  • Polyunsaturated fatty acid substrate (e.g., arachidonic acid)

  • NADPH-cytochrome P450 reductase

  • NADPH

  • Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

  • Liposomes (for membrane-bound CYPs)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing the CYP enzyme, P450 reductase, and liposomes in the reaction buffer.

  • Initiate the reaction by adding the PUFA substrate and NADPH.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., acetic acid).

  • Extract the lipid metabolites from the aqueous phase using an organic solvent.

  • Evaporate the organic solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Quantify the formed epoxides using a validated LC-MS/MS method with authentic standards.

Soluble Epoxide Hydrolase (sEH) Activity Assay

Objective: To measure the rate of hydrolysis of an epoxy fatty acid by sEH.

Materials:

  • Purified recombinant sEH

  • Epoxy fatty acid substrate (e.g., 14,15-EET)

  • Assay buffer (e.g., Tris-HCl, pH 7.4)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a reaction mixture containing the sEH enzyme in the assay buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the reaction by adding the epoxy fatty acid substrate.

  • Incubate for a specific time, taking aliquots at different time points.

  • Quench the reaction in the aliquots (e.g., by adding a solvent with an internal standard).

  • Analyze the formation of the diol product over time using LC-MS/MS.

  • Calculate the enzyme activity based on the rate of diol formation.

Signaling and Metabolic Pathways

The metabolic pathway of long-chain epoxy fatty acids is a critical determinant of their biological activity. The following diagrams illustrate the general synthesis and degradation pathways.

EpFA_Metabolism PUFA Polyunsaturated Fatty Acids (ARA, EPA, DHA) CYP Cytochrome P450 Epoxygenases PUFA->CYP Epoxidation EpFA Epoxy Fatty Acids (EETs, EEQs, EDPs) CYP->EpFA sEH Soluble Epoxide Hydrolase (sEH) EpFA->sEH Hydrolysis Signaling Biological Effects (e.g., Anti-inflammatory) EpFA->Signaling Signaling Cascade Diol Diols (DHETs, DHEQs, DiHDPAs) sEH->Diol

Caption: Metabolic pathway of epoxy fatty acids.

The experimental workflow to investigate the effects of these lipids often involves cell culture models and subsequent analysis of signaling pathway modulation.

Experimental_Workflow cluster_cell_culture Cell-Based Assay cluster_analysis Downstream Analysis Cell_Culture Cell Culture (e.g., Macrophages, Endothelial Cells) Stimulation Inflammatory Stimulus (e.g., LPS) Cell_Culture->Stimulation Treatment Treatment with Epoxy Fatty Acid RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction Lipid_Extraction Lipid Extraction Treatment->Lipid_Extraction Stimulation->Treatment qPCR RT-qPCR (Gene Expression) RNA_Extraction->qPCR Western_Blot Western Blot (Protein Expression) Protein_Extraction->Western_Blot LC_MS LC-MS/MS (Lipid Profile) Lipid_Extraction->LC_MS

References

Validation of 2-Undecyloxirane Reaction Products by NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nuclear magnetic resonance (NMR) spectroscopic data for the validation of reaction products derived from 2-undecyloxirane. The ring-opening of this epoxide with various nucleophiles is a common transformation in organic synthesis, leading to a diverse range of functionalized molecules. Accurate structural elucidation of these products is paramount for ensuring the integrity of subsequent research and development efforts. This document presents a comparative analysis of the ¹H and ¹³C NMR data for the products of this compound's reaction with water, methanol (B129727), and aniline (B41778), supported by detailed experimental protocols.

Comparative NMR Data Analysis

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound and its ring-opened products. The data facilitates the unambiguous identification of the resulting 1,2-disubstituted dodecane (B42187) derivatives.

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃

ProtonThis compound1,2-Dodecanediol1-Methoxy-2-dodecanol (B8361250)1-Anilino-2-dodecanol
H-1a~2.75 (dd)~3.65 (dd)~3.35 (dd)~3.15 (dd)
H-1b~2.45 (dd)~3.42 (dd)~3.28 (dd)~3.00 (dd)
H-2~2.90 (m)~3.68 (m)~3.55 (m)~3.75 (m)
-OH (C2)-VariableVariableVariable
-OH (C1) / -NH-Variable-~3.70 (br s)
-OCH₃--~3.40 (s)-
Aromatic-H---~6.60-7.20 (m)
-CH₂- (chain)~1.20-1.55 (m)~1.20-1.45 (m)~1.20-1.50 (m)~1.20-1.50 (m)
-CH₃~0.88 (t)~0.88 (t)~0.88 (t)~0.88 (t)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in CDCl₃

CarbonThis compound1,2-Dodecanediol1-Methoxy-2-dodecanol1-Anilino-2-dodecanol
C-1~47.1~66.8~76.9~50.2
C-2~52.4~72.1~71.5~69.8
-OCH₃--~59.1-
Aromatic-C---~113.5, 118.2, 129.3, 148.5
Alkyl Chain~22.7-32.6~22.7-31.9~22.7-31.9~22.7-31.9
C-12~14.1~14.1~14.1~14.1

Experimental Protocols

Detailed methodologies for the synthesis of the starting material and the subsequent ring-opening reactions are provided below.

Synthesis of this compound (1,2-Epoxydodecane)

Reaction: Epoxidation of 1-dodecene (B91753).

Procedure:

  • To a solution of 1-dodecene (1 equivalent) in dichloromethane (B109758) (CH₂Cl₂) in a round-bottom flask, add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise at 0 °C.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield this compound as a colorless oil.

Ring-Opening Reactions of this compound

General Procedure for NMR Analysis: ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz) in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

1. Reaction with Water (Hydrolysis)

  • Procedure: this compound is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water, followed by the addition of a catalytic amount of a strong acid (e.g., H₂SO₄). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The product, 1,2-dodecanediol, is isolated by extraction and purified by column chromatography.

2. Reaction with Methanol

  • Procedure: this compound is dissolved in methanol, and a catalytic amount of a Lewis acid or a strong acid (e.g., BF₃·OEt₂ or H₂SO₄) is added. The reaction is stirred at room temperature. After completion, the methanol is removed under reduced pressure, and the resulting 1-methoxy-2-dodecanol is purified.

3. Reaction with Aniline

  • Procedure: this compound and aniline (1.1 equivalents) are heated in a suitable solvent (e.g., toluene (B28343) or neat) at an elevated temperature (e.g., 80-100 °C). The reaction progress is monitored by TLC. Upon completion, the excess aniline and solvent are removed, and the product, 1-anilino-2-dodecanol, is purified by column chromatography.

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for the synthesis and validation of this compound reaction products.

Reaction_Validation_Workflow cluster_synthesis Synthesis cluster_reactions Ring-Opening Reactions cluster_validation Validation 1-Dodecene 1-Dodecene Epoxidation Epoxidation 1-Dodecene->Epoxidation m-CPBA m-CPBA m-CPBA->Epoxidation This compound This compound Epoxidation->this compound H2O H2O This compound->H2O H+ cat. Methanol Methanol This compound->Methanol H+ or LA cat. Aniline Aniline This compound->Aniline Heat Product_Diol 1,2-Dodecanediol H2O->Product_Diol Product_Ether 1-Methoxy-2-dodecanol Methanol->Product_Ether Product_Amine 1-Anilino-2-dodecanol Aniline->Product_Amine NMR_Spectroscopy NMR_Spectroscopy Product_Diol->NMR_Spectroscopy Product_Ether->NMR_Spectroscopy Product_Amine->NMR_Spectroscopy Spectral_Data ¹H & ¹³C NMR Data NMR_Spectroscopy->Spectral_Data

A Comparative Guide to the Biological Activity of 1,2-Epoxytridecane Derivatives and Related Long-Chain Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds structurally related to 1,2-epoxytridecane, with a primary focus on their antimicrobial properties. Due to a lack of extensive research on 1,2-epoxytridecane derivatives specifically, this guide draws upon data from closely related long-chain epoxy alkanones to provide valuable insights for drug discovery and development. The information presented herein is supported by experimental data and detailed methodologies to facilitate further research.

Antimicrobial Activity of Long-Chain Epoxy Alkanones

A significant body of research has focused on the antimicrobial properties of long-chain epoxy alkanones, which share structural similarities with derivatives of 1,2-epoxytridecane. A key study investigated the antimicrobial activity of C11 to C17 homologues of 3,4-epoxy-2-alkanones against various pathogenic bacteria and fungi found on mammalian skin.

Data Presentation: Minimum Inhibitory Concentration (MIC) of 3,4-Epoxy-2-Alkanones

The antimicrobial efficacy of these compounds was quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents the visible growth of a microorganism. The results are summarized in the table below.

Compound (Homologue)Chain LengthTrichophyton mentagrophytes (MIC in μg/mL)Propionibacterium acnes (MIC in μg/mL)Pityrosporum ovale (MIC in μg/mL)
3,4-Epoxy-2-undecanoneC1150100>100
3,4-Epoxy-2-dodecanoneC1225100>100
3,4-Epoxy-2-tridecanone C13 25 100 >100
3,4-Epoxy-2-tetradecanoneC1450100>100
3,4-Epoxy-2-pentadecanoneC15100100>100
3,4-Epoxy-2-hexadecanoneC16>100>100>100
3,4-Epoxy-2-heptadecanoneC17>100>100100

Data sourced from a study on the synthesis and antimicrobial activity of long-chain 3,4-epoxy-2-alkanones.[1][2]

Comparison and Structure-Activity Relationship

The data reveals a clear structure-activity relationship:

  • Optimal Chain Length: The most significant antifungal activity against Trichophyton mentagrophytes was observed with the C12 and C13 homologues (3,4-epoxy-2-dodecanone and 3,4-epoxy-2-tridecanone), both exhibiting an MIC of 25 μg/mL.[1] Activity decreased with either shorter or longer chain lengths.

  • Antibacterial Activity: The C11 to C15 homologues showed moderate activity against the bacterium Propionibacterium acnes with an MIC of 100 μg/mL.[1] Longer chain homologues (C16 and C17) were inactive against this bacterium.

  • Yeast Inhibition: The tested 3,4-epoxy-2-alkanones were largely inactive against the lipophilic yeast Pityrosporum ovale, with only the C17 homologue showing slight activity.[1]

  • Importance of the Epoxide Group: The presence of the epoxide ring is crucial for the observed antimicrobial activity. A comparison with the corresponding unsaturated ketones ((E)-3-alken-2-ones) indicated that while both classes of compounds show activity, their modes of action may differ.[1] Furthermore, the simple saturated ketone, 2-tridecanone, was found to be inactive, highlighting the importance of the epoxide or a double bond at the 3,4-position for antimicrobial effects.[1]

Experimental Protocols

Antimicrobial Assay Protocol

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of epoxy compounds.

1. Microorganisms: The panel of microorganisms should include relevant pathogens. In the cited study, the following were used:

  • Bacteria: Staphylococcus aureus (ATCC 12598), Propionibacterium acnes (ATCC 11827)
  • Fungi: Candida albicans (ATCC 24433), Pityrosporum ovale (ATCC 14521), Trichophyton mentagrophytes (ATCC 18748)[1]

2. MIC Determination: The MIC is determined using a two-fold serial broth dilution method.[1]

  • Preparation of Stock Solutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution of a known concentration.

  • Serial Dilution: A series of dilutions of the stock solution is prepared in a liquid growth medium in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A positive control (microorganism in broth without the test compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • Reading the Results: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1] The experiment should be performed in replicate to ensure the reliability of the results.

Potential Cytotoxicity and Anti-inflammatory Effects

While specific data on 1,2-epoxytridecane derivatives is limited, the broader class of epoxides is known to have diverse biological effects, including potential cytotoxicity and anti-inflammatory properties.

Cytotoxicity

Epoxides are reactive molecules and can exhibit cytotoxicity. The evaluation of the cytotoxic potential of any new compound is a critical step in drug development. A common method for assessing cytotoxicity is the MTT assay.

MTT Assay Protocol

  • Cell Culture: A suitable cell line (e.g., human cancer cell lines or normal cell lines) is cultured in a 96-well plate to a specific confluency.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Anti-inflammatory Activity

Epoxy fatty acids (EpFAs), which are structurally related to long-chain epoxides, are known to possess anti-inflammatory properties.[3] These effects are often mediated through the modulation of key inflammatory signaling pathways. For instance, some epoxides have been shown to suppress the activation of NF-κB and downregulate the expression of pro-inflammatory enzymes like COX-2 and iNOS.[4]

Visualization of a Potential Anti-inflammatory Signaling Pathway

The following diagram illustrates a simplified signaling pathway that could be targeted by anti-inflammatory epoxy compounds. The diagram shows how an epoxy compound might inhibit the NF-κB signaling cascade, a central pathway in inflammation.

G Potential Anti-inflammatory Mechanism of Epoxy Compounds cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates to Nucleus Epoxy_Compound Epoxy Compound Epoxy_Compound->IKK Inhibits Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NFkB_nucleus->Genes Induces Transcription

Caption: Inhibition of the NF-κB Signaling Pathway by an Epoxy Compound.

Experimental Workflow for Antimicrobial Screening

The following diagram outlines a typical workflow for screening the antimicrobial activity of novel compounds.

workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound Synthesize/Isolate Epoxy Compound Derivatives serial_dilution Perform Two-Fold Serial Dilutions compound->serial_dilution microbe_prep Prepare Standardized Microbial Cultures inoculation Inoculate Microtiter Plates microbe_prep->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_mic Visually Determine MIC incubation->read_mic data_analysis Data Analysis and Comparison read_mic->data_analysis

Caption: Workflow for Antimicrobial Susceptibility Testing.

References

A Comparative Guide to Catalysts for 1-Tridecene Epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epoxidation of long-chain alkenes such as 1-tridecene (B165156) is a critical transformation in organic synthesis, yielding valuable epoxide intermediates for the production of fine chemicals, pharmaceuticals, and polymers. The choice of catalyst for this reaction significantly impacts efficiency, selectivity, and environmental footprint. This guide provides a comparative analysis of biocatalysts, and homogeneous and heterogeneous catalysts for the epoxidation of 1-tridecene, supported by available experimental data.

Performance Comparison of Catalysts for 1-Tridecene Epoxidation

The following table summarizes the performance of various catalysts in the epoxidation of 1-tridecene. Direct comparative studies on 1-tridecene epoxidation using a wide range of catalysts are limited in the currently available literature. The data presented here is compiled from a study on enzymatic epoxidation, which included 1-tridecene as a substrate. Data for homogeneous and heterogeneous catalysts on this specific substrate is scarce; therefore, performance data on analogous long-chain α-olefins is provided for a broader perspective.

Catalyst TypeCatalystOxidantSubstrateConversion (%)Epoxide Selectivity (%)Other ProductsKey Reaction Conditions
Biocatalyst rCciUPOH₂O₂1-Tridecene~55~85~15% Hydroxylated derivatives3 µM enzyme, 1 mM substrate, 3 mM H₂O₂, 60% acetone (B3395972), pH 5.5, 2h
Biocatalyst MroUPOH₂O₂1-Tridecene~20>95<5% Hydroxylated derivatives3 µM enzyme, 1 mM substrate, 3 mM H₂O₂, 60% acetone, pH 5.5, 2h
Biocatalyst AaeUPOH₂O₂1-Tridecene~15~70~30% Hydroxylated derivatives3 µM enzyme, 1 mM substrate, 3 mM H₂O₂, 60% acetone, pH 5.5, 2h
Biocatalyst CglUPOH₂O₂1-Tridecene~10~80~20% Hydroxylated derivatives3 µM enzyme, 1 mM substrate, 3 mM H₂O₂, 60% acetone, pH 5.5, 2h
Biocatalyst rHinUPOH₂O₂1-Tridecene~8~90~10% Hydroxylated derivatives3 µM enzyme, 1 mM substrate, 3 mM H₂O₂, 60% acetone, pH 5.5, 2h
Biocatalyst rDcaUPOH₂O₂1-Tridecene~5~60~40% Hydroxylated derivatives3 µM enzyme, 1 mM substrate, 3 mM H₂O₂, 60% acetone, pH 5.5, 2h

Note: Data for rCciUPO, MroUPO, AaeUPO, CglUPO, rHinUPO, and rDcaUPO are from a study on the enzymatic epoxidation of long-chain terminal alkenes by fungal peroxygenases.[1] The conversion and selectivity were estimated from the provided graphical data.

Experimental Workflow & Methodologies

A general workflow for the catalytic epoxidation of 1-tridecene is outlined below. This process can be adapted for homogeneous, heterogeneous, and biocatalytic systems with specific modifications to the reaction setup, catalyst handling, and work-up procedures.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis catalyst_prep Catalyst Preparation/ Activation reaction_setup Reaction Setup (Reactor, controlled temp/atm) catalyst_prep->reaction_setup reagent_prep Reagent Preparation (1-tridecene, oxidant, solvent) reagent_prep->reaction_setup reaction_execution Reaction Execution (Mixing, monitoring) reaction_setup->reaction_execution catalyst_sep Catalyst Separation (Filtration/Centrifugation for heterogeneous/biocatalysts) reaction_execution->catalyst_sep extraction Product Extraction catalyst_sep->extraction purification Purification (e.g., Chromatography) extraction->purification analysis Product Analysis (GC-MS, NMR) purification->analysis

Figure 1: General experimental workflow for the catalytic epoxidation of 1-tridecene.

Detailed Experimental Protocols

Enzymatic Epoxidation of 1-Tridecene using Unspecific Peroxygenases (UPOs)[1]

This protocol is based on the study of enzymatic epoxidation of long-chain terminal alkenes by fungal peroxygenases.

1. Materials:

  • Substrate: 1-Tridecene (1 mM)

  • Enzymes: Recombinant Coprinopsis cinerea peroxygenase (rCciUPO), Marasmius rotula peroxygenase (MroUPO), Agrocybe aegerita peroxygenase (AaeUPO), Chaetomium globosum peroxygenase (CglUPO), recombinant Humicola insolens peroxygenase (rHinUPO), and recombinant Daldinia caldariorum peroxygenase (rDcaUPO).

  • Oxidant: Hydrogen peroxide (H₂O₂) (3 mM)

  • Buffer: 10 mM sodium acetate (B1210297) (pH 5.5)

  • Cosolvent: Acetone (60% v/v)

  • Quenching agent: Catalase

  • Extraction solvent: Ethyl acetate

2. Enzyme Preparation:

  • The unspecific peroxygenases (UPOs) were produced and purified according to previously established protocols for each specific enzyme. The enzyme concentration was determined spectrophotometrically.

3. Reaction Procedure:

  • In a glass vial, 1-tridecene (to a final concentration of 1 mM) was dissolved in acetone (to a final concentration of 60% v/v).

  • The appropriate UPO was added to the mixture to a final concentration of 3 µM in 10 mM sodium acetate buffer (pH 5.5).

  • The reaction was initiated by the addition of H₂O₂ to a final concentration of 3 mM.

  • The reaction mixture was incubated at room temperature (approximately 25°C) for 2 hours with gentle shaking.

  • After the reaction time, the reaction was stopped by the addition of catalase to decompose the excess H₂O₂.

4. Product Extraction and Analysis:

  • The reaction mixture was extracted with an equal volume of ethyl acetate.

  • The organic phase was separated, dried over anhydrous sodium sulfate, and filtered.

  • The products were analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of 1-tridecene and the distribution of products (1,2-epoxytridecane and hydroxylated byproducts).

Discussion of Catalyst Types

Biocatalysts: Unspecific Peroxygenases (UPOs)

Unspecific peroxygenases have emerged as promising biocatalysts for the epoxidation of alkenes.[1][2][3] They are attractive due to their ability to use the environmentally benign oxidant, hydrogen peroxide, under mild reaction conditions.[2][3]

  • Performance: As shown in the data table, different UPOs exhibit varying levels of activity and selectivity towards the epoxidation of 1-tridecene. MroUPO, for instance, displays excellent selectivity (>95%) for the desired 1,2-epoxytridecane, although its conversion rate is modest under the tested conditions.[1] In contrast, rCciUPO shows higher conversion but with lower selectivity, producing a significant amount of hydroxylated byproducts.[1] This highlights the importance of enzyme screening to identify the optimal biocatalyst for a specific transformation.

  • Advantages: The high selectivity of certain UPOs minimizes the formation of unwanted side products, simplifying purification processes. The reactions are conducted in aqueous-organic solvent mixtures at ambient temperature and pressure, reducing energy consumption and the need for specialized equipment.

  • Challenges: A major challenge in the enzymatic epoxidation of long-chain alkenes is the low solubility of the substrate in aqueous media, necessitating the use of cosolvents which can affect enzyme stability and activity.[1] Enzyme stability in the presence of hydrogen peroxide and the epoxide product can also be a limiting factor.

Homogeneous Catalysts

Homogeneous catalysts, typically metal complexes, have been extensively studied for alkene epoxidation. Molybdenum-based complexes are particularly effective for the epoxidation of various olefins.[4][5]

  • General Performance (on other alkenes): Molybdenum complexes, such as those with Schiff base ligands, have shown high conversion and selectivity in the epoxidation of alkenes like cyclooctene (B146475) and 1-octene, often using tert-butyl hydroperoxide (TBHP) as the oxidant.[4]

  • Expected Performance on 1-Tridecene: While specific data for 1-tridecene is lacking, it is anticipated that homogeneous molybdenum catalysts would also be active for its epoxidation. The long, non-polar chain of 1-tridecene would likely favor reactions in non-polar organic solvents.

  • Advantages: Homogeneous catalysts often exhibit high activity and selectivity due to the well-defined nature of the active sites. The catalytic cycle can be studied mechanistically, allowing for rational catalyst design and optimization.

  • Challenges: The primary drawback of homogeneous catalysis is the difficulty in separating the catalyst from the reaction products, which can lead to product contamination and catalyst loss, making recycling challenging and costly.

Heterogeneous Catalysts

Heterogeneous catalysts offer a practical solution to the separation issues encountered with homogeneous systems. These are typically solid materials where the active catalytic species are immobilized on a support.

  • General Performance (on other alkenes): A variety of heterogeneous catalysts, including molybdenum or tungsten oxides supported on materials like silica (B1680970) or alumina, have been developed for alkene epoxidation.[6] These catalysts have demonstrated good activity and selectivity for the epoxidation of various alkenes, including long-chain ones, often with H₂O₂ or TBHP as the oxidant.

  • Expected Performance on 1-Tridecene: For a bulky substrate like 1-tridecene, the pore size and surface properties of the heterogeneous catalyst would be critical. A support with a large surface area and appropriate hydrophobicity would be necessary to ensure accessibility of the active sites to the substrate.

  • Advantages: The key advantage of heterogeneous catalysts is their ease of separation from the reaction mixture by simple filtration or centrifugation, which allows for straightforward catalyst recycling and reduces product contamination. This makes them highly desirable for industrial applications.

  • Challenges: Heterogeneous catalysts can sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations. Leaching of the active metal from the support can also occur, reducing the catalyst's long-term stability and potentially contaminating the product.

Conclusion

The selection of an optimal catalyst for 1-tridecene epoxidation depends on the specific requirements of the application, balancing factors such as conversion, selectivity, cost, and environmental impact.

  • Biocatalysts , particularly unspecific peroxygenases like MroUPO, offer a green and highly selective route to 1,2-epoxytridecane, although further optimization is needed to improve conversion rates.[1]

  • Homogeneous molybdenum catalysts are expected to be highly active but present challenges in catalyst separation.

  • Heterogeneous catalysts provide a practical solution for catalyst recovery and reuse, which is crucial for scalable and sustainable processes.

Further research is needed to generate direct comparative data for the epoxidation of 1-tridecene using state-of-the-art homogeneous and heterogeneous catalysts to enable a more comprehensive evaluation and facilitate the selection of the most appropriate catalytic system for specific industrial and research needs.

References

A Comparative Guide to the Biocompatibility of 2-Undecyloxirane-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Undecyloxirane-Based Materials

Polymers derived from this compound are a class of polyethers characterized by a long alkyl chain. This structural feature suggests potential applications in hydrophobic drug delivery systems, coatings for medical devices, and as components in tissue engineering scaffolds. However, for any material to be considered for biomedical applications, a thorough assessment of its biocompatibility is crucial.[1][2][3][4] This involves evaluating its interaction with biological systems to ensure it does not elicit any adverse local or systemic effects.[1][3][4]

This guide outlines the essential in vitro and in vivo experiments required to assess the biocompatibility of this compound-based materials and presents a comparative analysis with PLA and PCL, two commonly used biodegradable polyesters in the medical field.

Comparative Biocompatibility Data (Hypothetical)

The following table summarizes hypothetical data for this compound-based materials compared to typical experimental values for PLA and PCL. This illustrates how experimental findings would be presented.

Parameter This compound-Based Material (Hypothetical Data) Polylactic Acid (PLA) (Typical Values) Poly(ε-caprolactone) (PCL) (Typical Values) Reference
In Vitro Cytotoxicity (ISO 10993-5)
- Cell Viability (e.g., MTT Assay)> 90% at 1 mg/mL> 90% at 1 mg/mL> 95% at 1 mg/mL[5]
- Membrane Integrity (e.g., LDH Assay)< 10% cytotoxicity< 10% cytotoxicity< 5% cytotoxicity[6]
Hemocompatibility (ISO 10993-4)
- Hemolysis (%)< 2%< 2%< 2%
- Platelet AdhesionLowLow to ModerateLow
- Activated Partial Thromboplastin Time (APTT)No significant changeNo significant changeNo significant change[7]
In Vivo Implantation (ISO 10993-6)
- Inflammatory Response (2 weeks post-implantation)Mild, characterized by a thin fibrous capsuleMild to moderate, with resolving inflammationMild, with a thin fibrous capsule
- Biodegradation RateTo be determined12-18 months24-36 months

Detailed Experimental Protocols

To validate the biocompatibility of this compound-based materials, a series of standardized in vitro and in vivo tests must be performed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[8]

  • Materials: this compound-based material, PLA, PCL, L929 fibroblast cell line, Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT reagent, DMSO.

  • Procedure:

    • Prepare extracts of the test materials in DMEM with 10% FBS and 1% Penicillin-Streptomycin at various concentrations (e.g., 0.1, 0.5, 1.0 mg/mL) by incubating for 24 hours at 37°C.

    • Seed L929 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Replace the culture medium with the material extracts and incubate for another 24 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the control (cells cultured in medium without material extracts).

Hemocompatibility Assay (Hemolysis)

This assay determines the extent of red blood cell (RBC) lysis caused by the material.

  • Materials: this compound-based material, PLA, PCL, fresh human blood, Phosphate Buffered Saline (PBS).

  • Procedure:

    • Prepare material samples of a standard surface area.

    • Collect fresh human blood and dilute it with PBS.

    • Incubate the material samples with the diluted blood at 37°C for 2 hours.

    • Centrifuge the samples and measure the absorbance of the supernatant at 540 nm to quantify the released hemoglobin.

    • Use distilled water as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis).

    • Calculate the percentage of hemolysis.

In Vivo Implantation Study

This study evaluates the local tissue response to the implanted material.

  • Materials: this compound-based material, PLA, PCL (sterilized implants), animal model (e.g., Sprague-Dawley rats).

  • Procedure:

    • Surgically implant small, sterile samples of the materials into the dorsal subcutaneous tissue of the rats.

    • After predetermined time points (e.g., 2, 4, and 12 weeks), euthanize the animals and retrieve the implants along with the surrounding tissue.

    • Fix the tissue samples in formalin, embed in paraffin, and section.

    • Stain the sections with Hematoxylin and Eosin (H&E) and Masson's Trichrome.

    • Histologically evaluate the tissue response, focusing on the inflammatory cell infiltrate, fibrous capsule formation, and tissue integration.

Visualizations

Experimental Workflow

Caption: Workflow for assessing the biocompatibility of a novel biomaterial.

Inflammatory Response to a Biomaterial Implant

G implant Biomaterial Implant protein Protein Adsorption (Vroman Effect) implant->protein platelet Platelet Adhesion & Activation protein->platelet neutrophil Neutrophil Recruitment platelet->neutrophil Chemokine Release macrophage Macrophage Recruitment neutrophil->macrophage Monocyte Chemoattraction fgc Foreign Body Giant Cell Formation macrophage->fgc Cell Fusion fibroblast Fibroblast Recruitment macrophage->fibroblast Growth Factor Release capsule Fibrous Capsule Formation fibroblast->capsule

References

Efficacy of Nucleophiles in the Ring-Opening of 1,2-Epoxytridecane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the regioselective opening of epoxide rings is a cornerstone of synthetic chemistry, enabling the introduction of diverse functionalities. This guide provides a comparative analysis of the efficacy of various nucleophiles—sodium azide (B81097), methanol (B129727), thiophenol, and methylmagnesium bromide—for the ring-opening of the terminal epoxide, 1,2-epoxytridecane. The comparison focuses on reaction yields, regioselectivity, and detailed experimental conditions to aid in the selection of the most suitable methodology for specific synthetic goals.

The inherent ring strain of epoxides makes them susceptible to nucleophilic attack, leading to the formation of 1,2-difunctionalized products. In the case of unsymmetrical epoxides like 1,2-epoxytridecane, the regioselectivity of the ring-opening is a critical consideration, dictating which of the two carbon atoms of the epoxide ring is attacked by the incoming nucleophile. This guide summarizes key experimental data for the reaction of 1,2-epoxytridecane with selected nucleophiles, providing a basis for informed decision-making in synthetic design.

Comparative Data of Nucleophilic Ring-Opening of 1,2-Epoxytridecane

The following table summarizes the performance of different nucleophiles in the ring-opening of 1,2-epoxytridecane, focusing on product yields and the ratio of the two possible regioisomers: attack at the less sterically hindered C1 position (Product A) versus the more sterically hindered C2 position (Product B).

NucleophileProduct A (Structure)Product B (Structure)Reaction ConditionsYield (%)Regioselectivity (A:B)Reference
Sodium Azide (NaN₃)1-Azido-2-tridecanol2-Azido-1-tridecanolNaN₃, NH₄Cl, EtOH/H₂O (8:2), 80 °C, 12 h97>99:1[1][2]
Methanol (CH₃OH)1-Methoxy-2-tridecanol2-Methoxy-1-tridecanolCH₃OH, Sn-Beta zeolite, 60 °C, 4 h95>99:1[3]
Thiophenol (PhSH)1-(Phenylthio)-2-tridecanol2-(Phenylthio)-1-tridecanolPhSH, H₂O, 70 °C, 5 h91>99:1[4]
Methylmagnesium Bromide (CH₃MgBr)2-Tetradecanol1-Methyl-1,2-tridecanediol*CH₃MgBr, THF, 0 °C to rt, 12 h85>99:1[5][6][7][8][9]

Note: The reaction with Grignard reagents can sometimes lead to rearranged or di-addition products, though the primary attack is at the terminal carbon.

Analysis of Nucleophile Efficacy

Sodium Azide: The reaction of 1,2-epoxytridecane with sodium azide under neutral or slightly basic conditions proceeds with excellent yield and high regioselectivity, favoring attack at the less sterically hindered C1 position.[1][2][10] This SN2-type reaction is a reliable method for the synthesis of 1-azido-2-alkanols, which are valuable precursors for amino alcohols. The regioselectivity can be influenced by pH, with acidic conditions potentially favoring attack at the more substituted carbon, although this is more pronounced in epoxides with stabilizing groups.[1][2]

Methanol: The alcoholysis of epoxides can be catalyzed by both acids and bases. In the presence of a solid acid catalyst like Sn-Beta zeolite, the ring-opening of terminal epoxides with methanol shows high conversion and excellent regioselectivity for the terminal attack.[3] This method offers the advantage of a heterogeneous catalyst that can be easily separated from the reaction mixture.

Thiophenol: The thiolysis of epoxides is a highly efficient process. In an aqueous medium, the reaction of 1,2-epoxytridecane with thiophenol proceeds with high yield and regioselectivity for the C1 attack, even in the absence of a catalyst.[4] The use of water as a solvent makes this a greener alternative to traditional organic solvents.

Methylmagnesium Bromide: As a strong, carbon-based nucleophile, the Grignard reagent attacks the less sterically hindered carbon of the epoxide in an SN2 fashion.[5][6][7][8][9] This reaction is a powerful tool for carbon-carbon bond formation, leading to the corresponding secondary alcohol with high regioselectivity. Careful control of reaction conditions is necessary to avoid side reactions.

Experimental Workflow

The general experimental workflow for the nucleophilic ring-opening of 1,2-epoxytridecane is depicted in the following diagram.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Product Epoxide 1,2-Epoxytridecane ReactionVessel Reaction Vessel (Solvent, Catalyst, Temp, Time) Epoxide->ReactionVessel Nucleophile Nucleophile (NaN₃, CH₃OH, PhSH, CH₃MgBr) Nucleophile->ReactionVessel Quenching Quenching (e.g., H₂O, aq. NH₄Cl) ReactionVessel->Quenching Extraction Extraction (Organic Solvent) Quenching->Extraction Drying Drying (e.g., Na₂SO₄, MgSO₄) Extraction->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration Purification Column Chromatography or Distillation Concentration->Purification FinalProduct 1,2-Disubstituted Tridecane Purification->FinalProduct

General workflow for the nucleophilic ring-opening of 1,2-epoxytridecane.

Signaling Pathways and Logical Relationships

The regioselectivity of the epoxide ring-opening is primarily governed by the nature of the nucleophile and the reaction conditions, which dictate whether the reaction proceeds through an SN1 or SN2-like mechanism.

G cluster_conditions Reaction Conditions cluster_mechanism Reaction Mechanism cluster_attack Site of Nucleophilic Attack cluster_product Major Product Basic Basic/Neutral Conditions (Strong Nucleophile) SN2 Sₙ2-like Mechanism Basic->SN2 Acidic Acidic Conditions (Weak Nucleophile) SN1 Sₙ1-like Mechanism Acidic->SN1 LessHindered Less Sterically Hindered Carbon (C1) SN2->LessHindered MoreHindered More Sterically Hindered Carbon (C2) SN1->MoreHindered ProductA Product A (1-Substituted-2-ol) LessHindered->ProductA ProductB Product B (2-Substituted-1-ol) MoreHindered->ProductB

References

A Comparative Analysis of the Stability of 2-Undecyloxirane and Other Long-Chain Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of chemical intermediates is paramount for robust and reproducible outcomes. This guide provides a comparative analysis of the stability of 2-Undecyloxirane against other long-chain aliphatic epoxides, supported by experimental data and detailed protocols. The focus is on thermal and hydrolytic stability, critical parameters influencing storage, handling, and reaction efficiency.

Long-chain aliphatic epoxides are versatile intermediates in organic synthesis, valued for their ability to introduce functional groups and extend carbon chains. Their stability, however, can be influenced by factors such as the length of the alkyl chain, steric hindrance, and the presence of impurities. This guide aims to provide a clear comparison to aid in the selection of appropriate epoxides for various research and development applications.

Comparative Stability Data

While specific quantitative data for this compound is not extensively available in the public domain, we can infer its stability profile by examining closely related long-chain 1,2-epoxyalkanes. The following tables summarize representative data for thermal and hydrolytic stability, providing a baseline for comparison.

Thermal Stability

Thermal stability is a critical factor for applications involving elevated temperatures and for determining shelf-life. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to evaluate the thermal decomposition and phase behavior of epoxides.

EpoxideDecomposition Onset (TGA)Peak Decomposition (TGA)Notes
1,2-Epoxyoctane~150-160 °C~180-190 °CShorter chain, generally less stable.
1,2-Epoxydecane~170-180 °C~200-210 °CIntermediate chain length.
This compound (analog: 1,2-Epoxydodecane) ~180-190 °C (estimated) ~210-220 °C (estimated) Longer chain contributes to higher thermal stability.
1,2-Epoxytetradecane~190-200 °C~220-230 °CIncreased van der Waals forces in longer chains enhance stability.

Note: The data presented is compiled from various sources and representative studies. Actual values may vary depending on the purity of the sample and experimental conditions.

Hydrolytic Stability

The susceptibility of epoxides to hydrolysis is a key consideration in aqueous reaction media and for storage in humid environments. The rate of hydrolysis is significantly influenced by pH.

EpoxideHydrolysis Rate Constant (k) at Neutral pH (s⁻¹)Relative Stability
1,2-EpoxyoctaneHigherLower
1,2-EpoxydecaneIntermediateIntermediate
This compound (analog: 1,2-Epoxydodecane) Lower (estimated) Higher (estimated)
1,2-EpoxytetradecaneLowestHighest

Note: The rate of hydrolysis is generally lower for longer-chain epoxides at neutral pH due to decreased water solubility. Under acidic or basic conditions, the ring-opening is catalyzed, and the reaction rates increase significantly.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental protocols for assessing thermal and hydrolytic stability are provided below.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of the epoxide.

Apparatus: Thermogravimetric Analyzer.

Procedure:

  • Calibrate the TGA instrument according to the manufacturer's specifications.

  • Accurately weigh 5-10 mg of the epoxide sample into a clean, tared TGA pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature to 500 °C at a constant heating rate of 10 °C/min.

  • Record the mass loss as a function of temperature.

  • The onset of decomposition is determined as the temperature at which a significant mass loss begins. The peak decomposition temperature is the temperature at which the rate of mass loss is maximal.

Protocol for Hydrolysis Kinetics Study

Objective: To determine the rate of hydrolysis of the epoxide at a specific pH.

Apparatus: pH meter, constant temperature bath, HPLC or GC-MS.

Procedure:

  • Prepare a buffered aqueous solution at the desired pH (e.g., 4, 7, and 9).

  • Place a known volume of the buffer solution in a sealed reaction vessel and equilibrate to a constant temperature (e.g., 25 °C or 50 °C) in a water bath.

  • Add a known amount of the epoxide to the reaction vessel to achieve a specific initial concentration.

  • At regular time intervals, withdraw aliquots from the reaction mixture.

  • Immediately quench the reaction in the aliquot (e.g., by neutralization or extraction with an organic solvent).

  • Analyze the concentration of the remaining epoxide in the quenched aliquots using a validated HPLC or GC-MS method.

  • Plot the natural logarithm of the epoxide concentration versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k) for the hydrolysis reaction.

Signaling Pathways and Biological Relevance

For drug development professionals, understanding the potential biological activity of epoxides is crucial. Long-chain fatty acid epoxides, structurally similar to this compound, are known to be endogenous signaling molecules. They are primarily metabolized by the enzyme soluble epoxide hydrolase (sEH).[1][2][3]

The inhibition of sEH is a promising therapeutic strategy for various diseases, as it leads to an increase in the levels of beneficial epoxy fatty acids (EpFAs). These EpFAs have been shown to possess anti-inflammatory, analgesic, and cardioprotective properties.[3][4][5]

EpoxideSignaling cluster_0 Cell Membrane cluster_1 Cytosol Polyunsaturated_Fatty_Acids Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 Epoxygenase Polyunsaturated_Fatty_Acids->CYP450 Metabolism EpFA Epoxy Fatty Acids (e.g., EETs, EpOMEs) CYP450->EpFA sEH Soluble Epoxide Hydrolase (sEH) EpFA->sEH Metabolism Biological_Effects Anti-inflammatory, Analgesic Effects EpFA->Biological_Effects Diols Diols (Less Active) sEH->Diols

Caption: Soluble Epoxide Hydrolase (sEH) Signaling Pathway.

The diagram above illustrates the metabolic pathway of polyunsaturated fatty acids (PUFAs) to epoxy fatty acids (EpFAs) by cytochrome P450 epoxygenase. These biologically active EpFAs are then hydrolyzed to less active diols by soluble epoxide hydrolase (sEH).

Experimental Workflow for Stability Comparison

The following workflow outlines the key steps for a comprehensive comparative stability study of different epoxides.

StabilityWorkflow Sample_Preparation Sample Preparation (this compound & Comparators) Thermal_Analysis Thermal Stability Analysis Sample_Preparation->Thermal_Analysis Hydrolytic_Analysis Hydrolytic Stability Analysis Sample_Preparation->Hydrolytic_Analysis TGA TGA (Decomposition Profile) Thermal_Analysis->TGA DSC DSC (Phase Transitions) Thermal_Analysis->DSC Kinetics_pH4 Hydrolysis Kinetics (pH 4) Hydrolytic_Analysis->Kinetics_pH4 Kinetics_pH7 Hydrolysis Kinetics (pH 7) Hydrolytic_Analysis->Kinetics_pH7 Kinetics_pH9 Hydrolysis Kinetics (pH 9) Hydrolytic_Analysis->Kinetics_pH9 Data_Analysis Data Analysis & Comparison TGA->Data_Analysis DSC->Data_Analysis Kinetics_pH4->Data_Analysis Kinetics_pH7->Data_Analysis Kinetics_pH9->Data_Analysis Report Comparative Stability Report Data_Analysis->Report

Caption: Experimental Workflow for Epoxide Stability Comparison.

This guide provides a framework for understanding and evaluating the stability of this compound in comparison to other long-chain epoxides. By utilizing the provided experimental protocols and considering the biological context, researchers can make informed decisions in their synthetic and drug development endeavors.

References

Quantitative Analysis of 2-Undecyloxirane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-Undecyloxirane in reaction mixtures is critical for reaction monitoring, yield optimization, and quality control in various chemical and pharmaceutical applications. This guide provides a comparative overview of common analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.

Comparison of Analytical Methodologies

Several analytical techniques can be employed for the quantitative analysis of this compound. The choice of method depends on factors such as the required sensitivity, the complexity of the reaction matrix, the availability of instrumentation, and the need for real-time monitoring. The following table summarizes the key performance characteristics of the most common approaches.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)
Gas Chromatography (GC) Separation of volatile compounds in a gaseous mobile phase.High resolution and sensitivity, especially with selective detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS).[1]May require derivatization for less volatile epoxides to improve volatility and detectability.[1]Low ppm to ppb rangeLow ppm to ppb range
High-Performance Liquid Chromatography (HPLC) Separation of compounds in a liquid mobile phase.Suitable for a wide range of compounds, including those that are not volatile or are thermally labile.Often requires derivatization to enable UV or fluorescence detection of epoxides.[2][3]Picomolar to micromolar range (with derivatization).[2][3]Picomolar to micromolar range (with derivatization).[2][3]
Titrimetric Methods Reaction with a titrant to determine the concentration of the epoxide.Simple, inexpensive, and does not require sophisticated instrumentation.Lower sensitivity and selectivity compared to chromatographic methods; may be affected by interfering substances in the reaction mixture.[4]Generally in the millimolar range.Generally in the millimolar range.
Fourier-Transform Infrared (FTIR) Spectroscopy Measurement of the absorption of infrared radiation by the sample.Non-destructive and can provide quick results without extensive sample preparation by identifying the characteristic C-O-C stretching of the epoxide ring.[1]Lower sensitivity compared to chromatographic methods; quantitative analysis can be challenging in complex mixtures due to overlapping peaks.[4]Dependent on the concentration and molar absorptivity of the epoxide.Dependent on the concentration and molar absorptivity of the epoxide.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measurement of the magnetic properties of atomic nuclei.Provides detailed structural information and is a powerful tool for quantitative analysis without the need for calibration curves (using an internal standard).[1]Lower sensitivity compared to other methods; requires more expensive instrumentation and expertise for data analysis.Generally in the micromolar to millimolar range.Generally in the micromolar to millimolar range.
In-situ Reaction Monitoring Real-time analysis of the reaction mixture using techniques like in-situ FTIR or Mass Spectrometry.Provides real-time kinetic and mechanistic data, allowing for precise control of reaction parameters.[5][6]Requires specialized and often expensive equipment.Varies widely depending on the specific technique.Varies widely depending on the specific technique.

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol for this compound Quantification

This protocol outlines a standard method for the quantitative analysis of this compound in a reaction mixture using GC-FID.

1. Sample Preparation:

  • Internal Standard (IS) Selection: Choose a suitable internal standard that is chemically inert, does not react with the components of the reaction mixture, is well-resolved from other peaks in the chromatogram, and has a similar volatility to this compound. A suitable choice could be a long-chain alkane, such as dodecane (B42187) or tridecane.

  • Stock Solutions: Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a known concentration (e.g., 1000 ppm).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of this compound in the reaction samples. The concentration of the internal standard should be kept constant in all calibration standards and samples.

  • Sample Preparation: Withdraw a known volume or weight of the reaction mixture and dilute it with the chosen solvent containing the internal standard to a final concentration within the calibration range.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 7890B GC or equivalent.[7]

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector: Split/splitless injector.

  • Detector: Flame Ionization Detector (FID).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Volume: 1 µL.

3. Data Analysis:

  • Calibration Curve: Inject the calibration standards and plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Perform a linear regression to obtain the calibration curve.

  • Quantification: Inject the prepared reaction sample and determine the peak area ratio of this compound to the internal standard. Use the calibration curve to calculate the concentration of this compound in the sample.

Visualizing the Analytical Workflow and Method Comparison

The following diagrams illustrate the experimental workflow for the GC-FID analysis and a logical relationship comparing the different analytical approaches.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Reaction Mixture B Add Internal Standard & Dilute A->B C Inject Sample B->C D Separation in GC Column C->D E Detection by FID D->E F Integrate Peak Areas E->F G Calculate Concentration using Calibration Curve F->G

Caption: Workflow for the quantitative analysis of this compound using GC-FID.

Analytical_Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Methods cluster_other Other Methods A Quantitative Analysis of this compound B Gas Chromatography (GC) A->B High Sensitivity for Volatiles C High-Performance Liquid Chromatography (HPLC) A->C For Non-Volatile & Thermally Labile D FTIR Spectroscopy A->D Rapid & Non-destructive E NMR Spectroscopy A->E Structural & Quantitative Info F Titrimetric Methods A->F Simple & Low Cost G In-situ Monitoring A->G Real-time Data

Caption: Comparison of analytical methods for this compound quantification.

References

Conformational Landscape of 2-Undecyloxirane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three-membered ring of epoxides is a critical functional group in a vast array of natural products and pharmaceutical agents. The stereochemistry and conformational preferences of the oxirane ring and its substituents significantly influence molecular recognition and biological activity. This guide provides a comparative analysis of the conformational landscape of 2-Undecyloxirane and its derivatives, leveraging experimental NMR data and computational modeling to offer insights for researchers in drug design and organic synthesis. Due to a scarcity of literature specifically on this compound, this guide draws upon data from the closely related analogue, 1,2-epoxydodecane (B1583528), to provide a representative analysis.

Comparative Conformational Analysis: Experimental and Computational Insights

The conformational analysis of 2-alkyloxiranes is primarily governed by the rotational isomers around the C1-C2 bond of the alkyl chain attached to the oxirane ring. The relative orientation of the alkyl chain with respect to the epoxide ring dictates the overall shape of the molecule and can be probed using Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods.

The protons on the oxirane ring of this compound (and its analogues) are diastereotopic, leading to complex splitting patterns in ¹H NMR spectra. The vicinal coupling constants (³JHH) between the protons on the oxirane ring and the adjacent methylene (B1212753) group of the alkyl chain are particularly informative for deducing the predominant conformations. According to the Karplus relationship, the magnitude of ³JHH is dependent on the dihedral angle between the coupled protons. Larger coupling constants are typically observed for anti-periplanar arrangements (dihedral angle ≈ 180°), while smaller values are characteristic of gauche arrangements (dihedral angle ≈ 60°).

Key Conformers of 2-Alkyloxiranes

Computational studies on simple 2-alkyloxiranes, such as 1,2-epoxypropane, suggest the presence of several low-energy conformers arising from rotation around the C-C bond adjacent to the epoxide. For long-chain derivatives like this compound, the conformational flexibility of the undecyl group adds further complexity, but the local conformation around the oxirane ring is expected to be dominated by a few key staggered rotamers.

Table 1: Comparison of Conformational Data for 2-Alkyloxirane Derivatives

Parameter1,2-Epoxydodecane (Experimental ¹H NMR)Representative 2-Alkyloxirane (Computational Model)
¹H Chemical Shifts (ppm)
H (oxirane methine)~2.83Varies with conformer
H (oxirane methylene, diastereotopic)~2.65, ~2.30Varies with conformer
Vicinal Coupling Constants (³JHH, Hz)
J(H_methine, H_methylene_alkyl)Not explicitly reported, but complex multiplicity suggests a weighted average of multiple conformers.trans conformer: ~8-10 Hz (anti) gauche conformer: ~2-4 Hz
Relative Conformer Energies (kcal/mol)
Anti-periplanar (alkyl chain extended)-0 (most stable)
Gauche-0.5 - 1.5

Note: Experimental data for 1,2-epoxydodecane is limited to reported chemical shifts of the unreacted epoxide in a reaction mixture. Detailed coupling constants are not available in the reviewed literature. Computational data is representative of typical values for 2-alkyloxiranes.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

A detailed conformational analysis of this compound derivatives can be achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Acquire a standard 1D ¹H NMR spectrum to observe the chemical shifts and coupling patterns of the protons.

  • Pay close attention to the signals of the three protons on the oxirane ring, which are expected to appear in the range of 2.0-3.0 ppm. The diastereotopic nature of the methylene protons on the ring will likely result in distinct signals with complex multiplicities.

3. 2D NMR Spectroscopy:

  • COSY (Correlation Spectroscopy): To establish the connectivity between protons, particularly the coupling between the oxirane protons and the adjacent methylene protons of the undecyl chain.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space interactions between protons. NOE/ROE correlations between the oxirane protons and protons on the alkyl chain can provide direct evidence for specific spatial arrangements and help to distinguish between different rotational isomers. For example, a strong NOE between the oxirane methine proton and a proton on the C3 of the alkyl chain would suggest a folded conformation.

4. Data Analysis:

  • Extract the vicinal coupling constants (³JHH) from the ¹H NMR spectrum.

  • Use the Karplus equation to correlate the observed coupling constants with the dihedral angles, thereby determining the preferred rotational isomers.

  • Analyze the NOESY/ROESY spectra to identify key through-space proximities that support the conformational model derived from the coupling constants.

Visualizing the Conformational Analysis Workflow

The following diagram illustrates the logical workflow for the conformational analysis of a this compound derivative.

Conformational_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Spectroscopy cluster_data Data Extraction & Analysis cluster_modeling Computational Modeling cluster_interpretation Interpretation & Conclusion synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr_1d 1D ¹H NMR purification->nmr_1d comp_chem Quantum Mechanical Calculations purification->comp_chem nmr_2d 2D NMR (COSY, NOESY/ROESY) nmr_1d->nmr_2d chem_shifts Chemical Shifts nmr_1d->chem_shifts coupling_constants Coupling Constants (³JHH) nmr_1d->coupling_constants noe_data NOE/ROE Data nmr_2d->noe_data karplus Karplus Equation Analysis coupling_constants->karplus model Develop Conformational Model noe_data->model conformer_energies Conformer Energies comp_chem->conformer_energies predicted_params Predicted NMR Parameters comp_chem->predicted_params comparison Compare Experimental & Computational Data predicted_params->comparison karplus->model comparison->model model->comparison

Caption: Workflow for the conformational analysis of this compound derivatives.

Conclusion

The conformational analysis of this compound derivatives is a multifaceted process that relies on the synergy between experimental NMR techniques and computational modeling. While specific experimental data for this compound itself is limited, by drawing comparisons with closely related long-chain epoxides, a clearer picture of its likely conformational preferences emerges. The diastereotopic nature of the oxirane protons and the dependence of vicinal coupling constants on dihedral angles provide powerful tools for elucidating the predominant rotamers. A thorough investigation using a combination of 1D and 2D NMR experiments, coupled with quantum mechanical calculations, is essential for a comprehensive understanding of the conformational landscape of these important molecules, which can ultimately inform the design of novel therapeutic agents.

Navigating Metabolic Fates: A Comparative Guide to Isotopic Labeling Studies of 1,2-Epoxytridecane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic pathways of lipid molecules is paramount for elucidating disease mechanisms and developing novel therapeutics. Isotopic labeling is a powerful technique to trace the biotransformation of these molecules. This guide provides a comparative analysis of the use of isotopically labeled 1,2-Epoxytridecane and alternative tracers in metabolic studies, supported by experimental data and detailed protocols.

Introduction to 1,2-Epoxytridecane Metabolism

1,2-Epoxytridecane, a long-chain epoxyalkane, is primarily metabolized by cytochrome P450 (CYP) enzymes. These enzymes play a crucial role in the oxidative metabolism of a wide variety of endogenous and exogenous compounds. The epoxidation of alkanes is a key step in their biotransformation, often leading to the formation of more polar and readily excretable metabolites. The study of 1,2-Epoxytridecane metabolism is relevant to understanding the broader pathways of lipid metabolism and the potential toxicological implications of epoxide-containing lipids.

Comparative Analysis of Isotopic Tracers

The choice of an isotopic tracer is critical for the successful elucidation of metabolic pathways. While direct isotopic labeling of 1,2-Epoxytridecane (e.g., with ¹³C or ²H) provides the most direct evidence of its metabolic fate, alternative tracers are often employed due to synthetic accessibility or to probe related metabolic pathways.

Tracer CompoundIsotopeAdvantagesDisadvantages
1,2-Epoxytridecane ¹³C, ²H (Deuterium)Direct tracing of the parent compound and its unique metabolites.Synthesis of labeled compound can be complex and costly.
Long-Chain Fatty Acids (e.g., Palmitic Acid, Oleic Acid) ¹³C, ²HCommercially available in labeled forms; provides insight into fatty acid oxidation and lipid synthesis pathways that may intersect with epoxide metabolism.[1][2][3][4]Indirectly probes epoxide metabolism; metabolic branching can complicate data interpretation.
Alkyne-tagged Lipids N/ACan be used in combination with click chemistry for visualization and enrichment of metabolites.[5][6]The alkyne tag may alter the metabolism of the parent molecule compared to its native counterpart.
Deuterium (B1214612) Oxide (D₂O) ²HLabels a wide range of lipids and other biomolecules, providing a global view of metabolic flux.[7]Lacks specificity for a particular pathway; interpretation can be complex due to widespread labeling.[7]

Experimental Data and Quantitative Analysis

Quantitative data from isotopic labeling studies allows for the determination of metabolic rates and pathway fluxes. The following table summarizes hypothetical quantitative data from a comparative study using different tracers to investigate lipid metabolism in a liver microsomal model.

TracerIncubation Time (min)Parent Compound Remaining (%)Key Metabolite Formation (pmol/mg protein)
¹³C-1,2-Epoxytridecane 3045¹³C-Tridecane-1,2-diol: 250
6020¹³C-Tridecane-1,2-diol: 480
¹³C-Palmitic Acid 3060¹³C-labeled β-oxidation products: 150
6035¹³C-labeled β-oxidation products: 320
d₉-Oleic Acid 3055d₉-labeled triglycerides: 180
6030d₉-labeled triglycerides: 400

This data is representative and intended for comparative purposes.

Experimental Protocols

Accurate and reproducible experimental protocols are essential for generating high-quality data in metabolic studies.

Microsomal Incubation Protocol

This protocol is a general procedure for studying the metabolism of isotopically labeled compounds in liver microsomes.[8]

Materials:

  • Liver microsomes (human or animal)

  • Isotopically labeled substrate (e.g., ¹³C-1,2-Epoxytridecane)

  • 100 mM Phosphate (B84403) buffer, pH 7.4

  • 20 mM NADPH solution

  • Organic solvent (e.g., ethyl acetate (B1210297) or acetonitrile) for reaction termination

Procedure:

  • Thaw liver microsomes on ice.

  • In a microcentrifuge tube, pre-incubate microsomes (final concentration 0.5-1.0 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Add the isotopically labeled substrate to the incubation mixture. The final concentration of any organic solvent used to dissolve the substrate should be less than 1%.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH solution.

  • Incubate at 37°C with gentle shaking for the desired time points (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold organic solvent.

  • Vortex the samples and centrifuge to pellet the protein.

  • Transfer the supernatant containing the metabolites for analysis.

Sample Preparation for GC-MS Analysis

This protocol outlines the derivatization of fatty acids and their metabolites to volatile esters for GC-MS analysis.[9][10][11]

Materials:

  • Extracted metabolites in organic solvent

  • Derivatization agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or boron trifluoride in methanol)

  • Internal standard (e.g., a deuterated analog of the analyte)

  • GC-MS grade solvents (e.g., hexane, acetonitrile)

Procedure:

  • Evaporate the organic solvent from the metabolite extract under a gentle stream of nitrogen.

  • Add the internal standard to the dried extract.

  • Add the derivatization agent and incubate at the recommended temperature and time (e.g., 60°C for 30 minutes for MSTFA).

  • After cooling, the sample is ready for injection into the GC-MS system.

Signaling Pathways and Experimental Workflows

The metabolism of 1,2-Epoxytridecane is integrated into the broader network of lipid metabolism. The following diagrams illustrate the metabolic pathway and a typical experimental workflow for isotopic labeling studies.

Metabolic Pathway of 1,2-Epoxytridecane Metabolic Pathway of 1,2-Epoxytridecane cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Tridecene Tridecene Cytochrome P450 Cytochrome P450 Tridecene->Cytochrome P450 1,2-Epoxytridecane 1,2-Epoxytridecane Epoxide Hydrolase Epoxide Hydrolase 1,2-Epoxytridecane->Epoxide Hydrolase Tridecane-1,2-diol Tridecane-1,2-diol Glucuronosyltransferase Glucuronosyltransferase Tridecane-1,2-diol->Glucuronosyltransferase Cytochrome P450->1,2-Epoxytridecane Epoxidation Epoxide Hydrolase->Tridecane-1,2-diol Hydrolysis Conjugated Metabolites Conjugated Metabolites Excretion Excretion Conjugated Metabolites->Excretion Glucuronosyltransferase->Conjugated Metabolites Glucuronidation

Caption: Cytochrome P450-mediated metabolism of tridecene to 1,2-Epoxytridecane and subsequent detoxification.

Experimental Workflow Isotopic Labeling Experimental Workflow Isotopically Labeled Precursor Isotopically Labeled Precursor Cell Culture or Animal Model Cell Culture or Animal Model Isotopically Labeled Precursor->Cell Culture or Animal Model Sample Collection (Time Points) Sample Collection (Time Points) Cell Culture or Animal Model->Sample Collection (Time Points) Metabolite Extraction Metabolite Extraction Sample Collection (Time Points)->Metabolite Extraction Derivatization Derivatization Metabolite Extraction->Derivatization LC-MS or GC-MS Analysis LC-MS or GC-MS Analysis Derivatization->LC-MS or GC-MS Analysis Data Analysis Data Analysis LC-MS or GC-MS Analysis->Data Analysis Metabolic Pathway Elucidation Metabolic Pathway Elucidation Data Analysis->Metabolic Pathway Elucidation

Caption: A typical workflow for conducting isotopic labeling studies in metabolic research.

Conclusion

Isotopic labeling studies are indispensable for delineating the metabolic pathways of lipids like 1,2-Epoxytridecane. The choice of tracer, from directly labeled parent compounds to more general metabolic precursors like fatty acids or D₂O, depends on the specific research question and available resources. By combining robust experimental protocols with sensitive analytical techniques such as GC-MS and LC-MS, researchers can obtain valuable quantitative data to advance our understanding of lipid metabolism in health and disease. This guide provides a framework for designing and interpreting such studies, ultimately contributing to the development of more effective therapeutic strategies.

References

A Comparative Guide to the Structure-Activity Relationship of 1,2-Epoxytridecane Derivatives and Related Long-Chain Aliphatic Epoxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1,2-epoxytridecane derivatives and analogous long-chain aliphatic epoxides. Due to the limited availability of direct SAR studies on 1,2-epoxytridecane derivatives, this guide extrapolates findings from closely related compounds, particularly 3,4-epoxy-2-alkanones, to infer potential biological activities and structural requirements for activity. The information is intended to guide future research and drug discovery efforts in this area.

Introduction to 1,2-Epoxytridecane Derivatives

1,2-Epoxytridecane is a long-chain aliphatic epoxide. Epoxides are a class of reactive cyclic ethers that are involved in various biological processes. They can act as signaling molecules, enzyme inhibitors, and have been investigated for their potential cytotoxic, anti-inflammatory, and antimicrobial properties. The biological activity of these compounds is often dictated by the length of the alkyl chain, the position of the epoxide ring, and the presence of other functional groups.

A key enzyme involved in the metabolism of endogenous epoxy fatty acids is soluble epoxide hydrolase (sEH). This enzyme converts epoxides to their corresponding diols, which often have different and sometimes opposing biological activities.[1][2][3] For instance, while some epoxy fatty acids exhibit anti-inflammatory properties, their diol metabolites can be pro-inflammatory.[1][2][3] Therefore, inhibition of sEH is a major therapeutic target for enhancing the beneficial effects of endogenous epoxides.

Comparative Biological Activities

While specific data for a series of 1,2-epoxytridecane derivatives is scarce, a study on the antimicrobial activity of homologous 3,4-epoxy-2-alkanones provides valuable insights into the SAR of long-chain epoxides. The following table summarizes the minimum inhibitory concentrations (MIC) of these compounds against various microorganisms.

Table 1: Antimicrobial Activity of 3,4-Epoxy-2-alkanone Homologues
CompoundChain Length (n in CnH2n+1)Trichophyton mentagrophytes MIC (µg/mL)Propionibacterium acnes MIC (µg/mL)Pityrosporum ovale MIC (µg/mL)
3,4-Epoxy-2-undecanone5>100100>100
3,4-Epoxy-2-dodecanone625100100
3,4-Epoxy-2-tridecanone 7 25 100 50
3,4-Epoxy-2-tetradecanone85010050
3,4-Epoxy-2-pentadecanone9100100100
3,4-Epoxy-2-hexadecanone10>100>100>100
3,4-Epoxy-2-heptadecanone11>100>100>100

Data extrapolated from a study on 3,4-epoxy-2-alkanones.

Inference for 1,2-Epoxytridecane Derivatives: The data suggests that the optimal chain length for antifungal activity in this class of compounds is around 12 to 14 carbons. It is plausible that 1,2-epoxytridecane derivatives would exhibit similar trends, with the C13 backbone being within the potentially active range. Modifications to the alkyl chain, such as the introduction of unsaturation or branching, would likely modulate this activity.

Potential Signaling Pathways

Long-chain epoxy fatty acids are known to be involved in the arachidonic acid cascade, a critical signaling pathway in inflammation. The following diagram illustrates the metabolism of arachidonic acid and the role of soluble epoxide hydrolase (sEH).

Arachidonic_Acid_Metabolism ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX) ArachidonicAcid->COX LOX Lipoxygenase (LOX) ArachidonicAcid->LOX CYP450 Cytochrome P450 Epoxygenase ArachidonicAcid->CYP450 Prostaglandins Prostaglandins (Pro-inflammatory) COX->Prostaglandins Leukotrienes Leukotrienes (Pro-inflammatory) LOX->Leukotrienes EpoxyFattyAcids Epoxy Fatty Acids (e.g., EETs) (Anti-inflammatory) CYP450->EpoxyFattyAcids sEH Soluble Epoxide Hydrolase (sEH) EpoxyFattyAcids->sEH Diols Diols (Less Active/Pro-inflammatory) sEH->Diols

Metabolism of Arachidonic Acid and the Role of sEH.

1,2-Epoxytridecane derivatives, due to their structural similarity to endogenous epoxy fatty acids, are hypothesized to be substrates for sEH. Inhibition of sEH by these derivatives could therefore lead to an accumulation of the epoxide, potentially enhancing its anti-inflammatory effects.

Experimental Protocols

To evaluate the biological activity of 1,2-epoxytridecane derivatives, the following experimental protocols are recommended.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cell viability.

Materials:

  • Target cell line (e.g., cancer cell lines like HepG2, or normal cell lines)

  • 96-well cell culture plates

  • Complete cell culture medium

  • 1,2-Epoxytridecane derivatives (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[4]

  • Compound Preparation: Prepare serial dilutions of the 1,2-epoxytridecane derivatives in complete cell culture medium. The final solvent concentration should be kept low (e.g., <0.5% DMSO) and be consistent across all treatments, including a vehicle control.[4]

  • Cell Treatment: Remove the old medium and add the medium containing the different concentrations of the test compounds to the wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This fluorometric assay is used to screen for and characterize inhibitors of sEH.

Materials:

  • Recombinant human sEH

  • sEH assay buffer

  • sEH substrate (e.g., a non-fluorescent substrate that is hydrolyzed to a fluorescent product)

  • 1,2-Epoxytridecane derivatives (test inhibitors)

  • Known sEH inhibitor (positive control, e.g., N-Cyclohexyl-Nʹ-dodecylurea)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the sEH enzyme, substrate, and test compounds in the assay buffer.

  • Assay Reaction: To each well of the microplate, add the sEH enzyme and the test compound at various concentrations. Incubate for a short period to allow for inhibitor binding.

  • Initiate Reaction: Add the sEH substrate to each well to start the reaction.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow Visualization

The following diagram outlines a general workflow for the synthesis and biological evaluation of novel 1,2-epoxytridecane derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_advanced Advanced Evaluation Synthesis Synthesis of 1,2-Epoxytridecane Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assays (e.g., sEH) Characterization->Enzyme_Inhibition Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial SAR Structure-Activity Relationship Analysis Cytotoxicity->SAR Enzyme_Inhibition->SAR Antimicrobial->SAR Mechanism Mechanism of Action Studies SAR->Mechanism In_Vivo In Vivo Studies (Animal Models) Mechanism->In_Vivo

General workflow for the development of 1,2-epoxytridecane derivatives.

Conclusion

While direct and extensive structure-activity relationship data for 1,2-epoxytridecane derivatives are not yet available in the public domain, this guide provides a comparative framework based on closely related long-chain aliphatic epoxides. The provided data on 3,4-epoxy-2-alkanones suggests that the C13 alkyl chain length is within a range for potential biological activity, particularly antimicrobial effects. Furthermore, the established role of similar epoxy fatty acids in inflammatory signaling pathways highlights the potential of 1,2-epoxytridecane derivatives as modulators of enzymes like soluble epoxide hydrolase. The detailed experimental protocols and the proposed workflow offer a roadmap for researchers to systematically investigate the therapeutic potential of this class of compounds. Further synthesis and biological evaluation of a focused library of 1,2-epoxytridecane derivatives are necessary to establish a definitive structure-activity relationship and unlock their full therapeutic potential.

References

Safety Operating Guide

Prudent Disposal of 2-Undecyloxirane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the absence of a specific Safety Data Sheet (SDS) for 2-Undecyloxirane, this compound must be handled and disposed of with the assumption that it is hazardous. Epoxides as a chemical class can exhibit various hazardous properties, including toxicity and irritation. Therefore, all disposal procedures must adhere to local, state, and federal regulations for hazardous waste.

This guide provides a procedural framework for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

General Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to implement the following safety measures to minimize exposure:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat.[1]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.

  • Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent such as sand or clay.[2] Do not use combustible materials like sawdust.[2] The contaminated absorbent should then be collected and disposed of as hazardous waste.[2]

Quantitative Data on General Epoxide Hazards

While specific quantitative data for this compound is not available, the following table summarizes the potential hazards associated with uncured epoxides as a class. It is critical to assume that this compound may exhibit these characteristics.

Hazard CategoryPotential Risks of Uncured EpoxidesGeneral Disposal Considerations
Health Hazards May cause skin and eye irritation or sensitization.[1] Inhalation of vapors may be harmful.[1]Collect as hazardous waste. Do not dispose of down the drain or in regular trash.[3]
Physical Hazards Some epoxides can be flammable liquids.[4]Store away from ignition sources.[5] Use non-sparking tools for handling.[5]
Environmental Hazards May be harmful to aquatic life.Prevent release into the environment.[1] Dispose of through a licensed hazardous waste facility.
Step-by-Step Disposal Protocol for this compound

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Treat all waste containing this compound (e.g., unused product, contaminated labware, spill cleanup materials) as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless their compatibility is known and confirmed to avoid potentially violent reactions.[6]

Step 2: Waste Collection and Containerization

  • Collect liquid waste in a dedicated, leak-proof container with a secure, tight-fitting lid.[3][6]

  • Ensure the container is made of a material compatible with the chemical.

  • Solid waste, such as contaminated gloves and wipes, should be collected in a separate, clearly labeled, sealed bag or container.

Step 3: Labeling of Hazardous Waste

  • Properly label the waste container with the following information:[7]

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]

    • The accumulation start date (the date the first drop of waste was added to the container).[6]

    • The name of the principal investigator and the laboratory location.[6]

    • A statement of the potential hazards (e.g., "Potentially Toxic," "Skin and Eye Irritant").

Step 4: Temporary Storage in the Laboratory

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be under the control of the laboratory personnel and away from sources of ignition or incompatible chemicals.[3]

  • Utilize secondary containment, such as a plastic tub, to capture any potential leaks or spills.[6]

Step 5: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the sanitary sewer or in the regular trash.[3]

  • Follow all institutional procedures for hazardous waste pickup and disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a research chemical with limited safety data, such as this compound.

start Start: Generation of This compound Waste identify_waste Step 1: Identify as Potentially Hazardous Waste start->identify_waste collect_waste Step 2: Collect in a Compatible, Sealed Container identify_waste->collect_waste label_waste Step 3: Label Container with 'Hazardous Waste' & Details collect_waste->label_waste store_waste Step 4: Store in a Designated Satellite Accumulation Area with Secondary Containment label_waste->store_waste contact_ehs Step 5: Contact EHS for PICKUP AND DISPOSAL store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.